Diacetone-D-glucose
Description
The exact mass of the compound 5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol is 260.12598835 g/mol and the complexity rating of the compound is 342. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is ['401819', '229362', '1223']. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O6/c1-11(2)14-5-6(16-11)8-7(13)9-10(15-8)18-12(3,4)17-9/h6-10,13H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJGAYKWRDILTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
| Record name | Diacetoneglucose | |
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CAS No. |
582-52-5 | |
| Record name | Diacetoneglucose | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1223 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | .alpha.-D-Glucofuranose, 1,2:5,6-bis-O-(1-methylethylidene)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.625 | |
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Foundational & Exploratory
The Cornerstone of Carbohydrate Chemistry: An In-depth Technical Guide to Diacetone-D-glucose
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diacetone-D-glucose, formally known as 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose, stands as a pivotal molecule in the realm of carbohydrate chemistry and drug development. First synthesized in the late 19th century, this protected derivative of D-glucose has become an indispensable chiral building block for the synthesis of a vast array of complex organic molecules, including modified nucleosides, anti-inflammatory agents, and inhibitors of glycolysis.[1][2][3] Its unique structural feature—a free hydroxyl group at the C-3 position while other hydroxyls are masked by isopropylidene groups—allows for precise chemical modifications, making it a versatile precursor in multi-step syntheses.[1] This technical guide delves into the history of its discovery, detailed experimental protocols for its synthesis, and its crucial role as a precursor in the development of pharmacologically active compounds.
History and Discovery
The journey into the protection of sugar hydroxyls began with the pioneering work of German chemist Emil Fischer , who was awarded the Nobel Prize in Chemistry in 1902 for his groundbreaking research on sugar and purine (B94841) syntheses.[4] In 1895, Fischer published a seminal paper in the Berichte der deutschen chemischen Gesellschaft detailing the reaction of monosaccharides with aldehydes and ketones in the presence of acid catalysts to form acetals.[5] This work laid the fundamental groundwork for the synthesis of this compound from D-glucose and acetone (B3395972). Fischer's method demonstrated that the sterically adjacent cis-hydroxyl groups of glucose could be selectively protected, a concept that would become central to carbohydrate chemistry.[5]
The reaction, in essence, involves the acid-catalyzed formation of two isopropylidene ketals: one across the 1,2-hydroxyls and the other across the 5,6-hydroxyls of D-glucose, which concurrently promotes the formation of the furanose ring structure. This selective protection leaves the C-3 hydroxyl group accessible for further chemical transformations, a feature that has been exploited in countless synthetic strategies.
Experimental Protocols for Synthesis
The synthesis of this compound has been optimized over the decades, moving from laboratory-scale preparations to industrial production. Below are detailed methodologies for both a classic laboratory preparation and a more contemporary, catalyzed approach.
Classical Synthesis with Sulfuric Acid Catalyst
This method is a standard laboratory procedure adapted from the foundational principles of Fischer's work.
Materials:
-
D-glucose (anhydrous)
-
Acetone (anhydrous)
-
Concentrated Sulfuric Acid
-
Sodium Carbonate (anhydrous)
-
Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend D-glucose in anhydrous acetone.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise with vigorous stirring.
-
After the addition of the catalyst, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after 12-24 hours), neutralize the excess acid by slowly adding anhydrous sodium carbonate until effervescence ceases.
-
Filter the mixture to remove the salts and unreacted glucose.
-
Evaporate the acetone from the filtrate under reduced pressure to obtain a syrupy residue.
-
Dissolve the residue in a suitable solvent like chloroform and wash it with a saturated aqueous solution of sodium bicarbonate and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Recrystallize the resulting solid from a mixture of chloroform and n-hexane to yield pure 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose.[6]
Modern Synthesis with Antimony Pentachloride Catalyst
This protocol offers a more efficient synthesis with a higher yield.
Materials:
-
D-glucose
-
Acetone
-
Antimony Pentachloride (SbCl₅)
-
Molecular Sieves 3A
-
Aqueous Sodium Bicarbonate
-
Anhydrous Magnesium Sulfate
-
Chloroform
-
n-Hexane
Procedure:
-
To 200 ml of acetone, add 10.0 g of D-glucose and 149.5 mg of antimony pentachloride.
-
The mixture is refluxed with stirring in a water bath at 60°C for 8 hours. To ensure anhydrous conditions, 20 g of Molecular Sieves 3A are placed between the reaction vessel and the condenser to dry the refluxing solvent.
-
After the reaction, any unreacted starting sugar is recovered by filtration.
-
A small amount of pyridine is added to the filtrate to neutralize the catalyst, and the acetone is distilled off under reduced pressure.
-
The residue is dissolved in benzene, washed with aqueous sodium bicarbonate and water, and then dried over anhydrous magnesium sulfate.
-
The benzene is removed by distillation under reduced pressure to give the crude product.
-
Recrystallization from a chloroform-n-hexane mixture (1:2) yields pure 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.
Quantitative Data
The following table summarizes key quantitative data for this compound and a representative synthesis protocol.
| Property / Parameter | Value | Reference(s) |
| Chemical Formula | C₁₂H₂₀O₆ | [7][8] |
| Molar Mass | 260.28 g/mol | [7][8] |
| Appearance | White to off-white crystalline solid | [8] |
| Melting Point | 107-113 °C | [9] |
| Solubility | Soluble in acetone, ethanol, and chloroform | [8] |
| Specific Rotation [α]D | -17° to -19° (c=2 in H₂O) | [9] |
| Yield (SbCl₅ method) | 72.4% | |
| Purity (Typical) | ≥98% | [9] |
Role in Drug Development and as a Synthetic Precursor
This compound is not typically a pharmacologically active agent itself but serves as a crucial chiral precursor for the synthesis of a wide range of biologically active molecules.[2][10] Its utility stems from the selective protection of four of the five hydroxyl groups of glucose, leaving the C-3 hydroxyl available for targeted chemical modifications such as alkylation, acylation, or stereochemical inversion.[1]
Synthesis of Glycolysis Inhibitors
Derivatives of this compound have been synthesized to create fluorinated hexopyranose compounds that act as glycolysis inhibitors, which have potential applications in the treatment of brain tumors.[1]
Precursor for Anti-Inflammatory Agents
A series of 3-O-derivatives of this compound have been prepared and shown to exhibit notable anti-inflammatory and antipyretic activities, with some compounds also decreasing venous wall permeability.[3]
Chiral Pool Synthesis
As a readily available and inexpensive chiral molecule, this compound is a cornerstone of chiral pool synthesis. This strategy leverages the inherent stereochemistry of natural products to construct complex, enantiomerically pure target molecules, which is of paramount importance in modern drug development where the stereoisomer of a drug can have vastly different efficacy and safety profiles.[2]
Visualizations
Synthetic Workflow of this compound
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Role as a Versatile Precursor in Drug Development
The diagram below outlines the logical relationship of how this compound is utilized as a versatile precursor for synthesizing various classes of biologically active compounds.
References
- 1. This compound | 582-52-5 | MD06795 | Biosynth [biosynth.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and pharmacological properties of 3-O-derivatives of 1,2,5,6-di-O-isopropylidene-alpha-D-glucofuranose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emil Fischer - Wikipedia [en.wikipedia.org]
- 5. EP0614904B1 - Method for the preparation of Isopropylidene derivatives of saccharides - Google Patents [patents.google.com]
- 6. Synthesis of <sup>13</sup>C<SUB>6</SUB>-1,2:5,6-Di-O-isopropylidene-α-<EM>D</EM>-glucofuranose [tws.xml-journal.net]
- 7. alpha-D-Glucofuranose, 1,2:5,6-bis-O-(1-methylethylidene)- | C12H20O6 | CID 2723618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 9. This compound|582-52-5--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]
- 10. Diacetone D-Glucose - Cfm Oskar Tropitzsch GmbH [cfmot.de]
The Genesis of a Versatile Chiral Pool Precursor: Early Synthesis Methods of Diacetone-D-glucose
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose, commonly known as Diacetone-D-glucose (DAG), stands as a cornerstone in carbohydrate chemistry and a pivotal intermediate in the synthesis of a myriad of bioactive molecules and chiral auxiliaries. Its strategic importance lies in the protection of four of the five hydroxyl groups of D-glucose, leaving a single hydroxyl group at the C-3 position available for selective modification. This unique structural feature has rendered it an invaluable starting material for the synthesis of rare sugars, modified nucleosides, and various pharmaceuticals. The genesis of its synthesis dates back to the pioneering work of Emil Fischer in 1895, who first demonstrated the acid-catalyzed reaction of monosaccharides with ketones to form acetals.[1][2][3] This guide delves into the early, foundational methods for the preparation of this compound, providing a detailed look at the experimental protocols and quantitative data that laid the groundwork for its widespread use.
Core Synthesis Strategy: The Acetonation of D-Glucose
The classical and most direct approach to the synthesis of this compound involves the reaction of D-glucose with acetone (B3395972) in the presence of an acid catalyst.[1][2][3] The reaction proceeds via the formation of a five-membered furanose ring from the pyranose form of glucose, followed by the protection of the 1,2- and 5,6-hydroxyl groups with isopropylidene groups derived from acetone. A critical aspect of this equilibrium reaction is the removal or sequestration of the water generated during the ketalization process to drive the reaction towards the formation of the desired product and achieve high yields.[1][2]
Key Reaction Parameters
The efficiency of this compound synthesis is influenced by several key parameters:
-
Catalyst: A variety of acid catalysts have been employed, with concentrated sulfuric acid being the most traditional and widely used.[2][3][4] Other effective catalysts include Lewis acids such as zinc chloride, phosphorus(V) oxide, and boron trifluoride etherate.[1][2][3]
-
Solvent and Reagent: Acetone serves as both the solvent and one of the primary reactants. The molar ratio of acetone to glucose is a crucial factor, with a large excess of acetone typically used to drive the reaction forward.
-
Temperature: The reaction is generally conducted at or below room temperature, with some protocols employing cooling to control the exothermic nature of the reaction and minimize side product formation.[4]
-
Reaction Time: The duration of the reaction can vary from a few hours to overnight, depending on the specific conditions and scale.[4][5]
-
Water Removal: Early methods often relied on the dehydrating properties of the concentrated acid catalyst itself. Later refinements introduced the use of drying agents to improve yields.
Quantitative Data Summary
The following table summarizes quantitative data from various early synthesis methods, providing a comparative overview of the reaction conditions and reported yields.
| Catalyst | Molar Ratio (Glucose:Acetone) | Temperature (°C) | Reaction Time (hours) | Reported Yield (%) | Reference |
| Sulfuric Acid | 1 : 9 | -80 (initial) then 20 | 0.75 | ~70 (first crop) | [5] |
| Sulfuric Acid | 1 : 73.5 | 25 | 12 | 75.6 | [6] |
| Sulfuric Acid | Not specified | Room Temperature | Overnight | Not specified | [4] |
| Boron Trifluoride Etherate | 1 : ~20 | 90 | 4.5 | 58 | [1] |
Detailed Experimental Protocol: A Classical Approach
The following protocol represents a generalized, classical method for the synthesis of this compound based on early literature. This procedure is intended for informational purposes and should be adapted and optimized based on laboratory safety standards and specific experimental goals.
Materials:
-
Anhydrous D-glucose
-
Acetone (anhydrous)
-
Concentrated Sulfuric Acid
-
Sodium Hydroxide (B78521) solution (e.g., 1%) or Ammonia (B1221849) gas
-
Dichloromethane (B109758) or Chloroform for extraction
-
Cyclohexane (B81311) or Petroleum Ether for recrystallization
-
Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate
Procedure:
-
Reaction Setup: In a flask equipped with a mechanical stirrer and a dropping funnel, suspend anhydrous D-glucose in a significant excess of anhydrous acetone. Cool the mixture in an ice bath.
-
Catalyst Addition: Slowly add concentrated sulfuric acid dropwise to the stirred suspension while maintaining the temperature below 10°C.
-
Reaction: After the addition of the catalyst, allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 4 to 24 hours.
-
Neutralization: Cool the reaction mixture again in an ice bath. Carefully neutralize the sulfuric acid by the slow addition of a base. This can be achieved by bubbling ammonia gas through the mixture or by the dropwise addition of a sodium hydroxide solution until the pH is neutral.[4][5] This step will precipitate ammonium (B1175870) sulfate or sodium sulfate.
-
Filtration: Filter the reaction mixture to remove the precipitated inorganic salts.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the excess acetone.
-
Extraction: To the resulting syrup, add water and extract the product into an organic solvent such as dichloromethane or chloroform.[4] Perform multiple extractions to ensure complete recovery of the product.
-
Washing and Drying: Combine the organic extracts and wash them with water to remove any remaining water-soluble impurities. Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Final Product Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound as a white solid.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as cyclohexane or petroleum ether, to yield pure, crystalline 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.[1]
Experimental Workflow Diagram
Caption: Workflow for the classical synthesis of this compound.
Conclusion
The early methods for the synthesis of this compound, born from the foundational principles of carbohydrate chemistry established by pioneers like Emil Fischer, provided a robust and accessible route to this invaluable chiral building block. While modern methodologies have introduced milder catalysts and more efficient water removal techniques, the fundamental acid-catalyzed acetonation of D-glucose remains a testament to the enduring legacy of these early discoveries. Understanding these historical methods provides a strong foundation for researchers and professionals in the field, offering insights into the evolution of synthetic organic chemistry and the enduring importance of this compound in drug development and beyond.
References
- 1. US5565037A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
- 2. US5399201A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
- 3. EP0643067A1 - Method for the preparation of sugar acetonides - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. US3723412A - Preparation of acetone glucose - Google Patents [patents.google.com]
- 6. Synthesis of <sup>13</sup>C<SUB>6</SUB>-1,2:5,6-Di-O-isopropylidene-α-<EM>D</EM>-glucofuranose [tws.xml-journal.net]
The Fischer Synthesis of Diacetone-D-Glucose: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Fischer synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, commonly known as diacetone-D-glucose. This versatile carbohydrate derivative serves as a crucial chiral building block in the synthesis of numerous biologically active molecules and complex carbohydrates.[1][2] This document details the underlying reaction mechanism, experimental protocols, and key physicochemical data to facilitate its application in research and development.
Introduction
This compound is a protected form of D-glucose where two pairs of hydroxyl groups (at the C1-C2 and C5-C6 positions) are converted into isopropylidene acetals. This protection strategy allows for selective reactions at the remaining free hydroxyl group on C3, making it an invaluable intermediate in organic synthesis.[3][4][5] The synthesis, first reported by Emil Fischer in 1895, involves the acid-catalyzed reaction of D-glucose with acetone (B3395972).[6][7] Over the years, various modifications to the original procedure have been developed to improve yield and purity.
Reaction Mechanism and Workflow
The Fischer synthesis of this compound proceeds via an acid-catalyzed acetalization reaction. The overall workflow involves the reaction, neutralization, extraction, and purification of the final product.
Reaction Mechanism
The formation of this compound involves a two-step acetalization. First, the more reactive 1,2- and 5,6-hydroxyl groups of the furanose form of glucose react with acetone in the presence of an acid catalyst to form the corresponding isopropylidene acetals. The reaction is reversible and requires the removal of water to drive the equilibrium towards the product.
Experimental Workflow
The general experimental workflow for the synthesis of this compound is outlined below. The process begins with the reaction of D-glucose and acetone with an acid catalyst, followed by neutralization, extraction, and purification to yield the final crystalline product.
Experimental Protocols
Several protocols for the synthesis of this compound have been reported, with variations in catalysts, reaction conditions, and purification methods. A representative procedure is detailed below.
Synthesis using Boron Trifluoride Etherate Catalyst
This method utilizes a Lewis acid catalyst for the acetalization reaction.[6][7]
Materials:
-
Anhydrous α-D-(+)-glucose
-
Acetone
-
Boron trifluoride-diethylether complex (BF₃·OEt₂)
-
1% Sodium hydroxide (B78521) (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a stirred autoclave, dissolve 54.1 g (300 mmol) of anhydrous α-D-(+)-glucose in 1.1 liters of acetone.
-
Add 0.85 g (5.2 mmol) of boron trifluoride-diethylether complex to the solution.
-
Heat the reaction mixture to 90°C and maintain this temperature for approximately 4.5 hours with stirring.
-
After the reaction is complete, cool the solution to ambient temperature.
-
Filter the reaction solution and then mix it with 350 ml of 1% sodium hydroxide solution to neutralize the catalyst.
-
Distill off the acetone under vacuum.
-
Extract the remaining aqueous residue three times with dichloromethane.
-
Combine the organic extracts and evaporate the solvent under vacuum.
-
Recrystallize the resulting solid residue from cyclohexane to obtain colorless crystals of 1,2:5,6-diacetone-D-glucose.
Synthesis using Sulfuric Acid Catalyst
This is a more traditional method using a Brønsted acid catalyst.[8][9]
Materials:
-
D-glucose
-
Dry acetone
-
Concentrated sulfuric acid (H₂SO₄)
-
Anhydrous copper(II) sulfate (B86663) (optional, as a dehydrating agent)
-
Sodium bicarbonate solution
Procedure:
-
To a flask containing 250 mL of dry acetone, add 5 g (27.78 mmol) of D-glucose and stir vigorously at room temperature.[9]
-
Carefully add 1.2 mL of concentrated sulfuric acid to the suspension.[9]
-
Continue stirring at room temperature for 6-12 hours.[8][9] The progress of the reaction can be monitored by TLC.
-
(Optional) Add a dehydrating agent like anhydrous copper(II) sulfate to remove the water formed during the reaction and drive the equilibrium towards the product.[9]
-
Once the reaction is complete, neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Filter the mixture to remove any inorganic salts.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent like cyclohexane or diethyl ether.[6][10]
Data Presentation
The following tables summarize the quantitative data reported for the synthesis and characterization of this compound.
Table 1: Reaction Conditions and Yields
| Catalyst | Reactants | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Boron trifluoride-diethylether | α-D-glucose, Acetone, Diketene | 90 | 4.5 | 63 | [6] |
| Boron trifluoride-diethylether | α-D-glucose, Acetone, Diketene-acetone adduct | 90 | 4.5 | 58 | [6] |
| Concentrated Sulfuric Acid | D-glucose-¹³C₆, Acetone | 25 | 12 | 75.6 | [8] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₀O₆ | [1][11][12] |
| Molecular Weight | 260.28 g/mol | [12] |
| Appearance | White to light yellow crystalline solid/powder | [6][11] |
| Melting Point | 107-111 °C | [10][13] |
| Optical Rotation [α] | -11° ± 1° (c=5 in Ethanol) | [14] |
| Solubility | Soluble in water, slightly soluble in petroleum ether. Crystallizes from diethyl ether or cyclohexane. | [10][11] |
Table 3: Spectroscopic Data (¹H NMR)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 5.85 | d | H-1 |
| 4.50 | d | H-2 |
| 5.24 | d | H-3 |
| 4.06 | m | H-4, H-6a, H-6b |
| 5.11 | m | H-5 |
| 1.25, 1.48 | s | Isopropylidene CH₃ |
Note: ¹H NMR data is based on a representative spectrum and may vary slightly depending on the solvent and instrument used.[9] A more detailed spectrum can be found in specialized databases.[15]
Applications in Drug Development and Research
This compound is a cornerstone in the synthesis of a wide array of complex molecules due to its unique structural features:
-
Chiral Pool Starting Material: As a readily available and inexpensive chiral molecule, it is an excellent starting point for the enantioselective synthesis of various natural products and pharmaceuticals.[1]
-
Intermediate for Modified Sugars: It serves as a precursor for the synthesis of rare sugars, aza- and thiosugars, and various sugar derivatives with potential applications as anti-cancer and anti-HIV agents.[1][2][4][5]
-
Ligand in Organometallic Chemistry: this compound can act as a chelating ligand in the formation of metal complexes, some of which exhibit interesting magnetic properties.[1]
Conclusion
The Fischer synthesis of this compound remains a fundamental and highly relevant transformation in carbohydrate chemistry. Its efficiency, coupled with the versatility of the product, ensures its continued importance in both academic research and industrial applications, particularly in the field of drug discovery and development. This guide provides the essential technical details to enable researchers to effectively synthesize and utilize this valuable chemical intermediate.
References
- 1. Diacetone D-Glucose - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis of 6-deoxy-L-idose and L-acovenose from 1,2: 5,6-di-O-isopropylidene-alpha-D-glucofuranose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. US5565037A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
- 7. US5399201A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
- 8. Synthesis of <sup>13</sup>C<SUB>6</SUB>-1,2:5,6-Di-O-isopropylidene-α-<EM>D</EM>-glucofuranose [tws.xml-journal.net]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. This compound | 582-52-5 [chemicalbook.com]
- 11. Page loading... [wap.guidechem.com]
- 12. alpha-D-Glucofuranose, 1,2:5,6-bis-O-(1-methylethylidene)- | C12H20O6 | CID 2723618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. US3723412A - Preparation of acetone glucose - Google Patents [patents.google.com]
- 14. This compound, 98+% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 15. This compound(582-52-5) 1H NMR [m.chemicalbook.com]
Spectroscopic Characterization of Diacetone-D-glucose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of Diacetone-D-glucose (1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose), a pivotal intermediate in carbohydrate chemistry and drug development. This document details the key spectroscopic data and experimental methodologies essential for the unambiguous identification and quality control of this versatile compound.
Introduction
This compound is a protected derivative of D-glucose, widely utilized as a starting material in the synthesis of various biologically active molecules, including pharmaceuticals and fine chemicals.[1][2] Its rigid furanose structure and the presence of a free hydroxyl group at the C-3 position make it a valuable chiral building block.[2] Accurate and thorough spectroscopic characterization is paramount to ensure its purity and structural integrity for subsequent synthetic transformations. This guide covers the fundamental spectroscopic techniques used for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Optical Rotation.
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the carbon and proton framework. Spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃).
Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃) [3]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 5.92 | d | 3.6 | H-1 |
| 4.51 | d | 3.6 | H-2 |
| 4.31 | dd | 6.0, 2.8 | H-4 |
| 4.15 | m | H-5 | |
| 4.08 | dd | 8.4, 6.0 | H-6a |
| 3.98 | dd | 8.4, 4.8 | H-6b |
| 3.10 | d | 2.8 | OH-3 |
| 1.50 | s | CH₃ (isopropylidene) | |
| 1.42 | s | CH₃ (isopropylidene) | |
| 1.34 | s | CH₃ (isopropylidene) | |
| 1.26 | s | CH₃ (isopropylidene) |
Table 2: ¹³C NMR Spectroscopic Data for this compound [4][5]
| Chemical Shift (δ) ppm | Assignment |
| 111.9 | C (isopropylidene) |
| 109.0 | C (isopropylidene) |
| 105.1 | C-1 |
| 83.6 | C-2 |
| 81.2 | C-4 |
| 72.5 | C-5 |
| 70.9 | C-3 |
| 67.3 | C-6 |
| 26.9 | CH₃ (isopropylidene) |
| 26.8 | CH₃ (isopropylidene) |
| 26.3 | CH₃ (isopropylidene) |
| 25.5 | CH₃ (isopropylidene) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound. The spectrum is typically acquired using a potassium bromide (KBr) disc.[6]
Table 3: Key IR Absorption Bands for this compound (KBr Disc) [7][8]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3600 | Broad | O-H stretching (hydroxyl group) |
| 2850-3000 | Medium-Strong | C-H stretching (alkane) |
| 1370-1385 | Strong | C-H bending (gem-dimethyl of isopropylidene) |
| 1000-1200 | Strong | C-O stretching (ether and alcohol) |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is commonly used to determine the molecular weight and fragmentation pattern of this compound.
Table 4: Key Mass Spectrometry Data (EI-MS) for this compound [9][10]
| m/z | Relative Intensity | Assignment |
| 260 | Low | [M]⁺ (Molecular Ion) |
| 245 | High | [M - CH₃]⁺ |
| 101 | Base Peak | [C₅H₉O₂]⁺ (2,2-dimethyl-1,3-dioxolanyl cation) |
Optical Rotation
The specific rotation of this compound is a measure of its optical activity and is a critical parameter for confirming its enantiomeric purity.
Table 5: Optical Rotation Data for this compound [11][12][13]
| Parameter | Value | Conditions |
| Specific Rotation [α] | -17° to -19° | c = 2 in H₂O |
| Specific Rotation [α] | -11° ± 1° | c = 5 in Ethanol |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
NMR Spectroscopy
¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence.
-
For ¹³C NMR, use a standard proton-decoupled pulse sequence (e.g., zgpg30).[3]
-
-
Data Acquisition:
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS) at 0 ppm.
-
FT-IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Pellet Formation:
-
Transfer the mixture to a pellet die.
-
Press the mixture under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[6]
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of a blank KBr pellet and subtract it from the sample spectrum.
-
Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source to induce ionization and fragmentation.[15]
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Polarimetry (Optical Rotation Measurement)
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound (e.g., 100 mg).
-
Dissolve the sample in a precise volume of a suitable solvent (e.g., water or ethanol) in a volumetric flask to achieve a known concentration (c).[12]
-
-
Instrument Calibration:
-
Turn on the polarimeter and allow the sodium lamp to warm up.
-
Calibrate the instrument by filling the sample cell with the pure solvent and setting the reading to zero.
-
-
Measurement:
-
Rinse and fill the sample cell (of a known path length, l, in decimeters) with the prepared sample solution, ensuring no air bubbles are present.[12]
-
Place the cell in the polarimeter and measure the observed rotation (α).
-
-
Calculation of Specific Rotation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c).
Workflow and Relationships
The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.
References
- 1. nmr.ceitec.cz [nmr.ceitec.cz]
- 2. scribd.com [scribd.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. education.mrsec.wisc.edu [education.mrsec.wisc.edu]
- 6. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.uiowa.edu [chem.uiowa.edu]
- 9. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 10. scienceijsar.com [scienceijsar.com]
- 11. eng.uc.edu [eng.uc.edu]
- 12. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]
- 13. fiveable.me [fiveable.me]
- 14. shimadzu.com [shimadzu.com]
- 15. pubs.aip.org [pubs.aip.org]
In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Diacetone-D-glucose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Diacetone-D-glucose, also known as 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. This compound is a crucial intermediate in carbohydrate chemistry and drug development. A thorough understanding of its spectral characteristics is essential for reaction monitoring, quality control, and structural verification.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound provides detailed information about the proton environments within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard, and the coupling constants (J) in Hertz (Hz) reveal the connectivity of neighboring protons.
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| H-1 | 5.95 | d | 3.6 |
| H-2 | 4.52 | d | 3.6 |
| H-3 | 4.35 | d | 2.5 |
| H-4 | 4.07 | dd | 7.5, 2.5 |
| H-5 | 4.40-4.45 | m | - |
| H-6a, H-6b | 4.19-4.25 | m | - |
| Isopropylidene CH₃ | 1.47 | s | - |
| Isopropylidene CH₃ | 1.42 | s | - |
| Isopropylidene CH₃ | 1.38 | s | - |
| Isopropylidene CH₃ | 1.31 | s | - |
| OH | 2.59 | br s | - |
¹³C NMR Spectral Data
| Carbon Assignment | Chemical Shift (δ) in ppm |
| C-1 | 105.2 |
| C-2 | 83.7 |
| C-3 | 82.7 |
| C-4 | 79.8 |
| C-5 | 72.1 |
| C-6 | 67.6 |
| C(CH₃)₂ (1,2-isopropylidene) | 112.7 |
| C(CH₃)₂ (5,6-isopropylidene) | 109.6 |
| CH₃ (isopropylidene) | 26.9, 26.6, 26.2, 25.2 |
Experimental Protocols
The following sections detail the generalized methodologies for acquiring ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of purified this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). CDCl₃ is a common choice due to its excellent dissolving power for this compound and its well-defined residual solvent peak for spectral referencing.
-
Homogenization: Gently vortex or shake the vial to ensure complete dissolution of the sample.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer to the NMR tube to prevent shimming issues.
¹H NMR Spectroscopy
-
Instrument Setup: The data is typically acquired on a 400 MHz or higher field NMR spectrometer.
-
Locking and Shimming: The instrument's field frequency is locked onto the deuterium (B1214612) signal of the CDCl₃ solvent. The magnetic field homogeneity is then optimized through an automated or manual shimming process to achieve sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is used.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-2 seconds between pulses allows for full relaxation of the protons, ensuring accurate integration.
-
Number of Scans: 8 to 16 scans are usually sufficient to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via a Fourier transform.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the residual CHCl₃ peak at 7.26 ppm.
-
Integration: The relative areas under the peaks are integrated to determine the proton ratios.
-
¹³C NMR Spectroscopy
-
Instrument Setup: The experiment is performed on the same spectrometer as the ¹H NMR.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled single-pulse sequence (e.g., zgpg30 on Bruker instruments) is used to simplify the spectrum to singlets for each carbon.
-
Spectral Width: A spectral width of approximately 200-220 ppm is typically sufficient to cover the expected chemical shift range for organic molecules.
-
Acquisition Time: Around 1-2 seconds.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is used.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Fourier Transform, Phasing, and Baseline Correction: Similar to ¹H NMR processing.
-
Referencing: The spectrum is referenced to the central peak of the CDCl₃ triplet at 77.16 ppm.
-
Visualizations
The following diagrams illustrate the logical workflow of NMR spectral analysis and the structural relationships within the this compound molecule.
Caption: Workflow for NMR Spectral Analysis of this compound.
Caption: Structural Connectivity of this compound.
Interpreting the NMR Spectrum of Diacetone-D-glucose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of Diacetone-D-glucose, also known as 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose. A thorough understanding of its spectral characteristics is crucial for researchers in drug development and carbohydrate chemistry, where this protected monosaccharide serves as a key intermediate. This document outlines the expected ¹H and ¹³C NMR spectral data, provides a detailed experimental protocol for sample preparation and analysis, and includes visualizations to aid in the interpretation of its structure and spectral assignments.
¹H and ¹³C NMR Spectral Data
The structural integrity and purity of this compound can be readily assessed by ¹H and ¹³C NMR spectroscopy. The following tables summarize the expected chemical shifts (δ) and coupling constants (J) in deuterated chloroform (B151607) (CDCl₃), a common solvent for this compound.
Table 1: ¹H NMR Spectral Data of this compound in CDCl₃
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-1 | 5.92 | d | 3.6 |
| H-2 | 4.51 | d | 3.6 |
| H-3 | 4.30 | m | - |
| H-4 | 4.08 | dd | 7.6, 2.7 |
| H-5 | 4.30 | m | - |
| H-6a | 4.14 | dd | 8.6, 6.4 |
| H-6b | 3.99 | dd | 8.6, 5.4 |
| -OH (on C-3) | 2.59 | br s | - |
| Isopropylidene CH₃ | 1.48 | s | - |
| Isopropylidene CH₃ | 1.43 | s | - |
| Isopropylidene CH₃ | 1.35 | s | - |
| Isopropylidene CH₃ | 1.30 | s | - |
Note: The assignments for the four distinct methyl groups of the two isopropylidene protectors can sometimes vary slightly depending on the specific conformation and solvent effects.
Table 2: ¹³C NMR Spectral Data of this compound in CDCl₃ (Based on closely related derivatives)
| Carbon Assignment | Chemical Shift (δ) ppm |
| C-1 | 105.2 |
| C-2 | 83.7 |
| C-3 | 79.8 |
| C-4 | 82.7 |
| C-5 | 72.1 |
| C-6 | 67.6 |
| C(CH₃)₂ (1,2-isopropylidene) | 112.7 |
| C(CH₃)₂ (5,6-isopropylidene) | 109.6 |
| Isopropylidene CH₃ | 26.9 |
| Isopropylidene CH₃ | 26.6 |
| Isopropylidene CH₃ | 26.2 |
| Isopropylidene CH₃ | 25.2 |
Note: The ¹³C chemical shifts are based on the analysis of 3-O-substituted derivatives of this compound and are expected to be very similar for the parent compound.
Experimental Protocols
A standardized protocol is essential for obtaining high-quality, reproducible NMR spectra. The following section details the methodology for the preparation and analysis of a this compound sample.
Sample Preparation for NMR Analysis
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard to the vial.
-
Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the sample. If necessary, the sample can be gently warmed.
-
Filtering: To remove any particulate matter that could degrade the spectral resolution, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Spectrometer Parameters
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
-
Nuclei: ¹H and ¹³C
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment (zg30 or similar)
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Acquisition time: 2-4 seconds
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment (zgpg30 or similar)
-
Number of scans: 1024 or more, depending on sample concentration
-
Relaxation delay: 2 seconds
-
Visualization of Structure and Workflow
To facilitate a deeper understanding of the molecular structure and the process of spectral interpretation, the following diagrams are provided.
An In-depth Technical Guide to the Conformational Analysis of Diacetone-D-glucose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacetone-D-glucose (DAG), systematically known as 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, is a protected derivative of D-glucose widely utilized in synthetic organic chemistry as a chiral building block for the synthesis of rare sugars, modified nucleosides, and other biologically active compounds.[1][2] Its rigid bicyclic structure, conferred by the two isopropylidene groups, locks the glucose molecule in the furanose form, making its conformational preferences a critical factor in directing stereoselective reactions at its free hydroxyl group on C-3. This technical guide provides a comprehensive overview of the conformational analysis of this compound, integrating data from solid-state X-ray crystallography, solution-state Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling.
Solid-State Conformation: Insights from X-ray Crystallography
Studies on derivatives such as 1,2:5,6-di-O-isopropylidene-3-O-toluenesulfonyl-α-D-glucofuranose reveal a consistent conformational motif.[3] The central five-membered furanose ring is not planar but adopts a twisted (T) or envelope (E) conformation to relieve steric strain. In many observed crystal structures, the furanose ring is best described as being in a twisted conformation.[3] The two five-membered dioxolane rings, formed by the isopropylidene protecting groups, typically adopt envelope conformations.[3]
Table 1: Key Torsional Angles from a Representative this compound Derivative
| Torsional Angle | Value (°) | Ring System | Conformation |
| C1-C2-C3-C4 | -23.5 | Furanose | Twisted (³T₂) |
| C2-C3-C4-O4 | 37.8 | Furanose | Twisted (³T₂) |
| C3-C4-O4-C1 | -36.9 | Furanose | Twisted (³T₂) |
| C4-O4-C1-C2 | 20.1 | Furanose | Twisted (³T₂) |
| O4-C1-C2-C3 | 2.1 | Furanose | Twisted (³T₂) |
| O2-C2-C1-O1 | -2.1 | 1,2-Dioxolane | Envelope |
| C5-C6-O6-C7 | 15.2 | 5,6-Dioxolane | Envelope |
Note: Data presented is based on the crystal structure of a derivative and serves as a close approximation for this compound.
Solution-State Conformation: Elucidation by NMR Spectroscopy
The conformation of this compound in solution, which is more relevant to its reactivity in chemical transformations, is primarily determined using high-resolution NMR spectroscopy. Proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) data are paramount in defining the dihedral angles and spatial proximities between protons, respectively.
The Karplus equation relates the magnitude of the vicinal coupling constant (³JHH) to the dihedral angle between the coupled protons. For the furanose ring of DAG, the observed coupling constants suggest a dynamic equilibrium between different puckered conformations in solution, often favoring a twist or envelope form similar to that observed in the solid state.
Table 2: Representative ¹H-¹H Coupling Constants for this compound in CDCl₃
| Coupled Protons | J-value (Hz) | Dihedral Angle (approx. °) | Structural Implication |
| H1-H2 | 3.7 | ~45 | cis relationship on the furanose ring |
| H2-H3 | < 1 | ~90 | trans relationship, consistent with a puckered ring |
| H3-H4 | 2.9 | ~50 | Puckering of the furanose ring |
| H4-H5 | 7.8 | ~150 | Defines the exocyclic C4-C5 bond orientation |
| H5-H6a | 6.2 | - | Conformation of the 5,6-dioxolane ring |
| H5-H6b | 5.8 | - | Conformation of the 5,6-dioxolane ring |
| H6a-H6b | 8.5 | - | Geminal coupling |
NOESY (Nuclear Overhauser Effect Spectroscopy) experiments provide through-space correlations between protons that are close to each other (< 5 Å), offering crucial information for determining the overall molecular shape and the relative orientation of substituents. For instance, NOE correlations between the methyl protons of the isopropylidene groups and specific protons on the glucose backbone can help to firmly establish the ring puckering and the orientation of the side chain.
Computational Conformational Analysis
Computational chemistry provides a powerful tool to complement experimental data and to explore the potential energy surface of this compound. Molecular mechanics and quantum mechanics (Density Functional Theory - DFT) calculations can be used to determine the relative energies of different conformers and to obtain optimized geometries.[4][5]
Computational studies on glucose and its derivatives have shown that the puckering of the furanose ring is flexible, with several low-energy minima corresponding to various twist and envelope conformations.[5] For this compound, the two isopropylidene groups significantly restrict this flexibility, leading to a more defined conformational preference. Energy calculations typically confirm that a twisted conformation of the furanose ring is among the most stable structures.
Table 3: Relative Energies of this compound Conformers from DFT Calculations
| Conformer (Furanose Ring) | Relative Energy (kcal/mol) |
| ³T₂ (Twist) | 0.00 |
| E₃ (Envelope) | 0.85 |
| ⁴T₃ (Twist) | 1.20 |
| ⁴E (Envelope) | 1.55 |
Note: These values are illustrative and can vary depending on the level of theory and solvent model used in the calculation.
Experimental Protocols
X-ray Crystallography of a this compound Derivative
A general protocol for obtaining the crystal structure of a small molecule like a DAG derivative is as follows:
-
Crystallization: Single crystals are grown by slow evaporation of a saturated solution of the compound. A suitable solvent system might be a mixture of a good solvent (e.g., ethyl acetate) and a poor solvent (e.g., hexane). The solution is left undisturbed in a loosely capped vial to allow for slow evaporation.
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryo-loop and cryo-protectant (e.g., paratone-N oil) if data is to be collected at low temperature.
-
Data Collection: The mounted crystal is placed in a diffractometer. X-rays are generated, collimated, and directed at the crystal. As the crystal is rotated, a series of diffraction images are collected on a detector.
-
Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
-
Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An initial model of the molecule is built into the electron density. The model is then refined against the experimental data to improve the fit, typically by least-squares methods.
NMR Spectroscopy for Conformational Analysis
A detailed protocol for acquiring and analyzing NMR data for the conformational analysis of this compound includes:
-
Sample Preparation: A solution of this compound (5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube.
-
¹H NMR Spectroscopy: A standard one-dimensional ¹H NMR spectrum is acquired to identify the chemical shifts and coupling patterns of all protons.
-
COSY (Correlation Spectroscopy): A 2D COSY experiment is performed to establish proton-proton scalar coupling networks, confirming the connectivity within the molecule.
-
TOCSY (Total Correlation Spectroscopy): A 2D TOCSY experiment can be used to identify all protons belonging to a particular spin system, which is useful for assigning overlapping signals.
-
HSQC (Heteronuclear Single Quantum Coherence): A 2D HSQC experiment is run to correlate directly bonded protons and carbons, aiding in the assignment of the ¹³C NMR spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): A 2D HMBC experiment is used to identify long-range (2-3 bond) correlations between protons and carbons, which helps to confirm assignments and piece together the molecular structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): A 2D NOESY or ROESY experiment is crucial for identifying through-space correlations between protons. The presence and intensity of NOE cross-peaks provide distance restraints that are used to define the three-dimensional structure in solution.
Visualization of Conformational Analysis Workflow
Caption: Workflow for the conformational analysis of this compound.
Conclusion
The conformational analysis of this compound reveals a well-defined and relatively rigid structure, both in the solid state and in solution. The furanose ring predominantly adopts a twisted conformation, a feature that is critical in dictating the stereochemical outcome of reactions at the C-3 hydroxyl group. The integrated use of X-ray crystallography, NMR spectroscopy, and computational modeling provides a powerful and comprehensive approach to understanding the three-dimensional structure of this important chiral synthon. This knowledge is indispensable for the rational design of synthetic strategies and the development of novel therapeutics.
References
physical and chemical properties of Diacetone-D-glucose
An In-depth Technical Guide to Diacetone-D-glucose
Introduction
This compound, also known as 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose, is a key carbohydrate derivative widely utilized in organic synthesis and drug development.[1][2] It is a selectively protected form of D-glucose where the hydroxyl groups at the 1,2 and 5,6 positions are masked by isopropylidene ketals.[2][3] This protection strategy leaves the C-3 hydroxyl group available for a variety of chemical manipulations, making this compound an indispensable chiral building block for the synthesis of complex molecules, modified sugars, and nucleosides.[1][3][4] Its role as a versatile intermediate is pivotal in the creation of novel pharmaceuticals, including compounds for diabetology and potential anti-cancer or anti-HIV agents.[1][5]
Physical Properties
This compound is a white to light yellow crystalline solid that is stable under normal temperatures and pressures.[6][7] It is slightly soluble in water, chloroform, and methanol.[8][9] Key physical and chemical properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₁₂H₂₀O₆ | [3][6][10] |
| Molecular Weight | 260.28 g/mol | [3][6][10][11] |
| Appearance | White to light yellow crystalline powder | [6][7][10][12] |
| Melting Point | 107-113 °C | [6][8][10][12] |
| Boiling Point | ~362.8 °C at 760 mmHg | [10][13] |
| Density | ~1.214 g/cm³ | [10][13] |
| Solubility | Slightly soluble in water, chloroform, methanol. Soluble in 7 volumes of H₂O at boiling point. 4.3% solubility in H₂O at 17.5 °C. | [8][9][10][12] |
| Specific Rotation [α] | -17 to -19° (c=2, H₂O) | [6] |
| pKa | 13.15 ± 0.60 (Predicted) | [7][8][9] |
| Storage | Store in a cool, dry, and tightly closed container. For long-term storage, keep in a freezer under -15°C. | [3][6][8][9] |
Chemical Properties and Reactivity
The primary chemical utility of this compound stems from the free hydroxyl group at the C-3 position, which serves as a reactive site for various transformations.[1][3] The isopropylidene groups act as effective protecting groups that can be selectively removed under acidic conditions.
-
Reactivity at C-3 Hydroxyl : The exposed C-3 hydroxyl group can undergo a wide range of reactions, including oxidation to a ketone, acylation, alkylation, and stereo-inversion.[3][14] This allows for precise modifications to the glucose backbone.
-
Selective Deprotection : The 5,6-O-isopropylidene group is more labile to acid hydrolysis than the 1,2-O-isopropylidene group. This allows for its selective removal using dilute acids like aqueous acetic acid, yielding 1,2-O-isopropylidene-α-D-glucofuranose (monoacetone glucose).[15]
-
Chiral Pool Synthesis : As a readily available, enantiomerically pure molecule derived from the natural chiral pool, this compound is a valuable starting material for the asymmetric synthesis of complex natural products and other biologically active compounds.[1][2][5]
-
Intermediate for Derivatives : It is a precursor for synthesizing a variety of other sugars like L-gulose and allose, as well as fluorinated hexopyranose glycolysis inhibitors used in cancer research.[3][6][12]
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
| Spectroscopy Type | Key Features / Observations | References |
| ¹H NMR | Spectrum available for structural confirmation. | [16] |
| ¹³C NMR | Spectrum available for structural confirmation. | [10][17] |
| Mass Spectrometry (MS) | Molecular ion peak confirms the molecular weight. Fragmentation patterns can be analyzed for structural elucidation. | [18][19] |
| Infrared (IR) | The absence of a strong band at 1770-1780 cm⁻¹ indicates the absence of a ketone. The hydrated form shows distinct O-H stretching bands around 3400-3600 cm⁻¹. | [14][20] |
Experimental Protocols
Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose
This protocol is adapted from a standard laboratory procedure for the acetalization of D-glucose.[15]
Methodology:
-
To a solution of D-glucose (5 g, 27.78 mmol) in dry acetone (B3395972) (250 mL) in a flask, add concentrated sulfuric acid (1.2 mL) while stirring vigorously at room temperature.
-
Continue stirring the reaction mixture for 6 hours.
-
Add anhydrous copper(II) sulphate (15 g) to the mixture to act as a dehydrating agent.
-
Continue stirring for an additional 8 hours and then leave the mixture to stand overnight.
-
Monitor the reaction's progress via Thin Layer Chromatography (TLC) using an acetone-petroleum ether (1:3) solvent system.
-
Once the reaction is complete, neutralize the catalyst by adding an appropriate amount of aqueous sodium carbonate solution until effervescence ceases.
-
Filter the mixture to remove the copper sulfate (B86663) and any other solids.
-
Evaporate the filtrate under reduced pressure to obtain a crude syrup.
-
Recrystallize the crude product from a suitable solvent like cyclohexane (B81311) to yield pure this compound.[21]
References
- 1. nbinno.com [nbinno.com]
- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 3. This compound | 582-52-5 | MD06795 | Biosynth [biosynth.com]
- 4. nbinno.com [nbinno.com]
- 5. Diacetone D-Glucose - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 6. deyerchem.com [deyerchem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. This compound CAS#: 582-52-5 [m.chemicalbook.com]
- 9. chembk.com [chembk.com]
- 10. (-)-diacetone-α-D-glucose, CAS No. 582-52-5 - iChemical [ichemical.com]
- 11. This compound | C12H20O6 | CID 7067560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound | 582-52-5 [chemicalbook.com]
- 13. Page loading... [wap.guidechem.com]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. This compound(582-52-5) 1H NMR spectrum [chemicalbook.com]
- 17. alpha-D-Glucofuranose, 1,2:5,6-bis-O-(1-methylethylidene)- | C12H20O6 | CID 2723618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 19. This compound(582-52-5) MS spectrum [chemicalbook.com]
- 20. This compound(582-52-5) IR Spectrum [chemicalbook.com]
- 21. US5399201A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
Unveiling the Three-Dimensional Architecture of Diacetone-D-Glucose: A Technical Guide to its Crystal Structure Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the crystallographic analysis of diacetone-D-glucose (1,2:5,6-di-O-isopropylidene-α-D-glucofuranose), a pivotal intermediate in carbohydrate chemistry and a valuable chiral building block in the synthesis of numerous pharmaceutical compounds. While the parent this compound is a well-established compound, detailed crystallographic studies in recent literature predominantly focus on its derivatives. This guide will therefore present a comprehensive overview of the methodologies used for crystal structure determination of these derivatives as a model for understanding the structural analysis of this compound itself.
Synthesis and Crystallization: The Foundation of Structural Analysis
The journey to elucidating the crystal structure of this compound and its derivatives begins with the synthesis of high-purity crystalline material. The most common method for the preparation of this compound involves the reaction of D-glucose with acetone (B3395972) in the presence of an acid catalyst.
Experimental Protocol: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
This protocol is a generalized procedure based on established methods.
Materials:
-
Anhydrous D-glucose
-
Anhydrous acetone
-
Lewis acid (e.g., boron trifluoride-diethylether complex) or Brønsted acid (e.g., sulfuric acid)
-
Dichloromethane
-
1% Sodium hydroxide (B78521) solution
-
Sodium sulfate (B86663) (anhydrous)
Procedure:
-
Anhydrous D-glucose and a diketene-acetone adduct are dissolved in acetone.
-
A catalytic amount of a Lewis acid, such as boron trifluoride-diethylether complex, is added to the solution.
-
The reaction mixture is heated in a stirred autoclave to approximately 90°C for several hours.
-
After cooling to room temperature, the solution is filtered.
-
The filtrate is neutralized with a 1% sodium hydroxide solution.
-
Acetone is removed by distillation under reduced pressure.
-
The resulting residue is extracted multiple times with dichloromethane.
-
The combined organic extracts are dried over anhydrous sodium sulfate and then evaporated in vacuo.
-
The crude product is recrystallized from cyclohexane to yield colorless crystals of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.
Experimental Protocol: Crystallization for X-ray Diffraction
Obtaining single crystals of sufficient size and quality is paramount for X-ray diffraction analysis.
Method:
Slow evaporation is a commonly employed technique.
-
A saturated solution of the purified this compound derivative is prepared in a suitable solvent system, such as a petroleum ether/ethyl acetate (B1210297) mixture.[1][2]
-
The solution is filtered to remove any particulate matter.
-
The filtered solution is placed in a clean vial, which is loosely capped to allow for slow evaporation of the solvent at room temperature.
-
Over a period of several days to weeks, single crystals suitable for X-ray diffraction will form.
X-ray Crystallography: Deciphering the Molecular Structure
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystal lattice.
Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
The following is a generalized workflow for X-ray crystallographic analysis.
Data Collection:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically around 100-173 K) to minimize thermal vibrations and potential degradation.
-
X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is refined using full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors.
-
All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.
-
The final refined structure is validated using various crystallographic metrics.
Crystallographic Data of this compound Derivatives
The following tables summarize the key crystallographic parameters for two representative derivatives of this compound. This data provides insight into the expected structural features of the parent compound.
Table 1: Crystal Data and Structure Refinement for 1,2:5,6-di-O-isopropylidene-3-O-toluenesulfonyl-α-D-glucofuranose[1][2]
| Parameter | Value |
| Chemical Formula | C₂₀H₂₈O₈S |
| Formula Weight | 414.48 g·mol⁻¹ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 9.7945(7) |
| b (Å) | 10.1945(7) |
| c (Å) | 21.306(1) |
| V (ų) | 2127.4(2) |
| Z | 4 |
| Temperature (K) | 173(2) |
| Wavelength (Å) | 0.71073 |
| Final R indices [I > 2σ(I)] | R₁ = 0.0509, wR₂ = 0.1238 |
| Goodness-of-fit on F² | 1.032 |
Table 2: Crystal Data and Structure Refinement for 1,2:5,6-di-O-isopropylidene-3-O-methylsulfonyl-α-D-glucofuranose
| Parameter | Value |
| Chemical Formula | C₁₃H₂₂O₈S |
| Formula Weight | 338.37 g·mol⁻¹ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.866(3) |
| b (Å) | 9.2962(16) |
| c (Å) | 19.361(3) |
| V (ų) | 1595.8(7) |
| Z | 4 |
| Temperature (K) | 150(2) |
| Wavelength (Å) | Mo Kα |
| Final R indices [F² > 2σ(F²)] | R = 0.039, wR(F²) = 0.090 |
| Goodness-of-fit on F² | 0.93 |
Structural Insights from this compound Derivatives
The crystal structures of the tosylated and mesylated derivatives of this compound reveal several key features. The furanose ring typically adopts a distorted envelope conformation. The two isopropylidene groups form five-membered rings with the glucofuranose skeleton, significantly constraining the conformation of the molecule.[1][2] The absolute configuration of these chiral molecules can be unambiguously determined by X-ray diffraction.
Experimental Workflow and Logical Relationships
The following diagram illustrates the typical workflow for the crystal structure analysis of this compound and its derivatives.
This guide provides a comprehensive framework for understanding the crystal structure analysis of this compound, leveraging detailed data from its derivatives. The presented protocols and data serve as a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis, enabling the rational design and development of novel molecules based on this versatile carbohydrate scaffold.
References
A Technical Guide to the Solubility of Diacetone-D-glucose in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Diacetone-D-glucose (1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose), a critical intermediate in the synthesis of carbohydrates and other complex organic molecules. Understanding its solubility in various organic solvents is paramount for its purification, reaction optimization, and formulation development.
Core Concepts in Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. This compound, with its protected hydroxyl groups, is a moderately polar molecule. The presence of the isopropylidene groups reduces the molecule's ability to form hydrogen bonds compared to unprotected glucose, rendering it more soluble in a wider range of organic solvents.
Quantitative Solubility Data
Precise quantitative solubility data for this compound across a wide range of organic solvents and temperatures is not extensively available in publicly accessible literature. However, based on available information from chemical suppliers and scattered literature, the following table summarizes the known solubility characteristics. It is important to note that "soluble" and "slightly soluble" are qualitative terms and can vary between information sources.
| Solvent | Chemical Formula | Type | Solubility | Temperature (°C) | Notes |
| Water | H₂O | Protic | 4.3% (w/v) | 17.5 | Soluble in 7 volumes of boiling water.[1] |
| Acetone | C₃H₆O | Aprotic | Soluble | Not Specified | Frequently used in its synthesis and purification.[2] |
| Ethanol | C₂H₅OH | Protic | Soluble | Not Specified | A common solvent for reactions and recrystallization.[2] |
| Chloroform | CHCl₃ | Aprotic | Soluble | Not Specified | Often cited as a good solvent for this compound.[2] |
| Diethyl Ether | (C₂H₅)₂O | Aprotic | Soluble (in warm) | Not Specified | Used for recrystallization, indicating solubility is temperature-dependent. |
| Methanol | CH₃OH | Protic | Slightly Soluble | Not Specified | |
| Petroleum Ether | - | Aprotic | Soluble | Boiling Point | Soluble in 200 volumes of boiling petroleum ether.[1] |
| Benzene | C₆H₆ | Aprotic | Soluble | Not Specified | Has been used as a recrystallization solvent.[1] |
| Cyclohexane | C₆H₁₂ | Aprotic | Soluble | Not Specified | Used for recrystallization. |
| Dichloromethane (DCM) | CH₂Cl₂ | Aprotic | Soluble | Not Specified | |
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Aprotic | Soluble | Not Specified | |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Aprotic | Soluble | Not Specified | |
| Ethyl Acetate | CH₃COOC₂H₅ | Aprotic | Soluble | Not Specified |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent. This method is based on the principles of isothermal equilibrium and gravimetric analysis.
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Temperature-controlled shaker or water bath
-
Analytical balance (± 0.0001 g)
-
Vials with airtight caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Oven for drying
2. Procedure:
-
Sample Preparation: Accurately weigh an excess amount of this compound and add it to a vial containing a known volume or mass of the organic solvent.
-
Equilibration: Seal the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle.
-
Sample Extraction: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to prevent any solid particles from being transferred.
-
Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed container. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the this compound.
-
Mass Determination: Once the solvent is completely removed, weigh the container with the dried this compound residue.
-
Calculation: The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = (Mass of residue (g) / Volume of supernatant taken (mL)) * 100
3. Data Validation:
-
Repeat the experiment at least three times for each solvent and temperature to ensure reproducibility.
-
Analyze the solid residue after the experiment (e.g., by melting point or spectroscopy) to confirm that no degradation or polymorphism has occurred.
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
This guide provides a foundational understanding of the solubility of this compound in organic solvents. For drug development and process optimization, it is recommended that researchers conduct their own detailed solubility studies under their specific experimental conditions.
References
The Stereochemistry of Diacetone-D-glucose: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry of Diacetone-D-glucose (1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose), a pivotal intermediate in carbohydrate chemistry and drug development. This document details its structural features, spectroscopic properties, and synthetic applications, presenting data in a clear and accessible format for researchers in the field.
Core Stereochemical Features
This compound is a derivative of D-glucose in which the hydroxyl groups at positions 1, 2, 5, and 6 are protected by two isopropylidene groups. This protection locks the molecule in an α-D-glucofuranose conformation, a five-membered ring structure. The key stereochemical implications of this structure are:
-
Fixed Anomeric Configuration: The 1,2-O-isopropylidene group locks the anomeric carbon (C1) in the α-configuration.
-
Furanose Ring Conformation: The presence of the two bulky isopropylidene groups significantly influences the conformation of the furanose ring. X-ray crystallographic studies of derivatives show that the furanose ring adopts a twisted or envelope conformation. For instance, in a tosylated derivative, the furanose ring has a distorted envelope conformation where C1, C2, C3, and O1 are nearly planar, with C4 out of the plane.[1]
-
Exposed C3 Hydroxyl Group: The primary chemical utility of this compound stems from the free hydroxyl group at the C3 position, making it a versatile starting material for the synthesis of a wide range of carbohydrate derivatives. This exposed hydroxyl group is available for various chemical modifications.[2]
Quantitative Stereochemical Data
The precise three-dimensional arrangement of atoms in this compound and its derivatives has been elucidated through X-ray crystallography and NMR spectroscopy.
Crystallographic Data
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.866 (3) |
| b (Å) | 9.2962 (16) |
| c (Å) | 19.361 (3) |
| V (ų) | 1595.8 (7) |
| Z | 4 |
NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure and stereochemistry of this compound in solution.
¹H NMR Data (400 MHz, CDCl₃) [1]
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 5.94 | d | 3.7 |
| H-2 | 4.59 | d | 3.7 |
| H-3 | 4.34 | d | 2.9 |
| H-4 | 4.32 | dd | 2.9, 7.8 |
| H-5 | 4.17 | m | - |
| H-6a | 4.06 | dd | 6.2, 8.5 |
| H-6b | 4.01 | dd | 6.0, 8.5 |
| CH₃ (isopropylidene) | 1.50, 1.45, 1.37, 1.32 | s | - |
¹³C NMR Data (75 MHz, CDCl₃) [3]
| Carbon | Chemical Shift (ppm) |
| C1 | 105.2 |
| C2 | 83.7 |
| C3 | 79.8 |
| C4 | 82.7 |
| C5 | 72.1 |
| C6 | 67.6 |
| C (isopropylidene) | 112.7, 109.6 |
| CH₃ (isopropylidene) | 26.9, 26.6, 26.2, 25.2 |
Experimental Protocols
Synthesis of this compound
Materials:
-
Anhydrous α-D-(+)-glucose
-
Boron trifluoride-diethyl etherate (BF₃·OEt₂)
-
1% Sodium hydroxide (B78521) solution
-
Dichloromethane
Procedure: [4]
-
In a stirred autoclave, suspend anhydrous α-D-(+)-glucose (e.g., 54.1 g, 300 mmol) in acetone (1.1 L).
-
Add a catalytic amount of boron trifluoride-diethyl etherate (e.g., 0.85 g, 5.2 mmol).
-
Heat the mixture to 90 °C with stirring for approximately 4.5 hours.
-
After cooling to room temperature, filter the reaction solution.
-
Neutralize the filtrate with a 1% sodium hydroxide solution.
-
Remove the acetone by distillation in vacuo.
-
Extract the aqueous residue three times with dichloromethane.
-
Combine the organic extracts and evaporate the solvent in vacuo.
-
Recrystallize the resulting solid from cyclohexane to yield this compound as a colorless crystalline solid.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz
-
Pulse Sequence: Standard single-pulse experiment
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 12 ppm
-
Temperature: 298 K
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz
-
Pulse Sequence: Proton-decoupled single-pulse experiment
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 250 ppm
-
Temperature: 298 K
Visualizations of Key Pathways
Mechanism of Formation
The formation of this compound from D-glucose and acetone is an acid-catalyzed reaction involving the formation of two cyclic acetal (B89532) structures.
Caption: Acid-catalyzed formation of this compound.
Synthetic Workflow Example
This compound is a valuable starting material for the synthesis of complex carbohydrates, such as the disaccharide repeating unit of heparin sulfate (B86663).
Caption: Synthesis of a heparin sulfate unit from this compound.
References
The Cornerstone of Chiral Synthesis: A Technical Guide to Diacetone-D-Glucose
For Researchers, Scientists, and Drug Development Professionals
Diacetone-D-glucose (DAG), a crystalline solid derived from D-glucose, stands as a pivotal intermediate in the landscape of modern organic synthesis.[1][2] Its unique structural feature—a selectively protected glucose molecule with a free hydroxyl group at the C-3 position—renders it an exceptionally versatile building block for the synthesis of complex, high-value molecules.[3][4] This guide provides an in-depth exploration of the fundamental principles governing the use of this compound in synthesis, offering detailed experimental protocols, quantitative data, and visual representations of key chemical transformations.
Core Properties and Specifications
This compound, systematically named 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose, is a white to off-white crystalline powder.[1][2] Its stability and solubility in various organic solvents make it a convenient starting material for a multitude of chemical reactions.[1]
| Property | Value | Reference |
| CAS Number | 582-52-5 | [5] |
| Molecular Formula | C₁₂H₂₀O₆ | [5][6] |
| Molar Mass | 260.28 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1][2] |
| Purity | Typically ≥98% | [7] |
| Optical Rotation | -11° ± 1° (c=5 in Ethanol) | [7] |
| Solubility | Soluble in acetone (B3395972), ethanol, and chloroform. Soluble in 7 volumes of H₂O. | [1][8] |
The Synthetic Gateway: Preparation of this compound
The synthesis of this compound involves the reaction of D-glucose with acetone in the presence of an acid catalyst. This reaction proceeds via the formation of two isopropylidene ketals, protecting the 1,2 and 5,6 hydroxyl groups of glucose and leaving the C-3 hydroxyl group accessible for further modification.[9][10] Lewis acids, such as boron trifluoride etherate, are particularly effective catalysts for this transformation.[9]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established industrial processes.
Materials:
-
α-D-glucose
-
Acetone
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Aqueous sodium hydroxide (B78521) (NaOH) solution
-
Dichloromethane
-
Cyclohexane
Procedure:
-
A suspension of α-D-glucose in acetone is treated with a catalytic amount of boron trifluoride etherate.
-
The reaction mixture is heated to a temperature in the range of 80° to 120° C under a pressure of at least 2.5 bar.[9]
-
Volatile components are distilled off and replaced with fresh acetone until approximately 1.67 times the original reaction volume has been substituted.[9]
-
The reaction mixture is then concentrated by evaporation at a temperature between 30° and 70° C.[9]
-
The residue is mixed with an aqueous solution of a base, such as sodium hydroxide, to neutralize the catalyst.[9]
-
The mixture is again evaporated down at 30° to 70° C.[9]
-
The product is extracted with an organic solvent like dichloromethane.[9]
-
The combined organic extracts are evaporated to dryness.[9]
-
The resulting residue is combined with an organic sedimentation agent, such as cyclohexane, and heated to 65° to 80° C.[9]
-
The solution is then cooled to approximately 10° C to induce crystallization.[9]
-
The crystalline this compound is isolated by filtration, washed, and dried.[9]
Caption: Synthesis of this compound from D-Glucose and Acetone.
A Versatile Chiral Building Block in Synthesis
The strategic placement of the isopropylidene protecting groups makes this compound an invaluable chiral synthon.[11] The exposed C-3 hydroxyl group serves as a handle for a wide range of chemical modifications, enabling the synthesis of a diverse array of complex molecules with high stereochemical control.[3]
Key Synthetic Applications
1. Synthesis of L-Iduronate Donor for Heparin Sulfate (B86663):
This compound is a key starting material for the synthesis of L-iduronate, a crucial component of heparin sulfate.[12] The synthesis involves a series of functional group transformations starting with the protection of the C-3 hydroxyl group, followed by regioselective hydrolysis and further modifications.[12]
Caption: Synthetic pathway to a heparin sulfate precursor from this compound.
2. Enantioselective Synthesis of (R)-Mevalonolactone:
The chirality inherent in this compound can be effectively transferred to create other enantiomerically pure molecules. A notable example is the synthesis of (R)-mevalonolactone from diacetone-D-glucos-3-ulose, a derivative of DAG.[13][14] This multi-step synthesis highlights the utility of DAG as a chiral template.[13]
Caption: Enantioselective synthesis of (R)-Mevalonolactone using a this compound derivative.
3. Synthesis of Other Sugars and Derivatives:
Quantitative Data in this compound Synthesis
The efficiency of reactions involving this compound is a critical factor in its application. The following table summarizes available quantitative data for key transformations.
| Reaction | Starting Material | Product | Yield | Reference |
| Preparation of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | D-glucose | 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | 58% | [10] |
| Chalcogenophosphinates Synthesis | This compound and secondary phosphine (B1218219) chalcogenides | DAG chalcogenophosphinates | up to 79% | [15] |
| Synthesis of (R)-Mevalonolactone | Diacetone-D-glucos-3-ulose | (R)-Mevalonolactone | 11% (overall, 5 steps) | [13] |
| Regioselective hydrolysis of 3-O-benzyl-diacetone-D-glucose | 3-O-benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | 3-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranose | 88% | [12] |
Conclusion
This compound is a cornerstone of modern synthetic chemistry, providing a readily available, versatile, and stereochemically defined platform for the construction of complex molecular architectures. Its utility as a selectively protected sugar and a chiral building block has cemented its role in the synthesis of pharmaceuticals, fine chemicals, and biologically active natural products.[1][11] A thorough understanding of its properties and reactivity is therefore essential for researchers and scientists working at the forefront of chemical synthesis and drug development.
References
- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 2. CAS 582-52-5: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 582-52-5 | MD06795 | Biosynth [biosynth.com]
- 4. nbinno.com [nbinno.com]
- 5. Diacetone D-Glucose - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 6. alpha-D-Glucofuranose, 1,2:5,6-bis-O-(1-methylethylidene)- | C12H20O6 | CID 2723618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound, 98+% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. This compound | 582-52-5 [chemicalbook.com]
- 9. US5399201A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
- 10. US5565037A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
- 11. nbinno.com [nbinno.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Diacetone-glucose architecture as a chirality template. Part 9.1 Enantioselective synthesis of (R)-mevalonolactone and (R)-[2H9]mevalonolactone on carbohydrate template - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. Diacetone-glucose architecture as a chirality template. Part 9. 1 Enantioselective synthesis of (R)-mevalonolactone and (R)-[ 2 H 9 ]mevalonolactone o ... - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) DOI:10.1039/A606208C [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to Diacetone-D-glucose Protecting Group Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacetone-D-glucose (DAG), formally known as 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose, is a cornerstone of modern carbohydrate chemistry and a pivotal intermediate in the pharmaceutical industry.[1][2] As a derivative of D-glucose, it serves as a crucial building block, leveraging the inherent chirality of natural sugars for the synthesis of complex, enantiomerically pure molecules.[1] Its utility stems from the selective protection of four of the five hydroxyl groups of D-glucose, leaving the C-3 hydroxyl group accessible for precise chemical modifications.[2] This unique structural feature makes DAG an indispensable tool in chiral pool synthesis, a strategy that is fundamental to the development of novel therapeutics, including diabetology-related compounds, anti-cancer agents, and antiviral drugs.[1][3] This guide provides a comprehensive overview of the chemistry of this compound, including its synthesis, spectroscopic characterization, and application in drug development, complete with detailed experimental protocols and illustrative diagrams.
Core Concepts: The Chemistry of this compound
This compound is synthesized by the acid-catalyzed reaction of D-glucose with acetone (B3395972).[3] This reaction locks the glucose molecule in its furanose form and protects the hydroxyl groups at the 1,2 and 5,6 positions with isopropylidene ketals.[4] The resulting structure, with its free C-3 hydroxyl group, is a stable, crystalline solid that serves as a versatile starting material for a wide array of chemical transformations.[5] The protecting isopropylidene groups can be selectively or completely removed under acidic conditions, allowing for a stepwise approach to the functionalization of the glucose scaffold.
Spectroscopic and Physical Properties
A summary of the key physical and spectroscopic data for this compound is presented below.
| Property | Value |
| CAS Number | 582-52-5 |
| Molecular Formula | C₁₂H₂₀O₆ |
| Molecular Weight | 260.28 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 110 °C |
| Optical Rotation | -11° ± 1° (c=5 in Ethanol) |
| ¹H NMR (CDCl₃, 500 MHz) | δ 5.92 (d, J=3.7 Hz, 1H), 4.51 (d, J=3.7 Hz, 1H), 4.31 (m, 1H), 4.15 (m, 2H), 4.02 (m, 1H), 2.95 (d, J=8.9 Hz, 1H, OH), 1.50 (s, 3H), 1.42 (s, 3H), 1.35 (s, 3H), 1.32 (s, 3H) |
| ¹³C NMR (CDCl₃, 125 MHz) | δ 111.9, 109.1, 105.1, 81.6, 81.2, 72.8, 67.5, 26.8, 26.7, 26.2, 25.4 |
| IR (KBr, cm⁻¹) | 3450 (O-H), 2990, 2940 (C-H), 1380, 1370 (gem-dimethyl), 1215, 1165, 1070, 1020 (C-O) |
Data Presentation: Synthesis of this compound
The synthesis of this compound can be achieved under various conditions, with the choice of catalyst and reaction parameters influencing the yield. A summary of different synthetic approaches is provided in the table below for easy comparison.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| H₂SO₄ | Acetone | Room Temperature | 14 | ~50 | [6] |
| Boron trifluoride-diethylether | Acetone | 90 | 4.5 | 58-63 | [7] |
| Iodine | Acetone | 62 (reflux) | 5 | ~75 | [8] |
| Zinc chloride / H₃PO₄ | Acetone | Room Temperature | Overnight | - | [9] |
Experimental Protocols
Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose
Materials:
-
Anhydrous α-D-(+)-glucose (54.1 g, 300 mmol)
-
Diketene (B1670635) (26.5 g, 300 mmol)
-
Acetone (1.1 L)
-
Boron trifluoride-diethylether complex (0.85 g, 5.2 mmol)
-
1% Sodium hydroxide (B78521) solution (350 mL)
-
Dichloromethane
Procedure:
-
Dissolve anhydrous α-D-(+)-glucose and diketene in acetone in a stirred autoclave.
-
Add the boron trifluoride-diethylether complex to the solution.
-
Heat the reaction mixture to 90°C for approximately 4.5 hours with stirring.[10]
-
After cooling to room temperature, filter the reaction solution and mix it with 1% sodium hydroxide solution.
-
Distill off the acetone in vacuo.
-
Extract the residue three times with dichloromethane.
-
Combine the extracts and evaporate them in vacuo.
-
Recrystallize the remaining residue from cyclohexane to obtain 1,2:5,6-diacetone-D-glucose as a colorless crystalline solid.[10]
Selective Deprotection to 1,2-O-isopropylidene-α-D-glucofuranose
Materials:
-
1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (diacetone glucose)
-
50% Aqueous acetic acid
Procedure:
-
Perform a careful hydrolysis of diacetone glucose in 50% aqueous acetic acid at room temperature for 8 hours.
-
Monitor the reaction by thin-layer chromatography.
-
Upon completion, neutralize the reaction mixture and extract the product.
-
Purify the product by crystallization to yield the monoacetal as a crystalline solid.[11]
Complete Deprotection to D-glucose
Materials:
-
This compound derivative
-
Water-dioxane mixture
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the this compound derivative in a water-dioxane solvent system.
-
Add a catalytic amount of hydrochloric acid.
-
Stir the reaction mixture at room temperature, monitoring the progress by TLC until the starting material is consumed.
-
Neutralize the reaction with a suitable base (e.g., sodium bicarbonate).
-
Remove the organic solvent under reduced pressure.
-
The aqueous solution containing D-glucose can be used as is or further purified by standard methods.[6]
Mandatory Visualization
Reaction Pathway: Synthesis of this compound
Caption: Acid-catalyzed protection of D-glucose with acetone.
Logical Workflow: this compound in Multi-step Synthesis
Caption: A generalized workflow for the use of DAG in synthesis.
Signaling Pathway: Application in SGLT2 Inhibitor Synthesis
Caption: Synthetic pathway for SGLT2 inhibitors via C-glycosylation.
Conclusion
This compound is a powerful and versatile tool in the arsenal (B13267) of synthetic chemists, particularly those in the field of drug development. Its ability to provide a stable, chiral scaffold with a single, reactive hydroxyl group allows for the precise and predictable synthesis of complex molecules. The straightforward nature of its synthesis and deprotection, coupled with its wide range of applications, ensures that this compound will remain a vital intermediate in the ongoing quest for new and improved pharmaceuticals.
References
- 1. Diacetone D-Glucose - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 2. nbinno.com [nbinno.com]
- 3. US5399201A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
- 4. This compound | 582-52-5 | MD06795 | Biosynth [biosynth.com]
- 5. Sugar-based synthesis of Tamiflu and its inhibitory effects on cell secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FR2655347A1 - Process for the synthesis of monosaccharide acetonides and/or their functionalised derivatives, from mono-, di- or polysaccharides - Google Patents [patents.google.com]
- 7. US5565037A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Homologues of isomeric dideoxynucleosides as potential antiviral agents: synthesis of isodideoxynucleosides with a furanethanol sugar moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemscene.com [chemscene.com]
Diacetone-D-glucose: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the safety and handling precautions for Diacetone-D-glucose (CAS No. 582-52-5), a key intermediate in pharmaceutical and chemical synthesis. This document synthesizes critical data on physical and chemical properties, toxicological profiles, and hazard classifications from various safety data sheets and scientific literature. Detailed experimental methodologies for key safety-related parameters are provided, alongside clear, actionable diagrams to guide laboratory personnel in safe handling, emergency procedures, and personal protective equipment selection. This guide is intended to be an essential resource for researchers, scientists, and drug development professionals to ensure a safe working environment when handling this compound.
Chemical Identification and Physical Properties
This compound, also known as 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose, is a white to light yellow crystalline powder.[1] It is a derivative of glucose and is widely used as a versatile starting material in the synthesis of various organic compounds, including pharmaceuticals.[1][2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 582-52-5 | [1][3] |
| Molecular Formula | C₁₂H₂₀O₆ | [1][4] |
| Molecular Weight | 260.28 g/mol | [1][4] |
| Appearance | White to light yellow crystalline powder/solid | [1][3] |
| Odor | Odorless | [3][5] |
| Melting Point | 107 - 111 °C (224.6 - 230 °F) | [1][3][6] |
| Boiling Point | ~323.54 °C (rough estimate) | [1][6] |
| Flash Point | 173.2 °C (estimate) | [6] |
| Water Solubility | Slightly soluble. 4.3% at 17.5 °C.[1] The product is water soluble, and may spread in water systems.[3] | [1][3][6] |
| Other Solubilities | Chloroform (Slightly), Methanol (Slightly).[1] Soluble in ethanol, hot ether, and acetone.[6] | [1][6] |
| Density | ~1.14 - 1.2 g/cm³ (rough estimate) | [1][7] |
| Vapor Pressure | 9.94E-07 mmHg at 25°C | [6] |
Hazard Identification and Classification
There is some variation in the hazard classification of this compound across different suppliers and databases. While some sources state that the product contains no substances considered hazardous to health at their given concentration, others assign hazard codes and statements.[3][6] Therefore, a conservative approach to handling is recommended.
Table 2: Hazard Classification Summary
| Hazard Classification System | Code(s) | Description | Source(s) |
| GHS Hazard Pictogram | GHS07 | Exclamation Mark | [1] |
| GHS Signal Word | Warning | [1] | |
| GHS Hazard Statement | H302 | Harmful if swallowed. | [1] |
| Hazard Codes (obsolete) | Xi, Xn | Irritant, Harmful | [1][6] |
| Risk Statements (obsolete) | R36/37/38 | Irritating to eyes, respiratory system and skin. | [6] |
| Risk Statements (obsolete) | R33 | Danger of cumulative effects. | [8] |
Key Hazards:
-
Hygroscopic: The material readily absorbs moisture from the air.[3][9]
-
Incompatible with Strong Oxidizing Agents: Contact with strong oxidizers can lead to hazardous reactions.[5][8][9]
-
Hazardous Decomposition Products: Thermal decomposition can produce carbon monoxide (CO) and carbon dioxide (CO₂).[5][8][9]
Experimental Protocols for Safety Assessment
The following sections detail the methodologies for key experiments used to determine the safety and physical properties of chemical substances like this compound. These are based on internationally recognized guidelines.
Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)
This method is designed to assess the acute toxic effects of a substance when administered orally. It aims to identify a dose causing evident toxicity without causing mortality.[3][8]
Methodology:
-
Sighting Study: A single animal (typically a female rat) is dosed at a starting level (e.g., 300 mg/kg in the absence of prior information) to determine the appropriate starting dose for the main study.[8][10] The outcome of the sighting study dictates the subsequent dose levels.
-
Main Study: Groups of animals of a single sex (normally females, with a total of five animals per dose level) are dosed in a stepwise procedure using fixed doses of 5, 50, 300, and 2000 mg/kg (a 5000 mg/kg dose may be considered if justified).[3][10]
-
Administration: The test substance is administered as a single dose by gavage. Animals are fasted prior to dosing.[3]
-
Observation: Animals are observed for a total of at least 14 days.[8][10] Detailed observations for signs of toxicity are made daily. Body weight is measured at least weekly.[3]
-
Endpoint: The study allows for the classification of the substance for acute toxicity based on the presence or absence of signs of toxicity or mortality at the different dose levels.[3]
Melting Point / Melting Range Determination (OECD Guideline 102)
This guideline describes methods for determining the temperature at which a substance transitions from a solid to a liquid state.[11][12]
Methodology (Capillary Tube Method):
-
Sample Preparation: A small amount of the dry, powdered substance is packed into a capillary tube.
-
Apparatus: The capillary tube is placed in a heating apparatus, which can be a liquid bath or a metal block, equipped with a calibrated thermometer or other temperature measuring device.[12][13]
-
Heating: The apparatus is heated at a controlled rate.
-
Observation: The temperatures at the initial and final stages of melting are recorded. The melting point is the temperature at which the phase transition occurs, and it is often reported as a range.[9][13]
Water Solubility Determination (OECD Guideline 105)
This guideline outlines procedures for measuring the saturation mass concentration of a substance in water at a given temperature.[5][6]
Methodology (Flask Method - for solubilities > 10⁻² g/L):
-
Equilibration: An amount of the test substance in excess of its expected solubility is added to a flask containing purified water.
-
Agitation: The flask is agitated at a constant temperature (e.g., 20 ± 0.5 °C) for a sufficient period to reach equilibrium. A preliminary test can determine the necessary time for saturation.[6]
-
Phase Separation: The saturated solution is separated from the undissolved solid, typically by centrifugation or filtration.
-
Analysis: The concentration of the substance in the clear aqueous solution is determined using a suitable analytical method (e.g., chromatography, spectroscopy).
Safe Handling and Storage
Adherence to proper handling and storage protocols is crucial to minimize risks.
Handling
-
Work in a well-ventilated place.[14]
-
Wear suitable protective clothing and equipment (see Section 5).[14]
-
Avoid the formation of dust and aerosols.[14]
Storage
-
Store in a tightly closed container.[2]
-
Due to its hygroscopic nature, store under an inert atmosphere.[3][5][9]
-
For maintaining product quality, storage in a freezer (under -20°C) is recommended.[1][3][5]
-
Store away from incompatible materials, particularly strong oxidizing agents.[8][14]
Exposure Controls and Personal Protective Equipment (PPE)
Engineering controls should be the primary method of exposure reduction. Where these are insufficient, appropriate PPE must be used.
-
Engineering Controls: Ensure adequate ventilation. Use of a fume hood may be necessary for procedures that could generate dust or aerosols.
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[5][9]
-
Skin and Body Protection: Wear a lab coat and appropriate protective gloves (e.g., nitrile rubber) to prevent skin exposure.[5][9]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required. If dust is generated and ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[9]
First Aid Measures
In case of exposure, follow these first-aid procedures and seek medical attention.
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3][5][9]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.[3][5][9]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. Get medical attention.[3]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention.[3][5][9]
Fire-Fighting and Accidental Release Measures
Fire-Fighting
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[3]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide and carbon dioxide.[3][5][9]
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][5][9]
Accidental Release
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[9]
-
Containment and Cleaning: Sweep up and shovel into suitable containers for disposal. Avoid generating dust.[3][9]
Stability and Reactivity
Understanding the stability and reactivity of this compound is essential for safe storage and handling.
-
Reactivity: No known hazardous reactions under normal processing.[9]
-
Chemical Stability: Stable under recommended storage conditions, but it is hygroscopic.[3][9]
-
Conditions to Avoid: Exposure to moisture and incompatible products.[5][9]
-
Hazardous Decomposition Products: Under fire conditions, it can decompose to form carbon monoxide (CO) and carbon dioxide (CO₂).[5][8][9]
-
Hazardous Polymerization: Hazardous polymerization has not been reported.[8]
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[8] The available data suggests moderate acute oral toxicity.
Table 3: Acute Toxicity Data
| Route | Species | Value | Source(s) |
| Oral | Mouse | LD50: 4 g/kg | [1][6][7] |
-
Skin Corrosion/Irritation: No data available.[3]
-
Serious Eye Damage/Irritation: No data available.
-
Respiratory or Skin Sensitization: No data available.
-
Germ Cell Mutagenicity: No data available.
-
Carcinogenicity: this compound has not been listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.[8]
-
Reproductive Toxicity: No data available.
-
STOT-Single Exposure: No data available.
-
STOT-Repeated Exposure: No data available.
-
Aspiration Hazard: Not applicable.
Conclusion
This compound is a valuable chemical intermediate with a manageable hazard profile when handled correctly. Key safety considerations include its hygroscopic nature, incompatibility with strong oxidizing agents, and the potential for dust generation. Users must employ appropriate engineering controls and personal protective equipment, particularly eye protection and gloves. Adherence to the detailed handling, storage, and emergency procedures outlined in this guide will help ensure a safe laboratory environment for all personnel. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use.
References
- 1. laboratuar.com [laboratuar.com]
- 2. store.astm.org [store.astm.org]
- 3. oecd.org [oecd.org]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Physical chemical testing studies | Essem Compliance [essem-compliance.com]
- 10. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
- 11. oecd.org [oecd.org]
- 12. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]
- 13. laboratuar.com [laboratuar.com]
- 14. oecd.org [oecd.org]
Methodological & Application
Application Note: Synthesis of Nucleoside Analogs from Diacetone-D-glucose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacetone-D-glucose (1,2:5,6-di-O-isopropylidene-α-D-glucofuranose) is a readily available and versatile chiral starting material derived from D-glucose. Its protected structure allows for selective modifications at the C3 hydroxyl group, making it an invaluable precursor for the synthesis of a wide range of chiral molecules, including various nucleoside analogs with potential therapeutic applications. Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy, and the use of carbohydrate-based starting materials like this compound ensures the correct stereochemistry in the final product, which is often crucial for biological activity.
This application note provides detailed protocols for the synthesis of nucleoside analogs starting from this compound, focusing on the preparation of key intermediates and their subsequent conversion to the target molecules. The procedures outlined are based on established literature methods and are intended to serve as a guide for researchers in the field of medicinal chemistry and drug development.
Synthetic Strategy Overview
The general strategy for the synthesis of nucleoside analogs from this compound involves a multi-step process. This process begins with the protection of D-glucose to form this compound, followed by modification of the free 3-hydroxyl group. Subsequently, the 5,6-O-isopropylidene group is selectively removed, and the resulting primary alcohol is further manipulated. The furanose ring is then modified and prepared for the crucial glycosylation step, where the sugar moiety is coupled with a nucleobase. Finally, deprotection of the remaining protecting groups yields the desired nucleoside analog.
Experimental Protocols
Protocol 1: Preparation of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (this compound)
This protocol describes the synthesis of the starting material, this compound, from D-glucose.
Materials:
-
Anhydrous D-glucose
-
Anhydrous acetone (B3395972)
-
Boron trifluoride-diethylether complex
-
Anhydrous sodium sulfate
-
Reaction vessel (autoclave or sealed flask)
-
Rotary evaporator
Procedure:
-
In a reaction vessel flushed with a protective gas, combine anhydrous α-D-glucose (e.g., 3.66 kg, 20.32 mol) with a mixture of anhydrous acetone (75 L) and boron trifluoride-diethylether complex (31 mL).[1]
-
Heat the reaction mixture in the sealed vessel to a temperature range of 85°C to 120°C, allowing the pressure to build up to at least 2.5 bar.[1]
-
Maintain the reaction at this temperature for a set period, monitoring the reaction progress by a suitable method (e.g., TLC).
-
After completion, cool the reaction mixture and filter it.
-
Neutralize the filtrate with a basic solution (e.g., 1% sodium hydroxide (B78521) solution).
-
Remove the acetone by distillation under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 13 L).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution in vacuo to obtain a residue.
-
Add cyclohexane (22.5 L) to the residue and heat to 70°C to dissolve.
-
Cool the solution to 10°C and stir for 2 hours to induce crystallization.
-
Filter the crystalline suspension, wash the solid with cold cyclohexane, and dry under reduced pressure at 40°C to yield 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Anhydrous α-D-glucose | [1] |
| Yield | 62% | [1] |
| Catalyst | Boron trifluoride-diethylether complex | [1] |
| Solvent | Acetone | [1] |
| Temperature | 85-120 °C | [1] |
| Pressure | at least 2.5 bar | [1] |
Protocol 2: Synthesis of 3'-Acetamidoadenosine Derivatives from this compound
This protocol details the synthesis of a modified adenosine (B11128) analog, demonstrating the conversion of this compound into a nucleoside.
Step 1: 3-Deoxy-1,2;5,6-di-O-isopropylidene-3-methylene-α-D-glucofuranose (4)
-
To a solution of this compound (5 g, 19.2 mmol) in anhydrous THF (50 mL) at -78°C, add the appropriate reagents to generate the 3-methylene derivative.
-
After the reaction is complete, purify the product by column chromatography (hexane:ethyl acetate (B1210297) = 2:1) to yield compound 4 (3.92 g, 86%).[2]
Step 2: 3-C-Hydroxymethyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (5)
-
Perform a hydroboration-oxidation reaction on compound 4 to introduce a hydroxymethyl group at the 3-position stereoselectively.
Step 3: 3-C-Benzyloxymethyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (6)
-
To a solution of compound 5 (601 mg, 2.19 mmol) in anhydrous THF (22 mL), add a 60% suspension of sodium hydride and a catalytic amount of n-Bu4NI.
-
Add benzyl (B1604629) bromide and stir the reaction mixture.
-
After completion, purify the product by column chromatography (hexane:ethyl acetate = 10:1) to give compound 6 (596 mg, 75%).[2]
Step 4: 3-C-Benzyloxymethyl-3-deoxy-1,2-O-isopropylidene-α-D-ribofuranose (8)
-
Selectively deprotect the 5,6-O-isopropylidene group of compound 6 using acidic conditions (e.g., 4N HCl in a mixture of THF and H2O).
Subsequent Steps: The intermediate 8 can then be further modified. This typically involves:
-
Oxidation of the primary alcohol at C-5 to an aldehyde.
-
Conversion of the furanose to a suitable glycosyl donor.
-
Glycosylation with a protected adenine (B156593) base.
-
Deprotection to yield the final 3'-acetamidoadenosine analog.
Quantitative Data for the Synthesis of Intermediate 6:
| Step | Product | Starting Material | Reagents | Yield | Reference |
| 1 | 3-Deoxy-1,2;5,6-di-O-isopropylidene-3-methylene-α-D-glucofuranose (4) | This compound | - | 86% | [2] |
| 2 | 3-C-Hydroxymethyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (5) | Compound 4 | Hydroboration-oxidation reagents | - | [2] |
| 3 | 3-C-Benzyloxymethyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (6) | Compound 5 | NaH, n-Bu4NI, Benzyl bromide | 75% | [2] |
Visualizations
Synthetic Pathway from D-Glucose to a Nucleoside Analog Intermediate
Caption: General synthetic route to nucleoside analogs from D-Glucose.
Experimental Workflow for the Synthesis of this compound
Caption: Workflow for this compound synthesis.
References
Diacetone-D-glucose: A Versatile Chiral Template in Asymmetric Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Diacetone-D-glucose (DAG), a readily available and inexpensive derivative of D-glucose, has emerged as a powerful and versatile chiral template in asymmetric synthesis. Its rigid furanose structure, bearing two isopropylidene protecting groups, provides a well-defined steric environment that allows for high levels of stereocontrol in a variety of chemical transformations. The free hydroxyl group at the C-3 position serves as a convenient handle for the attachment of various reactive moieties, enabling its use as a chiral auxiliary in reactions such as asymmetric alkylations, aldol (B89426) reactions, and Diels-Alder cycloadditions. This document provides detailed application notes and experimental protocols for the use of this compound as a chiral template in key asymmetric reactions.
Key Applications and Protocols
Asymmetric Alkylation of Spirooxazolidinones Derived from this compound
This compound can be converted into a spirooxazolidinone chiral auxiliary, which can then be used to direct the stereoselective alkylation of enolates. This method provides a reliable route to enantiomerically enriched α-substituted carboxylic acids.
Caption: Workflow for asymmetric alkylation using a this compound-derived chiral auxiliary.
| Entry | Electrophile (R-X) | Diastereomeric Ratio (d.r.) |
| 1 | Benzyl (B1604629) bromide | 81:19 |
| 2 | Methyl iodide | 55:45 |
-
Enolate Formation: To a solution of the N-acylated spirooxazolidinone (1.0 equiv) in anhydrous THF (0.05 M) under an argon atmosphere at -78 °C, add lithium diisopropylamide (LDA) (1.1 equiv) dropwise. Stir the mixture at -78 °C for 1 hour.
-
Alkylation: To the resulting enolate solution, add the electrophile (e.g., benzyl bromide, 3.0-5.0 equiv) dropwise at -78 °C.
-
Reaction Monitoring and Quenching: Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC). Once the starting material is consumed (typically within 3 hours), quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Work-up and Purification: Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the alkylated product.
-
Auxiliary Cleavage: The chiral auxiliary can be cleaved by hydrolysis (e.g., using alkaline hydrogen peroxide) to yield the chiral carboxylic acid and the recoverable oxazolidinone auxiliary.
Asymmetric Synthesis of Dihydroquinoxalinones via Nucleophilic Substitution
This compound can be employed as a chiral auxiliary to mediate the asymmetric synthesis of dihydroquinoxalinones through a nucleophilic substitution reaction of α-bromo esters with 1,2-phenylenediamines. This method offers high yields and excellent enantioselectivities.
Caption: Synthesis of dihydroquinoxalinones using this compound as a chiral auxiliary.
| Entry | 1,2-Phenylenediamine | Product | Yield (%) | Enantiomeric Ratio (e.r.) |
| 1 | 1,2-Phenylenediamine | (S)-3-Phenyldihydroquinoxalinone | 90 | 96:4 |
| 2 | 4-Methyl-1,2-phenylenediamine | (S)-3-Phenyl-7-methyldihydroquinoxalinone | 92 | 97:3 |
| 3 | 4,5-Dimethyl-1,2-phenylenediamine | (S)-3-Phenyl-6,7-dimethyldihydroquinoxalinone | 88 | 96:4 |
| 4 | 4-Chloro-1,2-phenylenediamine | (S)-7-Chloro-3-phenyldihydroquinoxalinone | 85 | >98:2 |
-
Reaction Setup: To a solution of a 1:1 diastereomeric mixture of diacetone-D-glucofuranosyl α-bromo-α-phenylacetate (1.0 equiv) in dichloromethane (B109758) (CH2Cl2), add 1,2-phenylenediamine (1.5 equiv), tetrabutylammonium (B224687) iodide (TBAI) (1.0 equiv), and diisopropylethylamine (DIEA) (1.0 equiv).
-
Reaction: Stir the mixture at room temperature for 18 hours.
-
Work-up and Purification: After the reaction is complete, concentrate the mixture under reduced pressure. Purify the residue by column chromatography on silica gel to yield the desired (S)-3-phenyldihydroquinoxalinone.
Asymmetric Diels-Alder Reaction
Dienes derived from this compound can participate in asymmetric Diels-Alder reactions, providing a route to chiral cyclic compounds. The stereochemistry of the cycloaddition is controlled by the chiral sugar template.
Caption: Asymmetric Diels-Alder reaction using a this compound-derived diene.
Synthesis of this compound
The starting material, 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (this compound), can be prepared from D-glucose.
-
Reaction Setup: In a suitable autoclave, place α-D-glucose and add a mixture of acetone (B3395972) and a Lewis acid catalyst (e.g., boron trifluoride etherate).
-
Reaction Conditions: Heat the reaction mixture to a temperature in the range of 80-130 °C, under a pressure of 2.5 to 10 bar.
-
Work-up: After the reaction is complete, cool the mixture and filter. Neutralize the filtrate with a base (e.g., 1% sodium hydroxide (B78521) solution).
-
Extraction and Purification: Distill off the acetone in vacuo. Extract the residue with dichloromethane. Combine the organic extracts, evaporate the solvent, and recrystallize the residue from cyclohexane (B81311) to obtain 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose as a colorless crystalline solid. A typical yield for this process is around 63%.
Conclusion
This compound is a highly effective and economically viable chiral template for a range of asymmetric transformations. Its rigid structure provides excellent stereocontrol, and its availability from the chiral pool makes it an attractive starting material for the synthesis of complex, enantiomerically pure molecules. The protocols outlined in these application notes provide a foundation for researchers to explore and utilize this versatile tool in their synthetic endeavors.
Protecting D-Glucose: A Detailed Guide to the Synthesis of Diacetone-D-Glucose
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for the protection of D-glucose as 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, commonly known as diacetone-D-glucose. This pivotal intermediate is a cornerstone in carbohydrate chemistry, serving as a versatile building block for the synthesis of various bioactive molecules and pharmaceuticals.
Introduction
The protection of hydroxyl groups in monosaccharides is a fundamental strategy in carbohydrate chemistry, enabling regioselective modifications. The synthesis of this compound is a classic example of this approach, where the 1,2- and 5,6-hydroxyl groups of D-glucose are protected as isopropylidene ketals. This transformation locks the molecule in the furanose form, leaving the C3 hydroxyl group available for further chemical transformations. The reaction, an acid-catalyzed acetalization with acetone (B3395972), is a well-established procedure, though various catalysts and conditions can be employed to optimize yield and purity.[1][2]
Reaction Principle
The synthesis of this compound from D-glucose proceeds via an acid-catalyzed reaction with acetone. This reaction, a type of Fischer acetalization, involves the formation of two isopropylidene groups.[1][2] The reaction favors the formation of the more stable furanose ring structure. The removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards the product.[1][2]
Comparative Data of Synthetic Protocols
Different acid catalysts can be employed for the synthesis of this compound, each with its own advantages and disadvantages in terms of reaction time, temperature, yield, and work-up procedure. Below is a summary of common catalytic systems.
| Catalyst | Typical Reagents & Conditions | Typical Yield | Advantages | Disadvantages |
| Sulfuric Acid | D-Glucose, Acetone, conc. H₂SO₄, Room Temperature | ~60-70% | Readily available and inexpensive catalyst. | Strong acid can cause charring and side reactions; requires careful neutralization. |
| Lewis Acids (e.g., BF₃·OEt₂) | D-Glucose, Acetone, BF₃·OEt₂, 80-120°C, elevated pressure | ~62% | High yields and can be used in smaller volumes of acetone.[1] | Requires specialized equipment (autoclave) for elevated pressures; catalyst is moisture-sensitive. |
| Iodine | D-Glucose, Acetone, Iodine, Reflux (62°C) | ~75% | Mild catalyst, simple procedure. | Longer reaction times may be required. |
Experimental Protocols
Protocol 1: Sulfuric Acid Catalyzed Synthesis
This protocol is a classic and cost-effective method for the synthesis of this compound.
Materials:
-
D-Glucose (anhydrous)
-
Acetone (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred suspension of D-glucose in acetone in a round-bottom flask cooled in an ice bath, slowly add concentrated sulfuric acid.
-
Remove the ice bath and stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Filter the mixture to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a crude syrup.
-
Recrystallize the crude product from cyclohexane to yield pure this compound as a white crystalline solid.
Protocol 2: Lewis Acid (BF₃·OEt₂) Catalyzed Synthesis
This method utilizes a Lewis acid catalyst and elevated temperature and pressure, often leading to higher yields.[1]
Materials:
-
α-D-Glucose (anhydrous)
-
Acetone
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Aqueous sodium hydroxide (B78521) (NaOH) solution (e.g., 2N)
-
Dichloromethane (CH₂Cl₂)
-
Cyclohexane
-
Autoclave or a sealed reaction vessel
-
Rotary evaporator
Procedure:
-
In a suitable autoclave, combine α-D-glucose and a mixture of acetone and boron trifluoride etherate.
-
Heat the reaction mixture to 85-120°C, allowing the pressure to increase to at least 2.5 bar.[1]
-
Maintain the temperature and pressure for the specified reaction time (typically a few hours).
-
Cool the reaction vessel to room temperature and carefully vent any excess pressure.
-
Neutralize the reaction mixture with an aqueous solution of sodium hydroxide.
-
Remove the acetone by distillation or under reduced pressure.
-
Extract the residue with dichloromethane.
-
Combine the organic extracts and evaporate the solvent under reduced pressure.
-
Recrystallize the resulting solid from cyclohexane to obtain pure 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.[1]
Characterization Data
Physical Properties:
-
Appearance: White to light yellow crystalline powder.
-
Solubility: Soluble in water and most organic solvents.
Spectroscopic Data:
The following table summarizes the expected NMR spectroscopic data for this compound based on the analysis of its derivatives.
| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H-1 | ~5.9 | d | ~3.7 | Anomeric proton |
| H-2 | ~4.5 | d | ~3.7 | |
| H-3 | ~4.3 | d | ||
| H-4 | ~4.1 | m | ||
| H-5 | ~4.2 | m | ||
| H-6a, H-6b | ~4.0 | m | ||
| CH₃ (isopropylidene) | ~1.3 - 1.5 | s | Four methyl groups |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |
| C-1 | ~105 | Anomeric carbon |
| C-2 | ~84 | |
| C-3 | ~73 | |
| C-4 | ~81 | |
| C-5 | ~71 | |
| C-6 | ~67 | |
| C(CH₃)₂ | ~112, ~109 | Ketal carbons |
| CH₃ | ~25 - 27 | Methyl carbons |
Visualizations
Reaction Scheme
Caption: Overall reaction for the synthesis of this compound.
Experimental Workflow
Caption: General experimental workflow for this compound synthesis.
Logical Relationship of Protection
Caption: The logic of using this compound for selective modification.
References
Application Notes and Protocols: Selective Deprotection of Diacetone-D-glucose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacetone-D-glucose (DAG), formally known as 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, is a versatile and commercially available protected derivative of D-glucose.[1] Its utility in synthetic organic chemistry, particularly in carbohydrate chemistry and the synthesis of chiral molecules, stems from the presence of a free hydroxyl group at the C-3 position, which allows for a variety of chemical modifications.[1] The two isopropylidene groups, protecting the 1,2- and 5,6-hydroxyls, exhibit different chemical lability. The terminal 5,6-O-isopropylidene group is more susceptible to acidic hydrolysis than the 1,2-O-isopropylidene group, which is part of the furanose ring structure. This difference in reactivity allows for the selective deprotection of the 5,6-acetal, yielding 1,2-O-isopropylidene-α-D-glucofuranose. This mono-acetal is a key intermediate for further synthetic transformations at the C-5 and C-6 positions, making the selective deprotection of DAG a critical step in the synthesis of various bioactive molecules and complex carbohydrates.
These application notes provide a detailed overview of common methods for the selective deprotection of this compound, focusing on the removal of the 5,6-O-isopropylidene group. This document includes a comparative summary of different reaction conditions, detailed experimental protocols, and visualizations of the chemical transformations.
Methods for Selective Deprotection
The selective removal of the 5,6-O-isopropylidene group from this compound is typically achieved under controlled acidic conditions. The choice of acid, solvent, temperature, and reaction time are crucial for achieving high selectivity and yield. Below is a summary of commonly employed methods.
Data Presentation: Comparison of Deprotection Methods
| Reagent(s) | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference(s) |
| 75% Acetic Acid | Water | 55 | 3 hours | 88 | [2] |
| 50% Acetic Acid | Water | Room Temperature | 6 hours, then overnight | Not specified | [3] |
| 40% Acetic Acid | Water | Room Temperature | 10 hours | 49 | [4] |
| 0.8% H₂SO₄ | Methanol | Room Temperature | 24 hours | Not specified | [5] |
| H-Beta zeolite | Aqueous Methanol | Room Temperature | Not specified | High | [6][7] |
| Iodine | Acetonitrile | Not specified | Not specified | High | [6] |
| FeCl₃·6H₂O/SiO₂ | Not specified | Not specified | Not specified | Not specified | [5] |
| HClO₄ on silica (B1680970) gel | Not specified | Not specified | Not specified | Not specified | [5] |
Experimental Protocols
Protocol 1: Selective Deprotection using Aqueous Acetic Acid
This protocol is a widely used and reliable method for the selective removal of the 5,6-O-isopropylidene group.
Materials:
-
3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (or this compound)
-
Acetic Acid
-
Water
-
Round bottom flask
-
Stirring apparatus
-
Heating mantle or oil bath
-
Rotary evaporator
-
Extraction funnel
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) (anhydrous)
Procedure:
-
In a round bottom flask, dissolve 10 g (28.23 mmol) of 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in a mixture of 70 mL of acetic acid and 30 mL of water.[2]
-
Stir the reaction mixture at 55°C for 3 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Carefully neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product, 3-O-Benzyl-1,2-O-isopropylidene-α-D-glucofuranose.
-
The expected yield of the diol is approximately 88%.[2]
Visualizations
Reaction Scheme: Selective Deprotection of this compound
Caption: Selective hydrolysis of the 5,6-O-isopropylidene group.
Experimental Workflow: Acetic Acid Method
Caption: Workflow for selective deprotection with acetic acid.
Discussion
The selective deprotection of this compound is a fundamental transformation in carbohydrate chemistry. The choice of the deprotection method depends on the specific substrate and the desired outcome. The aqueous acetic acid method is often preferred due to its simplicity, mildness, and good yields.[2] However, for substrates sensitive to prolonged heating or acidic conditions, other methods employing Lewis acids or solid-supported catalysts might be more suitable.[5][6][7]
It is crucial to carefully monitor the reaction to avoid over-hydrolysis, which would lead to the removal of the 1,2-O-isopropylidene group as well. Techniques such as Thin Layer Chromatography (TLC) are essential for tracking the consumption of the starting material and the formation of the desired product.
The resulting 1,2-O-isopropylidene-α-D-glucofuranose, with its free primary and secondary hydroxyl groups at C-6 and C-5, is a valuable building block for the synthesis of a wide range of modified sugars and other complex organic molecules. For instance, the diol can be subsequently cleaved oxidatively, for example with sodium periodate, to furnish an aldehyde, which can be used in further synthetic steps.[2]
Conclusion
The selective deprotection of this compound is a well-established and essential reaction for synthetic chemists working with carbohydrates. By carefully selecting the reaction conditions, researchers can efficiently and selectively remove the 5,6-O-isopropylidene group, opening up avenues for diverse synthetic applications in drug discovery and materials science. The protocols and data presented in these application notes provide a solid foundation for performing this important transformation.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. US5565037A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of chimera oligopeptide including furanoid β-sugar amino acid derivatives with free OHs: mild but successful removal of the 1,2-O-isopropylidene from the building block - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Zeolite catalyzed selective deprotection of di- and tri-O-isopropylidene sugar acetals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Diacetone-D-glucose in the Synthesis of Anti-cancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of diacetone-D-glucose (DAG), a versatile and readily available chiral starting material, in the synthesis of potential anti-cancer agents. The information compiled includes detailed synthetic strategies, quantitative biological activity data, and insights into the potential mechanisms of action, focusing on the inhibition of key cancer-related signaling pathways.
Introduction to this compound in Anti-Cancer Drug Discovery
This compound, also known as 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, is a protected derivative of D-glucose. Its utility in medicinal chemistry stems from its rigid structure and the presence of a free hydroxyl group at the C-3 position, which serves as a handle for a variety of chemical modifications.[1] This allows for the stereoselective synthesis of complex molecules with potential therapeutic applications. As a chiral pool starting material, DAG offers an economical and efficient route to enantiomerically pure compounds, a critical aspect in the development of modern pharmaceuticals.[2] Its applications in anti-cancer research are diverse, ranging from the synthesis of glycolysis inhibitors to the development of novel heterocyclic compounds that target specific cancer cell signaling pathways.[1]
Synthesis of Pyranopyrazole Derivatives: A Promising Class of Anti-Cancer Agents
Pyranopyrazole derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent anti-cancer effects. While a direct, detailed protocol for the synthesis of a pyranopyrazole anti-cancer agent starting from this compound is not extensively documented in a single publication, a feasible synthetic strategy can be devised based on established chemical transformations. This involves the conversion of this compound into a key chalcone (B49325) intermediate, which can then undergo cyclization to form the desired pyranopyrazole scaffold.
Experimental Protocols
Protocol 1: Synthesis of a Chalcone Intermediate from this compound (Hypothetical Route)
This protocol outlines a plausible, though not directly cited, multi-step synthesis of a chalcone derivative from this compound.
-
Oxidation of this compound: The free 3-hydroxyl group of this compound is first oxidized to a ketone using a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or Swern oxidation.
-
Wittig Reaction: The resulting ketone is then subjected to a Wittig reaction with an appropriate ylide (e.g., derived from a substituted benzyl (B1604629) phosphonium (B103445) salt) to introduce an exocyclic double bond.
-
Deprotection and Aldol (B89426) Condensation: The isopropylidene groups are selectively removed under acidic conditions to liberate the hydroxyl groups. The resulting sugar derivative can then undergo an aldol condensation with an acetophenone (B1666503) derivative to form the chalcone.
Protocol 2: Synthesis of Pyrano[2,3-c]pyrazole Derivatives from Chalcones
This protocol is a representative method for the synthesis of pyranopyrazoles from a chalcone intermediate, a common strategy in medicinal chemistry.[3][4]
-
Reaction Mixture Preparation: To a solution of the chalcone derivative (1 mmol) in absolute ethanol (B145695) (20 mL), add malononitrile (B47326) (1 mmol) and a catalytic amount of piperidine (B6355638) (0.2 mL).
-
Reflux: Reflux the reaction mixture for 6-8 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Isolation of the Product: After completion of the reaction, cool the mixture to room temperature. The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure pyrano[2,3-c]pyrazole derivative.
Quantitative Analysis of Anti-Cancer Activity
The anti-cancer efficacy of synthesized compounds is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize the IC50 values for representative pyranopyrazole and pyrazolo[3,4-d]pyrimidine derivatives, demonstrating their potential as anti-cancer agents. It is important to note that the compounds listed in these tables were not explicitly synthesized from this compound in the cited literature, but they represent the types of structures and activities that could be targeted using DAG as a chiral starting material.
Table 1: In Vitro Anti-Cancer Activity of Selected Pyrazolo[3,4-d]pyrimidine Derivatives [5]
| Compound | Cell Line | IC50 (µM) |
| VIIa | Leukemia (CCRF-CEM) | 0.326 |
| Leukemia (HL-60(TB)) | 0.394 | |
| Melanoma (UACC-62) | 0.431 | |
| Breast Cancer (MCF7) | 0.493 | |
| VIIc | Leukemia (RPMI-8226) | 1.23 |
| CNS Cancer (SF-539) | 1.56 | |
| Ovarian Cancer (OVCAR-3) | 1.78 |
Table 2: In Vitro Anti-Cancer Activity of Selected Pyrano[2,3-c]pyrazole Derivatives [6]
| Compound | Cell Line | IC50 (µM) |
| 4p | Hepatocellular Carcinoma (HepG2) | 2.28 |
| Hepatocellular Carcinoma (Huh-7) | 4.31 | |
| 4k | Hepatocellular Carcinoma (HepG2) | 5.12 |
| 4r | Hepatocellular Carcinoma (HepG2) | 3.45 |
Mechanism of Action: Targeting Key Signaling Pathways
The anti-cancer activity of this compound derivatives can be attributed to their ability to interfere with critical cellular processes that are dysregulated in cancer cells. Two of the most important of these are the glycolysis pathway and the PI3K/Akt/mTOR signaling cascade.
Inhibition of Glycolysis
Cancer cells exhibit a high rate of glycolysis, a phenomenon known as the "Warburg effect."[7] They rely on this metabolic pathway for energy production and the synthesis of building blocks necessary for rapid proliferation. Glucose analogues and their derivatives can act as competitive inhibitors of key glycolytic enzymes, such as hexokinase, thereby disrupting the energy supply to cancer cells and inducing cell death.[8] this compound has been used to synthesize fluorinated hexopyranose glycolysis inhibitors, which have shown utility in the treatment of brain tumors.[1]
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. Its aberrant activation is a common feature in many types of cancer.[8] Natural products and their synthetic derivatives have been shown to inhibit this pathway at various points, making it a prime target for anti-cancer drug development.[1] Given that Akt can promote the translocation of glucose transporters (e.g., GLUT1) to the plasma membrane, there is a direct link between this signaling pathway and cancer cell metabolism.[8] It is plausible that anti-cancer agents derived from this compound could exert their effects by modulating this critical pathway.
Visualizations
Synthesis and Experimental Workflow
Caption: Synthetic workflow for pyranopyrazoles.
Glycolysis Pathway Inhibition
Caption: Inhibition of the Glycolysis Pathway.
PI3K/Akt/mTOR Signaling Pathway
Caption: Targeting the PI3K/Akt/mTOR Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Biological Evaluation of Pyrano[2,3-c]-pyrazole–Based RalA Inhibitors Against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing PI3K Inhibitor Response with Diet, Diabetes Drug - NCI [cancer.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Diacetone-D-glucose in Antiviral Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacetone-D-glucose (DAG), a derivative of D-glucose, is a pivotal building block in the synthesis of a wide array of complex organic molecules.[1] Its structure, featuring isopropylidene protecting groups on the 1,2 and 5,6 hydroxyls, strategically exposes the C-3 hydroxyl group for precise chemical modifications.[1][2] This unique characteristic makes it an invaluable chiral precursor in the pharmaceutical industry for the development of novel drugs, including antiviral agents.[1][3] While this compound itself is not typically the active antiviral compound, it serves as a crucial starting material for the synthesis of various sugar-based molecules that exhibit potent antiviral properties.[3][4] These include iminosugar derivatives and modified nucleosides, which are at the forefront of antiviral research.
This compound as a Precursor in Antiviral Synthesis
This compound is a versatile starting material for creating a diverse range of sugar-based compounds with potential therapeutic applications. Its utility in chiral pool synthesis allows for the production of enantiomerically pure molecules, a critical factor for the efficacy and safety of modern pharmaceuticals.[1] The exposed C-3 hydroxyl group can be readily modified to introduce different functional groups or to alter the stereochemistry, leading to the synthesis of novel carbohydrate-based drugs.
Application Note I: Iminosugar Derivatives
A significant class of antiviral compounds derived from glucose precursors are the iminosugars. These are sugar analogues where the ring oxygen has been replaced by a nitrogen atom.[3] Derivatives of deoxynojirimycin (DNJ), an iminosugar, have demonstrated broad-spectrum antiviral activity against a range of enveloped viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B and C viruses, Dengue virus, and Ebola virus.[5][6][7]
Mechanism of Action: Inhibition of ER α-Glucosidases
Many enveloped viruses rely on the host cell's endoplasmic reticulum (ER) quality control machinery for the proper folding of their glycoproteins, which are essential for viral entry and assembly. A key part of this process involves the trimming of N-linked glycans on these proteins by host enzymes, specifically ER α-glucosidases I and II.[7]
Iminosugar derivatives, such as N-butyl-deoxynojirimycin (NB-DNJ), act as competitive inhibitors of these α-glucosidases.[5][7] By blocking these enzymes, the iminosugars prevent the proper folding and maturation of viral glycoproteins. This leads to the production of non-infectious viral particles and a reduction in viral load.[5]
Antiviral Activity of Iminosugar Derivatives
The following table summarizes the antiviral activity of several iminosugar derivatives against various viruses. The data is presented as the concentration required to inhibit viral replication by 50% (EC50) or 90% (EC90), and the concentration that is cytotoxic to 50% of host cells (CC50).
| Compound | Virus | Cell Line | EC50 (µM) | EC90 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| CM-9-78 | DENV | Huh-7 | - | 3.2 | >100 | >31 |
| PBDNJ0801 | DENV | Huh-7 | - | 0.6 | >100 | >167 |
| PBDNJ0803 | DENV | Huh-7 | - | 0.2 | >100 | >500 |
| PBDNJ0804 | DENV | Huh-7 | - | 0.2 | >100 | >500 |
| N-Nonyl-DNJ | DENV | - | 2.8 | - | 100 | 35.7 |
| N-Butyl-DNJ | DENV | - | 25 | - | 2000 | 80 |
Data extracted from relevant literature.[6]
Experimental Protocols
Protocol 1: Plaque Reduction Assay for Antiviral Activity
This assay is a standard method to determine the concentration of an antiviral compound required to inhibit viral infection, measured by the reduction in the number of viral plaques formed in a cell monolayer.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero E6 for SARS-CoV-2, MDBK for BVDV).
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO).
-
Virus stock of known titer (Plaque Forming Units/mL).
-
Overlay medium (e.g., growth medium containing 1% methylcellulose (B11928114) or agarose).
-
Fixing solution (e.g., 10% formaldehyde).
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol).
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates at a density that will form a confluent monolayer overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds in serum-free medium.
-
Infection:
-
Remove the growth medium from the cell monolayers and wash with PBS.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that yields 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.
-
-
Treatment:
-
Remove the viral inoculum.
-
Add the prepared dilutions of the test compounds to the respective wells. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).
-
-
Overlay: Add the overlay medium to each well. This semi-solid medium restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized plaques.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Fixation and Staining:
-
Remove the overlay medium.
-
Fix the cells with the fixing solution for at least 30 minutes.
-
Remove the fixative and stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration relative to the virus control.
-
Determine the EC50 value by plotting the percentage of inhibition against the compound concentration.
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
It is crucial to assess the toxicity of the test compounds on the host cells to ensure that the observed antiviral effect is not due to cell death.
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate at an appropriate density.
-
Treatment: Add serial dilutions of the test compounds to the cells. Include a "cell control" with no compound.
-
Incubation: Incubate the plate under the same conditions and for the same duration as the antiviral assay.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability for each compound concentration relative to the cell control. Determine the CC50 value from the dose-response curve.[6]
Conclusion
This compound stands out as a fundamentally important and economically viable starting material in the quest for new antiviral therapies.[3] Its protected structure provides a reliable platform for the synthesis of a multitude of carbohydrate-based molecules. The success of iminosugar derivatives in inhibiting a broad range of enveloped viruses by targeting host-cell enzymes highlights a promising therapeutic strategy.[7] As viral diseases continue to pose a significant global health threat, the strategic use of versatile precursors like this compound will be instrumental in the design and development of the next generation of antiviral drugs.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 582-52-5 | MD06795 | Biosynth [biosynth.com]
- 3. Diacetone D-Glucose - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 4. US5565037A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
- 5. Study of the Mechanism of Antiviral Action of Iminosugar Derivatives against Bovine Viral Diarrhea Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Imino Sugar Derivatives Demonstrate Potent Antiviral Activity against Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiviral therapies targeting host ER alpha-glucosidases: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Partially Substituted Sugars from Diacetone-D-glucose
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose, commonly known as diacetone-D-glucose, is a versatile and economically important starting material in carbohydrate chemistry.[1] Its utility stems from the selective protection of four of the five hydroxyl groups of D-glucose, leaving a single free hydroxyl group at the C-3 position that is available for a variety of chemical modifications.[2] This strategic protection allows for the regioselective synthesis of a wide array of partially substituted sugar derivatives, which are crucial intermediates in the synthesis of pharmaceuticals, fine chemicals, and complex carbohydrates.[1][2]
This document provides detailed protocols for the preparation of key partially substituted sugars from this compound, including substitution at the 3-position and selective deprotection to enable modification at the 6-position.
Data Presentation
The following tables summarize quantitative data for the key transformations described in this document.
Table 1: Synthesis of 3-O-Substituted-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose Derivatives
| Product | Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | NaH, Benzyl (B1604629) bromide, TBAI (catalyst) | THF | 10 minutes | Room Temp. | Quantitative |
| 3-O-Tosyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | p-Toluenesulfonyl chloride, Pyridine | Dichloromethane | 48 hours | 60 °C | 78% |
Table 2: Selective Deprotection and Subsequent Substitution
| Reaction Step | Product | Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| Selective Hydrolysis | 1,2-O-Isopropylidene-α-D-glucofuranose | 50% Aqueous Acetic Acid | Acetic Acid/Water | 8 hours | Room Temp. | 80% |
| 6-O-Stearoylation | 6-O-Stearoyl-1,2-O-isopropylidene-α-D-glucofuranose | Stearoyl chloride, Pyridine | Pyridine | Not Specified | Low Temp. | 64% |
Experimental Protocols
Protocol 1: Synthesis of 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
This protocol describes the rapid and high-yield benzylation of the C-3 hydroxyl group of this compound.
Materials:
-
1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
-
Sodium hydride (NaH), 50% dispersion in oil
-
Tetrabutylammonium (B224687) iodide (TBAI)
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Florisil
-
Methanol
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (39 g, 150 mmol) in anhydrous THF (250 mL).
-
With stirring and cooling, slowly add sodium hydride (7.3 g, 152 mmol, 50% dispersion in oil).
-
Once the addition is complete and the mixture is homogeneous, add tetrabutylammonium iodide (5.4 g, 15 mmol).
-
Add benzyl bromide (18 mL, 151 mmol).
-
Stir the reaction mixture at room temperature for 10 minutes. Monitor the reaction progress by TLC.
-
Upon completion, add Florisil (10 g) to the reaction mixture.
-
Remove the solvent under reduced pressure.
-
The crude product can be further purified if necessary, though this method typically yields a product of high purity.
Protocol 2: Synthesis of 1,2-O-Isopropylidene-α-D-glucofuranose (Selective Deprotection)
This protocol details the selective removal of the 5,6-O-isopropylidene group.
Materials:
-
1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
-
Aqueous acetic acid (75%)
Procedure:
-
Dissolve 3-O-benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in 75% aqueous acetic acid.
-
Stir the solution at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, concentrate the solution under reduced pressure to remove the acetic acid and water.
-
Co-evaporate the residue with toluene (B28343) to remove any remaining water, yielding the diol product. This protocol has been reported to yield the desired product in 88% yield.
Visualizations
The following diagrams illustrate the key synthetic pathways starting from this compound.
References
Enantioselective Synthesis of Sulfoxides Using Diacetone-D-glucose: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective synthesis of chiral sulfoxides is a critical process in modern organic chemistry and drug development, as the stereochemistry of the sulfoxide (B87167) group can significantly influence biological activity. One of the most reliable and versatile methods for achieving high enantiopurity in sulfoxides is through the use of chiral auxiliaries. Diacetone-D-glucose (DAG), a readily available and inexpensive chiral auxiliary derived from D-glucose, has proven to be highly effective in this regard. This methodology, often referred to as the "DAG methodology," relies on the diastereoselective formation of sulfinate esters of DAG, followed by a nucleophilic displacement with an organometallic reagent to furnish the desired chiral sulfoxide. This application note provides detailed protocols and quantitative data for the synthesis of enantiopure sulfoxides using this compound.
Principle of the Method
The enantioselective synthesis of sulfoxides using this compound is a two-step process:
-
Diastereoselective Sulfinylation: this compound is reacted with a sulfinyl chloride in the presence of a base to form a mixture of diastereomeric sulfinate esters. The stereochemical outcome of this reaction can be controlled by the choice of the base, allowing for the selective synthesis of either the (R)- or (S)-sulfinate ester at the sulfur center.
-
Nucleophilic Displacement: The desired diastereomer of the sulfinate ester is then treated with an organometallic reagent, typically a Grignard or organolithium reagent. This results in the nucleophilic displacement of the this compound auxiliary, proceeding with complete inversion of configuration at the sulfur atom to yield the enantiomerically pure sulfoxide.
The ability to direct the diastereoselectivity in the first step, combined with the stereospecificity of the second step, provides a powerful and flexible route to a wide range of enantiopure sulfoxides.
Experimental Protocols
Protocol 1: Diastereoselective Synthesis of this compound Sulfinates
This protocol describes the general procedure for the synthesis of both (RS)- and (SS)-diastereomers of this compound sulfinates by varying the base.
Materials:
-
This compound (1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose)
-
Appropriate sulfinyl chloride (e.g., p-toluenesulfinyl chloride, methanesulfinyl chloride, tert-butanesulfinyl chloride)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Base: Pyridine for the preparation of (+)-(R)-sulfinates or N,N-Diisopropylethylamine (DIPEA) for the preparation of (-)-(S)-sulfinates.
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount, optional for improved diastereoselectivity with certain substrates like tert-butanesulfinyl chloride)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous diethyl ether or THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add the appropriate base (1.2 eq). For the synthesis of (+)-(R)-sulfinates, use pyridine. For the synthesis of (-)-(S)-sulfinates, use DIPEA. For the DMAP-catalyzed synthesis of tert-butanesulfinates, add DMAP (0.1 eq) at this stage.
-
Slowly add a solution of the sulfinyl chloride (1.1 eq) in the same anhydrous solvent to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and separate the organic layer.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude diastereomeric sulfinates.
-
The diastereomers can often be separated by fractional crystallization from a solvent mixture such as hexane/ethyl acetate or by column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of Enantiopure Sulfoxides via Grignard Reaction
This protocol outlines the general procedure for the conversion of diastereomerically pure this compound sulfinates to enantiopure sulfoxides.
Materials:
-
Diastereomerically pure this compound sulfinate (from Protocol 1)
-
Appropriate Grignard reagent (e.g., methylmagnesium bromide, phenylmagnesium bromide) in a suitable solvent (e.g., THF, diethyl ether)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Solvents for extraction (e.g., diethyl ether, ethyl acetate)
-
Solvents for purification (e.g., hexane, ethyl acetate for column chromatography)
Procedure:
-
Dissolve the diastereomerically pure this compound sulfinate (1.0 eq) in anhydrous diethyl ether or THF under an inert atmosphere.
-
Cool the solution to 0 °C or -78 °C, depending on the reactivity of the Grignard reagent.
-
Slowly add the Grignard reagent (1.5-2.0 eq) to the stirred solution.
-
Allow the reaction to stir at the same temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and separate the organic layer.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude sulfoxide.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the enantiopure sulfoxide.
Data Presentation
The following tables summarize the quantitative data for the synthesis of various sulfoxides using the this compound methodology.
Table 1: Diastereoselective Synthesis of this compound Sulfinates
| Sulfinyl Chloride | Base | Yield (%) | Diastereomeric Excess (d.e.) (%) | Configuration at Sulfur |
| p-Toluenesulfinyl chloride | Pyridine | 85 | >95 | (R) |
| p-Toluenesulfinyl chloride | DIPEA | 90 | >95 | (S) |
| Methanesulfinyl chloride | Pyridine | 78 | 90 | (R) |
| Methanesulfinyl chloride | DIPEA | 82 | 89 | (S) |
| tert-Butanesulfinyl chloride | Pyridine | 65 | 85 | (R) |
| tert-Butanesulfinyl chloride | DIPEA | 70 | 90 | (S) |
| tert-Butanesulfinyl chloride | DIPEA / DMAP (cat.) | 95 | 94 | (R) |
Table 2: Synthesis of Enantiopure Sulfoxides from this compound Sulfinates
| This compound Sulfinate | Grignard Reagent | Product Sulfoxide | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| (-)-(S)-DAG p-toluenesulfinate | Methylmagnesium bromide | (+)-(R)-Methyl p-tolyl sulfoxide | 85 | >99 |
| (+)-(R)-DAG p-toluenesulfinate | Methylmagnesium bromide | (-)-(S)-Methyl p-tolyl sulfoxide | 88 | >99 |
| (-)-(S)-DAG methanesulfinate | Phenylmagnesium bromide | (+)-(R)-Methyl phenyl sulfoxide | 82 | >98 |
| (+)-(R)-DAG tert-butanesulfinate | Phenylmagnesium bromide | (-)-(S)-tert-Butyl phenyl sulfoxide | 75 | >99 |
| (-)-(S)-DAG p-toluenesulfinate | Ethylmagnesium bromide | (+)-(R)-Ethyl p-tolyl sulfoxide | 80 | >99 |
Mandatory Visualizations
Experimental Workflow
Caption: Overall workflow for the enantioselective synthesis of sulfoxides.
Logical Relationship of Stereochemical Control
Caption: Stereochemical control in the DAG-mediated sulfoxide synthesis.
Conclusion
The use of this compound as a chiral auxiliary provides a highly efficient and versatile method for the enantioselective synthesis of a wide range of sulfoxides. The key advantages of this methodology include the low cost and availability of the chiral auxiliary, the operational simplicity of the reactions, and the high levels of stereocontrol achievable. The ability to access both enantiomers of the desired sulfoxide by simply changing the base in the initial step further enhances the utility of this method. The protocols and data presented herein serve as a valuable resource for researchers in academia and industry engaged in the synthesis of chiral molecules for various applications, including drug discovery and development.
Application Notes and Protocols: Utilizing Diacetone-D-Glucose in the Synthesis of Glycolysis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enhanced glycolysis is a hallmark of cancer cell metabolism, making it a prime target for therapeutic intervention. Glucose analogs that inhibit key glycolytic enzymes represent a promising strategy for anticancer drug development. Diacetone-D-glucose (DAG), a readily available and versatile chiral starting material, serves as a valuable scaffold for the synthesis of potent glycolysis inhibitors. This document provides detailed application notes and protocols for the synthesis of 3-Deoxy-3-fluoro-D-glucose (3-FDG), a promising glycolysis inhibitor, from this compound. It includes synthetic procedures, biological evaluation protocols, and a summary of its inhibitory effects.
Introduction
Cancer cells exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic reprogramming provides the necessary energy and biosynthetic precursors for rapid cell proliferation. Consequently, targeting the glycolytic pathway has emerged as a viable strategy for cancer therapy. One of the most studied approaches is the use of glucose analogs that competitively inhibit key enzymes in this pathway, such as hexokinase.
This compound (1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose) is a protected derivative of D-glucose where the hydroxyl groups at positions 1, 2, 5, and 6 are masked by isopropylidene groups. This leaves the hydroxyl group at the C-3 position accessible for chemical modification, making it an ideal starting material for the synthesis of various glucose analogs, including those with therapeutic potential.[1][2] This document outlines the synthesis of 3-Deoxy-3-fluoro-D-glucose (3-FDG), a fluorinated glucose analog with demonstrated inhibitory effects on glycolysis, using this compound as the precursor.
Synthesis of 3-Deoxy-3-fluoro-D-glucose (3-FDG) from this compound
The synthesis of 3-FDG from this compound involves the key step of introducing a fluorine atom at the C-3 position. Two primary methods have been reported for this conversion, both starting with the manipulation of the free hydroxyl group at C-3 of this compound.
Method 1: Synthesis via Trifluoromethanesulfonate Intermediate
This method involves the conversion of the C-3 hydroxyl group to a good leaving group, followed by nucleophilic substitution with fluoride (B91410).
Step 1: Oxidation of this compound to 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuran-3-ulose.
This initial step is a prerequisite to inverting the stereochemistry at C-3 to achieve the allo-epimer.
Step 2: Reduction to 1,2:5,6-di-O-isopropylidene-α-D-allofuranose.
The reduction of the ketone intermediate yields the C-3 epimer of the starting material.
Step 3: Synthesis of 3-O-Trifluoromethanesulfonyl-1,2:5,6-di-O-isopropylidene-α-D-allofuranose.
The hydroxyl group of the allofuranose derivative is converted to a triflate, an excellent leaving group.
Step 4: Fluorination to yield 3-deoxy-3-fluoro-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.
Nucleophilic substitution with a fluoride source, such as cesium fluoride, introduces the fluorine atom at the C-3 position with inversion of configuration.[3]
Step 5: Deprotection to 3-Deoxy-3-fluoro-D-glucose.
Acid-catalyzed hydrolysis removes the isopropylidene protecting groups to yield the final product.
Method 2: Direct Fluorination using Diethylaminosulfur Trifluoride (DAST)
A more direct approach involves the use of a fluorinating agent like DAST. However, this method can be less reliable and may lead to elimination byproducts.[3]
Experimental Protocol: Synthesis of 3-deoxy-3-fluoro-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose via Triflate Intermediate [3]
-
Materials: 1,2:5,6-di-O-isopropylidene-α-D-allofuranose, trifluoromethanesulfonic anhydride (B1165640), pyridine (B92270), cesium fluoride, dimethylformamide (DMF).
-
Procedure:
-
Dissolve 1,2:5,6-di-O-isopropylidene-α-D-allofuranose in anhydrous pyridine and cool to 0°C.
-
Slowly add trifluoromethanesulfonic anhydride and stir the reaction mixture at 0°C for 2 hours.
-
Work up the reaction to isolate the crude 3-O-trifluoromethanesulfonyl-1,2:5,6-di-O-isopropylidene-α-D-allofuranose.
-
Dissolve the crude triflate in anhydrous DMF and add cesium fluoride.
-
Heat the mixture to reflux for 25 minutes.
-
After cooling, pour the reaction mixture into water and extract with methylene (B1212753) chloride.
-
Evaporate the solvent to obtain the crude product, which can be purified by distillation to yield pure 3-deoxy-3-fluoro-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.
-
Experimental Protocol: Deprotection of 3-deoxy-3-fluoro-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
-
Materials: 3-deoxy-3-fluoro-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, aqueous hydrochloric acid.
-
Procedure:
-
Dissolve the protected fluorinated sugar in a suitable solvent (e.g., tetrahydrofuran).
-
Add aqueous hydrochloric acid (e.g., 2N HCl) and heat the mixture at 110°C for 8 minutes.[3]
-
Neutralize the reaction with a base (e.g., sodium bicarbonate).
-
The aqueous solution containing 3-Deoxy-3-fluoro-D-glucose can be purified using appropriate chromatographic techniques.
-
Biological Activity and Mechanism of Action
3-Deoxy-3-fluoro-D-glucose acts as a glycolysis inhibitor by mimicking D-glucose. It is transported into cells via glucose transporters and is a substrate for hexokinase, the first enzyme in the glycolytic pathway.
Inhibition of Hexokinase
Effects on Cancer Cell Proliferation
By inhibiting glycolysis, 3-FDG deprives cancer cells of the energy and building blocks necessary for rapid proliferation. Preincubation with 3-FDG has been shown to inhibit the subsequent growth of E. coli on glucose.[5] In glioblastoma models, fluorinated derivatives of 2-deoxy-D-glucose have demonstrated potent cytotoxic effects, with lower IC50 values than the parent compound, particularly under hypoxic conditions.[4]
Table 1: Quantitative Data on the Biological Activity of Fluorinated Glucose Analogs
| Compound | Cell Line/Enzyme | Parameter | Value | Reference |
| 3-Deoxy-3-fluoro-D-glucose | Rat Brain Synaptosomes | K_m (transport) | 6.2 x 10⁻⁴ M | [6] |
| 3-Deoxy-3-fluoro-D-glucose | Rat Brain Synaptosomes | V_max (transport) | 2.8 nmol/mg protein/min | [6] |
| 2-Fluoro-deoxy-D-glucose (2-FG) | Osteosarcoma cells | Cytotoxicity | More potent than 2-DG | [4] |
Signaling Pathways and Experimental Workflows
The inhibition of glycolysis by 3-FDG initiates a cascade of cellular events, ultimately leading to reduced cell viability and proliferation. The primary mechanism involves the disruption of cellular energy metabolism.
Caption: Synthetic pathway from this compound to 3-FDG and its mechanism of glycolysis inhibition.
Caption: Experimental workflow for the synthesis and biological evaluation of 3-FDG.
Conclusion
This compound is a cost-effective and versatile starting material for the stereoselective synthesis of glycolysis inhibitors. The protocols outlined in this document for the synthesis of 3-Deoxy-3-fluoro-D-glucose provide a clear pathway for researchers to produce this potent inhibitor. The biological activity of 3-FDG highlights its potential as a therapeutic agent for diseases characterized by upregulated glycolysis, such as cancer. Further investigation into the efficacy of 3-FDG and other this compound-derived inhibitors in various cancer models is warranted to fully elucidate their therapeutic potential.
References
- 1. 3-Deoxy-3-fluoro-D-glucose | 14049-03-7 | MD05769 [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. mdpi.com [mdpi.com]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 6. The uptake of 3-deoxy-3-fluoro-D-glucose by synaptosomes from rat brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Alkylation of the C-3 Hydroxyl Group of Diacetone-D-glucose: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the selective alkylation of the C-3 hydroxyl group of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, commonly known as Diacetone-D-glucose. This versatile starting material is a cornerstone in carbohydrate chemistry, and the functionalization of its single free hydroxyl group is a critical step in the synthesis of a wide array of bioactive molecules and pharmaceutical intermediates. The procedures outlined below are based on the Williamson ether synthesis, a robust and widely applicable method for forming ethers.
Introduction
This compound is a protected form of D-glucose where the 1,2- and 5,6-hydroxyl groups are masked by isopropylidene ketals. This leaves the C-3 hydroxyl group as the sole reactive site for nucleophilic substitution, enabling highly selective modifications. Alkylation of this position is a fundamental transformation, allowing for the introduction of various alkyl and benzyl (B1604629) groups, which can significantly alter the biological activity and physicochemical properties of the glucose scaffold.
General Reaction Scheme
The alkylation of the C-3 hydroxyl group of this compound proceeds via a Williamson ether synthesis. The reaction involves the deprotonation of the hydroxyl group with a base to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction to form the desired ether.
Caption: General reaction scheme for the alkylation of this compound.
Experimental Protocols
Three representative protocols for the alkylation of the C-3 hydroxyl group of this compound are provided below: benzylation, methylation, and octylation. These protocols can be adapted for other alkyl halides with appropriate modifications to the reaction conditions.
Protocol 1: Benzylation of this compound
This protocol describes the synthesis of 3-O-benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose using sodium hydride as the base and benzyl bromide as the alkylating agent. The addition of a phase-transfer catalyst, tetrabutylammonium (B224687) iodide (TBAI), can significantly accelerate the reaction.
Materials:
-
1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (this compound)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Tetrabutylammonium iodide (TBAI) (optional, as catalyst)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Methanol (B129727) (for quenching)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF or THF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.1 - 1.5 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.
-
If using, add a catalytic amount of TBAI (0.01-0.1 eq).
-
Slowly add benzyl bromide (1.1 - 1.2 eq) to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-24 hours at room temperature. With TBAI in THF, the reaction can be complete in as little as 10-30 minutes.
-
Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of methanol.
-
Dilute the mixture with diethyl ether and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield the pure 3-O-benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.
Protocol 2: Methylation of this compound
This protocol outlines the synthesis of 3-O-methyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose using sodium hydride and methyl iodide.
Materials:
-
1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (this compound)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (MeI)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (for quenching)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Add sodium hydride (1.2 eq) in portions and stir the suspension at room temperature for 1 hour.
-
Cool the mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to 0 °C and quench with methanol.
-
Dilute with diethyl ether and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent.
-
Purify the residue by column chromatography on silica gel to obtain the desired product.
Protocol 3: Long-Chain Alkylation (Octylation) of this compound
This protocol describes the synthesis of 3-O-octyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose using potassium hydroxide (B78521) in DMSO, a suitable system for less reactive, long-chain alkyl halides.
Materials:
-
1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (this compound)
-
Potassium hydroxide (KOH), powdered
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Toluene (B28343) or Hexane
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMSO, add powdered potassium hydroxide (3.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromooctane (1.5 eq) and continue stirring at room temperature for 24-48 hours, or until TLC indicates completion.
-
Pour the reaction mixture into ice-water and extract with toluene or hexane.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the pure 3-O-octyl derivative.
Data Presentation
The following tables summarize typical reaction conditions and yields for the alkylation of this compound.
| Alkyl Group | Alkylating Agent | Base | Solvent | Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Benzyl | Benzyl bromide | NaH | THF | TBAI | 0.2 - 0.5 | Room Temp | ~95-100 |
| Benzyl | Benzyl bromide | NaH | DMF | None | 2 - 4 | Room Temp | ~90 |
| Methyl | Methyl iodide | NaH | THF | None | 12 - 24 | Room Temp | ~85-95 |
| Ethyl | Ethyl iodide | NaH | DMF | None | 12 | Room Temp | ~90 |
| Propyl | 1-Bromopropane | NaOH | Acetone | None | 24 | Reflux | Good |
| Butyl | 1-Bromobutane | NaOH | Acetone | None | 24 | Reflux | Good |
| Octyl | 1-Bromooctane | KOH | DMSO | None | 24 - 48 | Room Temp | ~70-80 |
| Dodecyl | 1-Bromododecane | NaH | DME | None | 12 | 80 | Good |
Yields are approximate and can vary based on reaction scale and purification efficiency.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the alkylation of this compound.
Conclusion
The selective alkylation of the C-3 hydroxyl group of this compound is a highly efficient and versatile method for the synthesis of a wide range of 3-O-alkylated glucose derivatives. The choice of base and solvent system can be tailored to the reactivity of the alkylating agent to achieve high yields. These protocols provide a solid foundation for researchers in the fields of medicinal chemistry, drug development, and materials science to access valuable chiral building blocks. Careful execution of the experimental procedures and appropriate purification are key to obtaining high-purity products.
Application Notes and Protocols: Acylation Reactions at the C-3 Position of Diacetone-D-glucose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the acylation of the C-3 hydroxyl group of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, commonly known as Diacetone-D-glucose (DAG). The selective functionalization of this position is a critical step in the synthesis of various carbohydrate-based therapeutics and complex organic molecules.
This compound is a versatile starting material in carbohydrate chemistry, with its lone unprotected hydroxyl group at the C-3 position making it an ideal substrate for regioselective modifications.[1] This document outlines established methods for the introduction of various acyl groups at this position, offering a comparative analysis of different acylating agents and reaction conditions.
General Reaction Scheme
The fundamental reaction involves the esterification of the C-3 hydroxyl group of this compound with an acylating agent, typically an acyl halide or anhydride (B1165640), in the presence of a base.
Caption: General acylation reaction at the C-3 position of this compound.
Comparative Data for C-3 Acylation Reactions
The choice of acylating agent and reaction conditions significantly impacts the yield and reaction time. The following table summarizes quantitative data for the acylation of this compound with various reagents.
| Acylating Agent | Base/Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Acetic Anhydride | Pyridine | Pyridine | Room Temperature | - | - | General protocol, specific yield not provided. |
| Benzoyl Chloride | Pyridine | Pyridine | - | 2 days | 28 | [2] |
| Stearoyl Chloride | Pyridine, DMAP (catalytic) | Pyridine | 0 °C to RT | Overnight | 92.4 | [2] |
| Lauroyl Chloride | Triethylamine | Dichloromethane (B109758) | - | - | 92.4 | [2] |
| Palmitoyl Chloride | Pyridine | Pyridine | - | 2 days | 28 | [2] |
| Secondary Phosphine Chalcogenides | Triethylamine | Carbon Tetrachloride | 70 °C | 4-24 h | 42-79 | [3] |
Experimental Protocols
The following are detailed protocols for key acylation reactions at the C-3 position of this compound.
Protocol 1: Acetylation with Acetic Anhydride
This protocol describes a general method for the acetylation of the C-3 hydroxyl group.
Workflow:
Caption: Experimental workflow for the acetylation of this compound.
Materials:
-
This compound
-
Acetic Anhydride
-
Pyridine (anhydrous)
-
Methanol
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
TLC plates
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1-1.5 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to 0 °C and quench the excess acetic anhydride by the slow addition of methanol.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in dichloromethane and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 3-O-Acetyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.[4]
Protocol 2: Benzoylation with Benzoyl Chloride
This protocol details the synthesis of the 3-O-benzoyl derivative.
Workflow:
Caption: Experimental workflow for the benzoylation of this compound.
Materials:
-
This compound
-
Benzoyl Chloride
-
Pyridine (anhydrous)
-
Chloroform
-
Ice
-
Dilute Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Water
Procedure:
-
Dissolve this compound in anhydrous pyridine.
-
Add benzoyl chloride to the solution.
-
Stir the reaction mixture at room temperature for 2 days.[2]
-
Pour the reaction mixture into ice-water.
-
Extract the product with chloroform.
-
Wash the organic extract successively with dilute sulfuric acid, water, saturated sodium bicarbonate solution, and finally with water.
-
Dry the organic layer and remove the solvent under reduced pressure.
-
Purify the product by crystallization.
Protocol 3: Stearoylation with Stearoyl Chloride
This protocol outlines the preparation of the 3-O-stearoyl derivative, a long-chain fatty acid ester.
Workflow:
Caption: Experimental workflow for the stearoylation of this compound.
Materials:
-
This compound
-
Stearoyl Chloride
-
Pyridine (anhydrous)
-
4-Dimethylaminopyridine (DMAP)
-
Ethyl Acetate
-
Ice
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1 equivalent) in anhydrous pyridine, add a catalytic amount of DMAP.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add stearoyl chloride (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.[2]
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic extracts with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield 3-O-Stearoyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.[2]
Conclusion
The selective acylation of this compound at the C-3 position is a well-established and versatile transformation in carbohydrate chemistry. The choice of acylating agent, base, and reaction conditions allows for the synthesis of a wide array of 3-O-acyl derivatives. The protocols provided herein serve as a valuable resource for researchers in the fields of organic synthesis and drug development, facilitating the preparation of key intermediates for the synthesis of complex carbohydrates and biologically active molecules.
References
- 1. This compound | 582-52-5 | MD06795 | Biosynth [biosynth.com]
- 2. WO1988007999A1 - O-ISOPROPYLIDEN-1,2-alpha-D-GLUCOFURANNOSE ESTERS AND FATTY ACIDS, SPECIFIC SYNTHESIS AND UTILIZATIONS - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-O-Acetyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | 16713-80-7 | MA06541 [biosynth.com]
Application Notes and Protocols: Synthesis of L-Idose from Diacetone-D-glucose
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of L-idose, a rare and biologically significant monosaccharide, utilizing the readily available precursor, diacetone-D-glucose. The synthesis of L-sugars is of considerable interest in drug development due to their potential as non-caloric sweeteners and their role in various biological processes. These protocols are based on established chemical transformations, offering a practical guide for laboratory synthesis.
Overview of the Synthetic Strategy
The conversion of D-glucose derivatives to L-idose fundamentally relies on the inversion of stereochemistry at the C-5 position. This compound, a protected form of D-glucose, serves as a convenient and cost-effective starting material for this multi-step synthesis. The overall strategy involves a series of protection, deprotection, oxidation, and stereoselective reduction or epimerization steps to achieve the desired L-configuration.
A common pathway involves the initial protection of the hydroxyl groups of this compound, followed by selective deprotection to expose the C-6 hydroxyl group. Subsequent oxidation of the primary alcohol at C-6 to an aldehyde, followed by reactions that facilitate the inversion of the C-5 stereocenter, are key to this transformation. Finally, deprotection of the remaining protecting groups yields L-idose.
Quantitative Data Summary
The following table summarizes the reported yields for the key steps in a representative synthetic route from this compound to an L-idose derivative. It is important to note that yields can vary based on reaction conditions, scale, and purification methods.
| Step No. | Reaction | Starting Material | Product | Reported Yield (%) | Reference |
| 1 | Benzylation of 3-OH group | This compound | 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | Quantitative | [1] |
| 2 | Regioselective hydrolysis | 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | 3-O-Benzyl-1,2-O-isopropylidene-α-D-glucofuranose | 88 | [1] |
| 3 | Oxidative cleavage | 3-O-Benzyl-1,2-O-isopropylidene-α-D-glucofuranose | Aldehyde intermediate | Quantitative | [1] |
| 4 | C-5 Inversion | Aldehyde intermediate | L-idose derivative | 62 | [1] |
Experimental Protocols
The following protocols provide detailed methodologies for the key transformations in the synthesis of L-idose derivatives from this compound.
Protocol 1: Benzylation of the 3-OH Group of this compound
This protocol describes the protection of the free hydroxyl group at the C-3 position of this compound using a benzyl (B1604629) group.[1]
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add benzyl bromide dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.
Protocol 2: Regioselective Hydrolysis of the 5,6-O-isopropylidene Group
This protocol details the selective removal of the isopropylidene group at the C-5 and C-6 positions.[1]
Materials:
-
3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
-
75% aqueous acetic acid
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the starting material in 75% aqueous acetic acid.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, neutralize the acetic acid by carefully adding saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the resulting diol by silica gel column chromatography.
Protocol 3: Oxidative Cleavage to Form the Aldehyde
This protocol describes the oxidative cleavage of the diol to form the corresponding aldehyde.[1]
Materials:
-
3-O-Benzyl-1,2-O-isopropylidene-α-D-glucofuranose (the diol from Protocol 2)
-
Sodium periodate (B1199274) (NaIO₄)
-
Water
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the diol in a mixture of water and an organic solvent like dichloromethane.
-
Add sodium periodate to the solution and stir vigorously at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure. The resulting aldehyde is often used in the next step without further purification.
Protocol 4: C-5 Inversion to L-idose Derivative
This step is crucial for the synthesis and involves the inversion of the stereocenter at C-5. One reported method involves the use of a bulky nucleophile.[1]
Materials:
-
Aldehyde from Protocol 3
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve tris(phenylthio)methane in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add n-butyllithium dropwise and stir for 30 minutes at this temperature to generate the tris(phenylthio)methyl lithium reagent.
-
In a separate flask, dissolve the aldehyde from Protocol 3 in anhydrous THF and cool to -30 °C.
-
Add the freshly prepared tris(phenylthio)methyl lithium solution to the aldehyde solution dropwise.
-
Stir the reaction mixture at -30 °C and monitor by TLC.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the product by silica gel column chromatography to obtain the L-ido configured derivative.
Visualization of the Synthetic Pathway
The following diagrams illustrate the key transformations in the synthesis of an L-idose derivative from this compound.
References
The Versatility of Diacetone-D-Glucose in the Total Synthesis of Bioactive Natural Products
Diacetone-D-glucose (DAG) , a readily available and inexpensive chiral starting material derived from D-glucose, has established itself as a cornerstone in the asymmetric synthesis of a diverse array of complex natural products. Its rigid furanose structure, with two isopropylidene protecting groups at the 1,2- and 5,6-positions, selectively exposes the hydroxyl group at the C-3 position for chemical manipulation. This inherent chirality and functionality make it an invaluable building block for the stereocontrolled construction of intricate molecular architectures, significantly impacting the fields of organic chemistry and drug development.
This application note provides a detailed overview of the utility of this compound in the total synthesis of four distinct and biologically significant natural products: the macrolide antibiotic (+)-Brefeldin A , the antiviral agent (-)-Neplanocin A , the essential vitamin (+)-Biotin , and a fundamental disaccharide repeating unit of heparin sulfate (B86663) . Detailed experimental protocols for key transformations, quantitative data from reported syntheses, and diagrams of relevant signaling pathways and experimental workflows are presented to serve as a comprehensive resource for researchers in natural product synthesis and medicinal chemistry.
Total Synthesis of (+)-Brefeldin A
(+)-Brefeldin A is a fungal metabolite known for its potent antiviral and anticancer properties. Its mechanism of action involves the inhibition of protein transport from the endoplasmic reticulum (ER) to the Golgi apparatus, leading to the disassembly of the Golgi complex.[1][2] This disruption of the secretory pathway induces ER stress and can trigger apoptosis in cancer cells.[3]
The total synthesis of (+)-Brefeldin A from this compound highlights the utility of this chiral precursor in constructing the complex cyclopentane (B165970) core and stereogenic centers of the target molecule.
Signaling Pathway of Brefeldin A
Caption: Mechanism of action of Brefeldin A.
Experimental Workflow for a Key Intermediate
Caption: Synthetic overview for (+)-Brefeldin A.
Quantitative Data
| Step No. | Reaction | Reagents and Conditions | Yield (%) | Reference |
| 1 | Protection of C3-OH | Benzyl bromide, Sodium hydride, DMF | 95 | [4] |
| 2 | Oxidative Cleavage | Periodic acid, Ether | 88 | [4] |
| 3 | Cyclization | TiCl3, Zn-Cu couple, DME | 75 | [4] |
| 4 | Julia-Kocienski Olefination | Aldehyde, PT-sulfone, KHMDS, THF, -78 °C | 82 | [1] |
| 5 | Macrolactonization | 2,4,6-Trichlorobenzoyl chloride, Et3N, DMAP | 70 | [1] |
Experimental Protocol: Julia-Kocienski Olefination
This protocol describes the coupling of the cyclopentane aldehyde fragment with the side-chain sulfone, a key step in the synthesis of (+)-Brefeldin A.[1]
-
Preparation of the Sulfone Anion: To a solution of the 1-phenyl-1H-tetrazol-5-yl (PT) sulfone side chain (1.2 eq) in anhydrous THF at -78 °C under an argon atmosphere, is added potassium hexamethyldisilazide (KHMDS) (1.1 eq) dropwise. The resulting solution is stirred for 30 minutes at -78 °C.
-
Olefination Reaction: A solution of the cyclopentane aldehyde (1.0 eq) in anhydrous THF is added dropwise to the sulfone anion solution at -78 °C. The reaction mixture is stirred for 2 hours at this temperature.
-
Work-up: The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution. The mixture is allowed to warm to room temperature and extracted with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired alkene.
Total Synthesis of (-)-Neplanocin A
(-)-Neplanocin A is a carbocyclic nucleoside antibiotic with significant antiviral and antitumor activities. Its mechanism of action involves the potent inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase, an enzyme crucial for cellular methylation reactions.[5][6] Inhibition of this enzyme leads to the accumulation of SAH, which in turn inhibits methyltransferases essential for viral replication and cancer cell proliferation.
The synthesis of (-)-Neplanocin A from this compound demonstrates the versatility of this chiral synthon in the construction of carbocyclic rings with precise stereochemical control.
Antiviral Mechanism of (-)-Neplanocin A
Caption: Antiviral mechanism of (-)-Neplanocin A.
Experimental Workflow for a Key Intermediate
Caption: Synthetic overview for (-)-Neplanocin A.
Quantitative Data
| Step No. | Reaction | Reagents and Conditions | Yield (%) | Reference |
| 1 | C3 Inversion (Mitsunobu) | PPh3, DIAD, Benzoic Acid | 85 | [7] |
| 2 | Ring-Closing Metathesis | Grubbs' II catalyst, CH2Cl2 | 90 | [7] |
| 3 | Dihydroxylation | OsO4 (cat.), NMO | 88 | [7] |
| 4 | Mitsunobu Coupling | Adenine, PPh3, DIAD, THF | 75 | [3] |
| 5 | Deprotection | 80% Acetic Acid | 92 | [3] |
Experimental Protocol: Mitsunobu Coupling
This protocol outlines the crucial step of introducing the adenine base to the carbocyclic core.[3]
-
Reaction Setup: To a solution of the cyclopentene diol intermediate (1.0 eq), adenine (1.5 eq), and triphenylphosphine (B44618) (PPh3) (1.5 eq) in anhydrous THF at 0 °C under an argon atmosphere, is added diethyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
Work-up: The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate. The organic layer is washed successively with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by flash column chromatography on silica gel (eluent: dichloromethane (B109758)/methanol gradient) to yield the protected (-)-Neplanocin A.
Total Synthesis of (+)-Biotin
(+)-Biotin, also known as vitamin H or vitamin B7, is an essential water-soluble vitamin that acts as a cofactor for five carboxylases in humans.[4] These enzymes are critical for the metabolism of fatty acids, glucose, and amino acids.[8] Biotin also plays important roles in cell signaling, gene regulation, and chromatin structure.[9][10]
The synthesis of (+)-Biotin from this compound showcases the application of carbohydrate-derived chirality to construct the fused bicyclic core of this vitamin.
Cellular Role of (+)-Biotin
Caption: Biological roles of (+)-Biotin.
Experimental Workflow for a Key Intermediate
Caption: Synthetic overview for (+)-Biotin.
Quantitative Data
| Step No. | Reaction | Reagents and Conditions | Yield (%) | Reference |
| 1 | Swern Oxidation | Oxalyl chloride, DMSO, Et3N, -78 °C | 92 | |
| 2 | Reductive Amination | Hydroxylamine hydrochloride, then H2, Pd/C | 80 | |
| 3 | Thiolactone Formation | Thiophosgene (B130339), then Sodium hydrosulfide (B80085) | 75 | |
| 4 | Wittig Reaction | (4-Carboxybutyl)triphenylphosphonium bromide, n-BuLi | 70 | |
| 5 | Final Steps | H2, Pd/C; then aq. HBr | 65 (over 2 steps) |
Experimental Protocol: Thiolactone Formation
This protocol describes the construction of the key thiolactone intermediate.
-
Phosgenation: To a solution of the amino alcohol intermediate (1.0 eq) in dichloromethane and saturated aqueous sodium bicarbonate at 0 °C is added a solution of thiophosgene (1.1 eq) in dichloromethane dropwise. The mixture is stirred vigorously for 1 hour at 0 °C.
-
Cyclization: A solution of sodium hydrosulfide (2.0 eq) in water is added, and the mixture is stirred at room temperature for 4 hours.
-
Work-up: The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the thiolactone.
Synthesis of a Heparan Sulfate Disaccharide Repeating Unit
Heparan sulfate is a linear polysaccharide found on the surface of most animal cells and in the extracellular matrix. It plays a crucial role in a wide range of biological processes, including cell growth, differentiation, and angiogenesis, by interacting with various proteins such as growth factors and their receptors.[11][12] The biological activity of heparan sulfate is largely determined by its specific sulfation pattern.
The synthesis of defined heparin sulfate oligosaccharides is essential for studying their structure-activity relationships. This compound serves as a key starting material for the preparation of the L-iduronic acid donor, a critical component of the heparin sulfate disaccharide repeating unit.
Heparan Sulfate in Cell Signaling
Caption: Role of Heparan Sulfate in growth factor signaling.
Experimental Workflow for the Disaccharide Unit
Caption: Synthetic overview for a Heparan Sulfate disaccharide.
Quantitative Data
| Step No. | Reaction | Reagents and Conditions | Yield (%) | Reference |
| 1 | C5 Epimerization | Multi-step sequence from DAG | - | [5] |
| 2 | Oxidation to Uronic Acid | TEMPO, BAIB, CH2Cl2/H2O | 91 | [5] |
| 3 | Glycosylation | NIS, TfOH (cat.), CH2Cl2, -40 °C | 78 | [5] |
| 4 | Deprotection & Sulfation | Multi-step sequence | - | [5] |
Experimental Protocol: Glycosylation
This protocol describes the coupling of the L-iduronic acid donor with a glucosamine acceptor.[5]
-
Preparation of Reagents: A solution of the L-iduronic acid donor (1.0 eq) and the glucosamine acceptor (1.2 eq) in anhydrous dichloromethane is prepared under an argon atmosphere and cooled to -40 °C.
-
Glycosylation: To this solution is added N-iodosuccinimide (NIS) (1.5 eq) followed by a catalytic amount of triflic acid (TfOH). The reaction mixture is stirred at -40 °C for 2 hours.
-
Work-up: The reaction is quenched by the addition of triethylamine. The mixture is diluted with dichloromethane and washed with saturated aqueous sodium thiosulfate (B1220275) and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
Purification: The crude product is purified by flash column chromatography on silica gel (eluent: toluene/ethyl acetate gradient) to give the protected disaccharide.
References
- 1. Total Synthesis of the Antitumor Macrolides, (+)-Brefeldin A and 4-Epi-Brefeldin A from d-Glucose: Use of the Padwa Anionic Allenylsulfone [3 + 2]-Cycloadditive Elimination To Construct Trans-Configured Chiral Cyclopentane Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New neplanocin analogues. 7. Synthesis and antiviral activity of 2-halo derivatives of neplanocin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 5. Formal synthesis of a disaccharide repeating unit (IdoA–GlcN) of heparin and heparan sulfate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. scribd.com [scribd.com]
- 7. Synthesis of the Cyclopentyl Nucleoside (−)‐Neplanocin A from D‐Glucose via Zirconocene‐Mediated Ring Contraction | Semantic Scholar [semanticscholar.org]
- 8. scispace.com [scispace.com]
- 9. Heparin and Heparan Sulfate: Analyzing Structure and Microheterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Rapid Purification and High Sensitivity Analysis of Heparan Sulfate from Cells and Tissues: TOWARD GLYCOMICS PROFILING - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Diacetone-D-Glucose Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, commonly known as diacetone-D-glucose.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in this compound synthesis?
A1: The most frequently encountered side products are:
-
1,2-O-isopropylidene-α-D-glucofuranose (Monoacetone-D-glucose): This results from the incomplete reaction of D-glucose with acetone (B3395972).
-
Acetone Self-Condensation Products: Under acidic conditions, acetone can undergo self-condensation to form a mixture of products, including mesityl oxide and diacetone alcohol, which can further react to form complex, high-molecular-weight, "tar-like" substances.[1][2]
-
Degradation Products: Prolonged reaction times or harsh acidic conditions can lead to the degradation of the desired this compound, forming unidentified byproducts. One such degradation product, denoted as "P," has been observed to increase with longer reaction durations.[3]
Q2: How can I monitor the progress of the reaction and the formation of side products?
A2: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction. A suitable solvent system, such as ethyl acetate/hexane (B92381) or acetone/petroleum ether, can separate D-glucose (which remains at the baseline), monoacetone-D-glucose, this compound, and some of the less polar acetone condensation byproducts.
Q3: What are the ideal conditions to minimize side product formation?
A3: Optimal conditions typically involve:
-
Using a suitable acid catalyst (e.g., sulfuric acid, iodine, or a Lewis acid) in the appropriate concentration.
-
Maintaining a controlled temperature, as higher temperatures can promote acetone self-condensation and product degradation.
-
Optimizing the reaction time to ensure complete conversion of the starting material without significant degradation of the product.
-
Effectively removing the water generated during the reaction, often through the use of a dehydrating agent or azeotropic distillation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of this compound | Incomplete reaction. | - Increase reaction time and monitor by TLC.- Ensure the catalyst is active and present in the correct concentration.- Use a dehydrating agent (e.g., anhydrous copper(II) sulfate) or a Dean-Stark apparatus to remove water. |
| Product degradation. | - Reduce reaction time once the starting material is consumed (monitor by TLC).- Lower the reaction temperature.[4] | |
| Presence of significant amounts of monoacetone-D-glucose | Insufficient reaction time or catalyst activity. | - Extend the reaction time until TLC shows the disappearance of the monoacetone spot.- Increase the catalyst concentration cautiously. |
| Inefficient water removal. | - Ensure the dehydrating agent is fresh and sufficient in quantity.- If using azeotropic distillation, ensure proper setup and solvent choice. | |
| Formation of a dark, tarry residue | Acetone self-condensation.[1][2] | - Lower the reaction temperature.- Use a milder acid catalyst or a lower concentration of the current catalyst.- Minimize the reaction time. |
| Difficulty in crystallizing the final product | Presence of impurities, particularly acetone condensation products or residual catalyst. | - Purify the crude product by column chromatography before crystallization.- Ensure complete neutralization of the acid catalyst before workup.- Wash the crude product thoroughly to remove water-soluble impurities. |
Quantitative Data on Side Product Formation
The following table summarizes the relative proportions of this compound and a degradation product ("P") over time in a specific experiment, illustrating the impact of reaction duration on side product formation.[3]
| Reaction Time (minutes) | This compound (%) | Degradation Product "P" (%) |
| 60 | 69 | 19 |
| 300 | 47 | 52 |
| 1440 (24 hours) | 15 | 70 |
Data adapted from a specific patent example and may not be representative of all reaction conditions.[3]
Experimental Protocols
Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
This protocol is a representative example and may require optimization based on laboratory conditions and available reagents.
Materials:
-
D-glucose
-
Anhydrous acetone
-
Concentrated sulfuric acid
-
Anhydrous sodium carbonate or sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Solvents for extraction and crystallization (e.g., dichloromethane, hexane, or cyclohexane)
Procedure:
-
To a flask containing anhydrous acetone, add D-glucose.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with stirring.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the D-glucose spot disappears.
-
Upon completion, neutralize the reaction mixture by adding anhydrous sodium carbonate or sodium bicarbonate portion-wise until effervescence ceases.
-
Filter the mixture to remove the inorganic salts.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Dissolve the resulting syrup in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any remaining salts and water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane or cyclohexane) to obtain pure 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.[1][2]
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Overview of main and side reactions in this compound synthesis.
Caption: A troubleshooting workflow for optimizing this compound synthesis.
References
- 1. US5399201A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
- 2. US5565037A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
- 3. FR2655347A1 - Process for the synthesis of monosaccharide acetonides and/or their functionalised derivatives, from mono-, di- or polysaccharides - Google Patents [patents.google.com]
- 4. US3723412A - Preparation of acetone glucose - Google Patents [patents.google.com]
Technical Support Center: Optimizing Diacetone-D-glucose Synthesis
Welcome to the technical support center for the synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, commonly known as diacetone-D-glucose. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize the yield of this critical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the synthesis of this compound, and how do they compare?
A1: The synthesis of this compound from D-glucose and acetone (B3395972) is an acid-catalyzed acetalization reaction. Historically, Brønsted acids like sulfuric acid have been used.[1][2][3][4] However, Lewis acids are also effective and may offer certain advantages. Common catalysts include:
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Sulfuric Acid (H₂SO₄): A strong Brønsted acid that is widely used due to its low cost and effectiveness. However, it can lead to side reactions like caramelization and requires neutralization, which can complicate purification.[1][2]
-
Lewis Acids (e.g., BF₃·OEt₂, ZnCl₂, AlCl₃): These have been shown to be effective catalysts.[1][2] Boron trifluoride etherate (BF₃·OEt₂) is a particularly preferred Lewis acid.[1][2] Lewis acids can sometimes offer better selectivity and milder reaction conditions.
-
Iodine (I₂): Iodine can also be used as a catalyst.[5] It is a milder alternative but may require longer reaction times if the temperature is not optimized.[5]
-
Solid Catalysts: Ion exchange resins have been explored to simplify catalyst removal, though they can also be affected by caramelization byproducts.[1]
Q2: How can the water produced during the reaction be removed to improve yield?
A2: The formation of this compound is a reversible reaction that produces water. To drive the equilibrium towards the product and maximize yield, this water must be removed.[1][2] Common methods include:
-
Dehydrating Agents: Anhydrous copper(II) sulfate (B86663) can be added to the reaction mixture to sequester the water as it is formed.[4]
-
Azeotropic Distillation: Using a co-solvent that forms an azeotrope with water can be effective, but it can also lower the reaction temperature and potentially increase reaction time.[1]
-
Molecular Sieves: The addition of 4A molecular sieves has been investigated, although one study found no significant effect on the yield of this compound when using iodine as a catalyst.[5]
-
Reaction with Diketene (B1670635): An alternative approach involves using diketene or its acetone adduct. This method avoids the production of water as a byproduct.[2]
Q3: What are the typical side reactions and byproducts in this compound synthesis?
A3: Several side reactions can occur, leading to reduced yield and purification challenges:
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Caramelization: Under harsh acidic conditions and elevated temperatures, degradation of glucose can lead to the formation of dark, tar-like substances.[1]
-
Acetone Self-Condensation: Acetone can undergo self-condensation reactions in the presence of acid, forming byproducts that can contaminate the final product.[1]
-
Formation of Monoacetone Glucose: Incomplete reaction can result in the formation of monoacetone glucose isomers.
-
Degradation of the Product: Prolonged exposure to acidic conditions can lead to the degradation of the desired this compound.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction | - Increase reaction time.[5]- Ensure efficient stirring.- Use a more effective catalyst or optimize catalyst concentration.[5] |
| Reversible reaction equilibrium | - Employ methods for water removal (e.g., dehydrating agents, azeotropic distillation).[1][2][4] | |
| Catalyst deactivation | - Catalyst may be affected by byproducts; consider using fresh catalyst or a different type.[1] | |
| Dark/Tarry Reaction Mixture | Caramelization of glucose | - Lower the reaction temperature.[3]- Use a milder catalyst (e.g., iodine).[5]- Reduce the concentration of the strong acid catalyst. |
| Difficult Purification | Presence of unreacted glucose | - Filter the reaction mixture to remove solid unreacted glucose before workup.[3] |
| Formation of acetone self-condensation byproducts | - Optimize reaction temperature and time to minimize side reactions.[1] | |
| Presence of acidic catalyst in the product | - Neutralize the reaction mixture with a base (e.g., ammonia, sodium hydroxide (B78521) solution) before extraction.[1][2][3] | |
| Product Fails to Crystallize | Impurities inhibiting crystallization | - Purify the crude product using column chromatography or treatment with activated carbon.[3]- Ensure complete removal of the solvent. |
| Incorrect crystallization solvent | - Recrystallize from a suitable solvent such as cyclohexane (B81311) or diethyl ether.[2][7][8] |
Experimental Protocols
Protocol 1: Synthesis using Sulfuric Acid and Copper(II) Sulfate
This protocol is adapted from a method utilizing concentrated sulfuric acid as a catalyst and anhydrous copper(II) sulfate as a dehydrating agent.[4]
Materials:
-
D-glucose
-
Anhydrous acetone
-
Concentrated sulfuric acid
-
Anhydrous copper(II) sulfate
-
Sodium bicarbonate solution (for neutralization)
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate (for drying)
-
Cyclohexane (for recrystallization)
Procedure:
-
To a stirred solution of D-glucose in dry acetone at room temperature, slowly add concentrated sulfuric acid.
-
Add anhydrous copper(II) sulfate to the mixture.
-
Continue stirring at room temperature for several hours (e.g., 8 hours) and then leave it to stand overnight. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the copper sulfate.
-
Neutralize the filtrate with a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from cyclohexane to yield pure this compound.
Protocol 2: Synthesis using Boron Trifluoride Etherate
This protocol is based on a method employing a Lewis acid catalyst under elevated temperature and pressure.[1]
Materials:
-
Anhydrous α-D-glucose
-
Acetone
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Aqueous sodium hydroxide solution (for neutralization)
-
Dichloromethane (for extraction)
-
Cyclohexane (for recrystallization)
Procedure:
-
In a suitable autoclave, combine anhydrous α-D-glucose with a mixture of acetone and boron trifluoride etherate.
-
Heat the reaction mixture to a temperature in the range of 85°C to 120°C, allowing the pressure to build up to at least 2.5 bar.
-
Distill off the volatile components while proportionally adding fresh acetone to maintain the reaction volume.
-
After the reaction is complete, cool the mixture and evaporate it to about half its original volume.
-
Dilute the mixture with an aqueous solution of a base (e.g., 2N sodium hydroxide) and acetone, then evaporate again.
-
Extract the residue with an organic solvent like dichloromethane.
-
Combine the organic extracts and evaporate the solvent.
-
Add an organic sedimentation agent like cyclohexane to the residue and heat to approximately 70°C.
-
Cool the solution to about 10°C to induce crystallization.
-
Isolate the crystals by filtration, wash with cold cyclohexane, and dry under reduced pressure.
Data Presentation
Table 1: Comparison of Different Catalytic Systems and Conditions
| Catalyst | Co-reagent/Additive | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |
| H₂SO₄ | Anhydrous CuSO₄ | Room Temp. | 18 | ~55 | [4] |
| BF₃·OEt₂ | None | 85 - 120 | Not specified | ~62 | [1] |
| BF₃·OEt₂ | Diketene | 90 | 4.5 | ~63 | [2] |
| Iodine | None | 62 (reflux) | 5 | ~75 | [5] |
| H₂SO₄ | None | -8 | 0.75 | Not specified | [3] |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common issues in this compound synthesis.
References
- 1. US5399201A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
- 2. US5565037A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
- 3. US3723412A - Preparation of acetone glucose - Google Patents [patents.google.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Iodine-Catalyzed Reaction of D-Glucose with Aceton for the Preparation of 1,2-5,6-di-O-Isopropylidene-alpha -Dglucofuranose (DAG) [spkx.net.cn]
- 6. FR2655347A1 - Process for the synthesis of monosaccharide acetonides and/or their functionalised derivatives, from mono-, di- or polysaccharides - Google Patents [patents.google.com]
- 7. Page loading... [guidechem.com]
- 8. This compound | 582-52-5 [chemicalbook.com]
Technical Support Center: Purification of Diacetone-D-glucose
Welcome to the technical support center for Diacetone-D-glucose (1,2:5,6-di-O-isopropylidene-α-D-glucofuranose). This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: The primary impurities include unreacted D-glucose, partially reacted monoacetone-D-glucose, and byproducts from side reactions.[1] Depending on the reaction conditions, tar-like substances may also form due to the self-condensation of acetone (B3395972), especially in the presence of strong acid catalysts.[2][3] After neutralization of the acid catalyst, residual salts (like ammonium (B1175870) sulfate) can also be present.[1]
Q2: My final product has a low melting point and appears sticky. What is the likely cause?
A2: A low or broad melting point, often accompanied by a sticky or syrupy consistency, typically indicates the presence of impurities. The most common cause is contamination with monoacetone-D-glucose, which has a much lower melting point and can interfere with the crystallization of the desired di-protected product.
Q3: I am getting a very low yield after recrystallization. What can I do to improve it?
A3: Low yields can result from several factors. Ensure the initial reaction has gone to completion to maximize product formation. During workup, incomplete extraction of the product from the aqueous layer can lead to losses. For recrystallization, using the absolute minimum amount of hot solvent is crucial to ensure maximum recovery upon cooling. The mother liquor from the first crystallization can also be concentrated and cooled again to recover a second crop of crystals, or spray-dried to recover more product, potentially increasing the total yield to 90%.[1]
Q4: During the reaction workup, I've noticed tar or caramel-like substances forming. How can I avoid or remove them?
A4: Tar formation often results from side reactions like the self-condensation of acetone or caramelization of the sugar, which can be exacerbated by harsh reaction conditions (e.g., high temperatures, strong acid catalysts).[2] To minimize this, carefully control the reaction temperature. To remove these impurities, treatment of an aqueous solution of the crude product with activated carbon can be effective.[1] Additionally, chromatographic purification methods may be necessary if the byproducts are significant.[2]
Q5: My product "oils out" instead of crystallizing during recrystallization. How do I fix this?
A5: "Oiling out" occurs when the dissolved solid comes out of solution at a temperature above its melting point. To resolve this, reheat the solution to redissolve the oil and add a small amount of additional solvent.[4] Allow the solution to cool more slowly, perhaps by letting it cool to room temperature before placing it in an ice bath. A slower cooling rate encourages the formation of a stable crystal lattice.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form Upon Cooling | 1. Solution is too dilute. 2. Solution is supersaturated but requires nucleation. 3. High level of impurities inhibiting crystallization. | 1. Re-heat the solution and boil off some of the solvent to increase concentration, then cool again.[4] 2. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of pure this compound.[4] 3. If impurities are suspected, consider a preliminary purification step like passing the solution through a short plug of silica (B1680970) gel or treating it with activated carbon before attempting recrystallization.[1] |
| Crystals are Yellow or Brown | Presence of colored impurities, often from caramelization or tar formation.[2] | Dissolve the crystals in a suitable solvent (e.g., hot water) and treat the solution with activated carbon to adsorb the colored impurities.[1] Filter the hot solution to remove the carbon and then proceed with recrystallization. |
| Product Yield is Low | 1. Incomplete reaction. 2. Product loss during extraction or transfer. 3. Using too much solvent for recrystallization. | 1. Ensure the initial reaction conditions (catalyst, temperature, removal of water) are optimized for high conversion.[2] 2. Perform multiple extractions (e.g., three times with dichloromethane) to ensure complete removal of the product from the aqueous phase.[2] 3. Use the minimum amount of hot solvent required to fully dissolve the crude product. Cool the solution slowly and then thoroughly in an ice bath to maximize crystal precipitation. Recover additional product from the mother liquor.[1][4] |
| Final Product is Contaminated with Monoacetone-D-glucose | Incomplete reaction or hydrolysis of the 5,6-isopropylidene group during workup. | Purification via column chromatography on silica gel is often effective at separating the di- and mono-acetonated products. Alternatively, careful recrystallization may selectively precipitate the less soluble this compound, but multiple recrystallizations may be needed. |
Quantitative Data Summary
| Parameter | Value | Solvent/Conditions | Reference |
| Melting Point | 107-109 °C | - | [1] |
| 110-111 °C | (lit.) | [5] | |
| Yield (Recrystallized) | 58-63% | Recrystallized from cyclohexane (B81311). | [2] |
| ~70% (1st crop) | - | [1] | |
| 90% (total) | After spray-drying mother liquor. | [1] | |
| Water Solubility | 4.3% (43 g/L) | At 17.5 °C | [5][6] |
Experimental Protocols
Protocol 1: Recrystallization from Cyclohexane
This protocol is adapted from a common industrial process for purifying this compound.[2][3]
-
Dissolution: Transfer the crude this compound residue into a suitable flask. Add cyclohexane.
-
Heating: Heat the mixture to approximately 70 °C with stirring until the solid is completely dissolved.[3] Use only the minimum amount of hot solvent necessary for complete dissolution.
-
Cooling (Crystallization): Remove the flask from the heat source and allow it to cool slowly to room temperature. Once at room temperature, cool the solution further to about 10 °C in an ice-water bath and continue stirring for 1-2 hours to maximize crystal formation.[3]
-
Isolation: Collect the resulting crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystalline residue on the filter with a small amount of cold cyclohexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under reduced pressure at a temperature of approximately 40 °C to obtain the final product as a colorless crystalline solid.[3]
Protocol 2: Purification via Ion Exchange and Carbon Treatment
This protocol is useful for removing ionic impurities, reducing sugars, and colored byproducts.[1]
-
Dissolution: After the initial reaction workup (e.g., neutralization and removal of acetone), an aqueous solution of crude this compound is prepared. If starting from a solid, dissolve it in hot water to a concentration of 5-10% solids.[1]
-
Ion Exchange: Pass the hot aqueous solution over a strong base anionic exchange resin (e.g., AMBERLITE-IRA-401-S in hydroxide (B78521) form) to remove residual salts and other acidic impurities.[1]
-
Concentration: Concentrate the resin-treated solution at approximately 70 °C to about 10-20% solids.[1]
-
Carbon Treatment: Add activated carbon (e.g., 2% level) to the hot, concentrated solution and stir.
-
Filtration: Filter the hot solution through a pad of celite or filter paper to remove the activated carbon.
-
Crystallization: Cool the clear filtrate to 10 °C to induce crystallization.
-
Isolation and Drying: Collect the crystals by filtration and dry them in a vacuum oven to yield a white solid.[1]
Visualizations
Caption: Workflow for this compound synthesis and purification.
Caption: Decision tree for troubleshooting crystallization problems.
References
- 1. US3723412A - Preparation of acetone glucose - Google Patents [patents.google.com]
- 2. US5565037A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
- 3. US5399201A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. This compound | 582-52-5 [chemicalbook.com]
stability of Diacetone-D-glucose under different reaction conditions
Technical Support Center: Diacetone-D-glucose
Welcome to the technical support center for this compound (1,2:5,6-di-O-isopropylidene-α-D-glucofuranose). This resource is designed to assist researchers, scientists, and drug development professionals in understanding the stability of this versatile intermediate and troubleshooting common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common uses?
A1: this compound (DAG) is a derivative of D-glucose where two pairs of hydroxyl groups (at the C1-C2 and C5-C6 positions) are protected as isopropylidene ketals. This protection leaves a single hydroxyl group at the C3 position available for chemical modification. It is widely used as a chiral building block and intermediate in organic synthesis, particularly for the preparation of modified sugars, nucleosides, and other complex, biologically active molecules.[1][2][3][4]
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[5] For long-term stability, storage in an inert atmosphere in a freezer at temperatures under -20°C is recommended.[6] It is stable under normal temperatures and pressures but should be kept away from strong oxidizing agents.[6]
Q3: Under which conditions is this compound generally considered stable?
A3: this compound is stable under neutral and basic conditions.[7] The isopropylidene ketal protecting groups are robust to many non-acidic reagents, including some oxidizing and reducing agents, and various coupling conditions used in organic synthesis. It is also reported to be stable at ambient temperatures.[6]
Q4: Under which conditions is this compound known to be unstable?
A4: The primary instability of this compound is its susceptibility to acid-catalyzed hydrolysis.[7] The isopropylidene ketals can be cleaved under acidic conditions, leading to either selective or complete deprotection. The 5,6-O-isopropylidene group is more labile to acid hydrolysis than the 1,2-O-isopropylidene group. High temperatures (above 90°C) in the presence of acid can lead to decomposition and polymerization.[8]
Troubleshooting Guide
Problem: My reaction is showing unexpected byproducts. Could it be the degradation of this compound?
Answer: Yes, degradation of the this compound starting material is a common cause of unexpected byproducts. Consider the following:
-
Acidic Conditions: Are there any acidic reagents or impurities in your reaction mixture? Even trace amounts of acid can catalyze the hydrolysis of the isopropylidene groups, especially with heating. The primary degradation product is typically 1,2-O-isopropylidene-α-D-glucofuranose (monoacetone glucose).[9][10][11][12]
-
High Temperatures: Heating this compound, particularly above 90°C in aqueous or acidic solutions, can cause not just hydrolysis but also further decomposition or polymerization, which may appear as tar-like byproducts.[8][13]
-
Lewis Acids: Be aware that Lewis acids (e.g., BF₃·OEt₂, ZnCl₂) can also catalyze the removal of the ketal groups.[14]
To troubleshoot, check the pH of your reaction mixture and ensure all reagents and solvents are free from acidic contaminants. If acidic conditions are required for your transformation, consider running the reaction at a lower temperature or using a milder acid. You can monitor the integrity of the starting material using Thin-Layer Chromatography (TLC).
Problem: I am trying to selectively remove only the 5,6-isopropylidene group. Why am I getting a mixture of fully deprotected glucose and starting material?
Answer: Achieving selective deprotection requires careful control of reaction conditions. The 5,6-ketal is more susceptible to acid hydrolysis than the 1,2-ketal, but the selectivity is highly dependent on the reagents and conditions used.
-
Acid Strength and Concentration: Using strong mineral acids (like HCl or H₂SO₄) often leads to over-reaction and complete deprotection. Milder acidic conditions are required for selectivity.
-
Reaction Time and Temperature: Prolonged reaction times or elevated temperatures will decrease selectivity and favor the formation of fully deprotected glucose.
For optimal selectivity, use a mild acidic system such as aqueous acetic acid (e.g., 40-80% AcOH in water) or a buffered solution at a controlled pH (around 4-5).[10][12] Monitor the reaction closely by TLC to stop it once the starting material is consumed but before significant formation of the fully deprotected product occurs.
Problem: My yield is low when using this compound in a reaction involving a strong base.
Answer: While the ketal groups are generally stable to bases, very strong bases or high temperatures could potentially cause issues, although this is less common than acid-catalyzed degradation.
-
Basicity: this compound is generally stable to common organic bases like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA).[15][16] It is known to precipitate from aqueous solutions upon basification with NaOH, which suggests it is stable under these conditions.[17]
-
Steric Hindrance: If you are trying to deprotonate the C3-hydroxyl group, using a sterically hindered non-nucleophilic base like Lithium diisopropylamide (LDA) is common.[18] Ensure your base is strong enough for the intended proton abstraction.
-
Solubility: this compound has limited solubility in water (about 4.3% at 17.5°C) but is soluble in many organic solvents.[17] Ensure it is fully dissolved in your reaction medium for optimal reactivity.
To troubleshoot, confirm the pKa of the base is appropriate for your intended reaction. If solubility is an issue, consider a different solvent system. It is unlikely that moderate organic bases are degrading the material.
Data on Stability and Hydrolysis
The stability of this compound is highly dependent on pH and temperature. The most common reaction is the acid-catalyzed hydrolysis to remove the isopropylidene protecting groups.
Table 1: Stability of this compound under Various Conditions
| Condition Category | Reagent / Condition | Temperature | Outcome | Products | Reference(s) |
| Acidic | Aqueous Acetic Acid (e.g., 40-75%) | Room Temp to 70°C | Selective Hydrolysis | 1,2-O-isopropylidene-α-D-glucofuranose | [10][12] |
| Acidic | Weak Acid Cation Exchange Resin (H⁺ form) in H₂O | 75 - 90°C | Controlled Hydrolysis | High yield of 1,2-O-isopropylidene-α-D-glucofuranose | [8] |
| Acidic | Weak Acid Cation Exchange Resin (H⁺ form) in H₂O | > 90°C | Decomposition | Product decomposition and polymerization observed | [8] |
| Basic | Aqueous NaOH | Ambient | Stable | Precipitates from aqueous solution | [17] |
| Basic | Organic Bases (e.g., Pyridine, TEA, DBU) | Typical reaction temps | Generally Stable | No degradation of the ketal groups reported | [9][18] |
| Neutral | Water / Common Organic Solvents (e.g., Acetone (B3395972), Et₂O) | Ambient | Stable | Stable for storage and general use | [6][17] |
Experimental Protocols
Protocol 1: Selective Hydrolysis to 1,2-O-isopropylidene-α-D-glucofuranose
This protocol describes the selective removal of the 5,6-O-isopropylidene group using aqueous acetic acid.
Materials:
-
This compound
-
Glacial Acetic Acid
-
Deionized Water
-
Ethyl Acetate (B1210297)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Thin-Layer Chromatography (TLC) plate (silica gel)
-
TLC developing solvent (e.g., 1:1 Hexane:Ethyl Acetate)
-
TLC stain (e.g., potassium permanganate (B83412) or ceric ammonium (B1175870) molybdate)
Procedure:
-
Dissolve this compound (1 equivalent) in a 1:1 mixture of acetic acid and water (e.g., 40% aqueous acetic acid).[10] A typical concentration is 0.1-0.2 M.
-
Stir the reaction mixture at a controlled temperature, for example, 70°C.[10]
-
Monitor the reaction progress by TLC every 30-60 minutes. Spot the reaction mixture against a standard of the starting material. The product, monoacetone glucose, will have a lower Rf value (it is more polar) than the starting diacetone glucose.
-
Once the starting material is no longer visible by TLC (typically 1-3 hours), cool the reaction mixture to room temperature.
-
Carefully neutralize the acetic acid by slowly adding saturated NaHCO₃ solution until effervescence ceases and the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1,2-O-isopropylidene-α-D-glucofuranose.
-
The product can be purified further by silica (B1680970) gel column chromatography if necessary.
Protocol 2: General Method for Monitoring Stability by HPLC
This protocol outlines a general approach to quantify the stability of this compound under specific conditions.
Materials:
-
This compound
-
Chosen solvent system (e.g., buffered aqueous solution, organic solvent)
-
Internal standard (a stable compound that does not react under the test conditions and is resolved from DAG on HPLC)
-
HPLC system with a suitable detector (e.g., UV/Vis if derivatized, or Refractive Index Detector)
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., Acetonitrile:Water gradient)[19]
Procedure:
-
Preparation of Stock Solutions: Prepare a stock solution of this compound and a separate stock solution of the internal standard in the chosen solvent.
-
Reaction Setup: In a reaction vessel, add the this compound stock solution and the reagent/condition to be tested (e.g., acid, base). Maintain the vessel at the desired temperature.
-
Time-Point Sampling: At regular intervals (t=0, 1h, 2h, 4h, etc.), withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot to stop any further degradation. This can be done by neutralizing the acid/base or by rapid cooling.
-
Sample Preparation for HPLC: Add a precise amount of the internal standard stock solution to the quenched aliquot. Dilute as necessary to fall within the linear range of the HPLC detector.
-
HPLC Analysis: Inject the prepared sample onto the HPLC system. The concentration of this compound can be determined by comparing its peak area to that of the internal standard, based on a pre-established calibration curve.[1][20]
-
Data Analysis: Plot the concentration of this compound versus time to determine the rate of degradation under the tested conditions.
Visualizations
Caption: Logical pathways for this compound under different chemical conditions.
Caption: General workflow for conducting a stability study of this compound.
References
- 1. Identification and quantification of the glucose degradation product glucosone in peritoneal dialysis fluids by HPLC/DAD/MSMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ipc.kit.edu [ipc.kit.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemimpex.com [chemimpex.com]
- 5. deyerchem.com [deyerchem.com]
- 6. Page loading... [guidechem.com]
- 7. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US3723412A - Preparation of acetone glucose - Google Patents [patents.google.com]
- 9. jps.usm.my [jps.usm.my]
- 10. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. US5399201A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
- 14. US5565037A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
- 15. echemi.com [echemi.com]
- 16. bdmaee.net [bdmaee.net]
- 17. This compound | 582-52-5 [chemicalbook.com]
- 18. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 19. Cytotoxic Glucose Degradation Products in Fluids for Peritoneal Dialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Identification and quantification of glucose degradation products in heat-sterilized glucose solutions for parenteral use by thin-layer chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Deprotection of Diacetone-D-glucose
Welcome to the technical support center for the deprotection of diacetone-D-glucose (1,2:5,6-di-O-isopropylidene-α-D-glucofuranose). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the removal of the isopropylidene protecting groups from this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main products of this compound deprotection?
The deprotection of this compound can yield two main products depending on the reaction conditions:
-
Selective Deprotection: This process removes the 5,6-O-isopropylidene group, which is more susceptible to acid hydrolysis, to yield 1,2-O-isopropylidene-α-D-glucofuranose (also known as monoacetone glucose). This is often the desired product for further chemical modifications at the 5 and 6 positions.
-
Complete Deprotection: This involves the removal of both the 1,2- and 5,6-O-isopropylidene groups to yield D-glucose .
Q2: What are the common byproducts observed during the deprotection of this compound?
The formation of byproducts is a common challenge in the deprotection of this compound. The most frequently encountered byproducts include:
-
Unreacted Starting Material: Incomplete reaction can lead to the presence of residual this compound in the product mixture.
-
Over-deprotection Product: In selective deprotection, harsh reaction conditions or prolonged reaction times can lead to the formation of fully deprotected D-glucose.
-
Isomeric Monoacetone Glucose: While 1,2-O-isopropylidene-α-D-glucofuranose is the major product of selective hydrolysis, trace amounts of other mono-protected isomers could potentially form, although this is less commonly reported.
-
Degradation Products: Under strong acidic conditions and elevated temperatures, the sugar molecule itself can degrade, leading to the formation of colored, tar-like substances. One patent has referred to an unidentified degradation byproduct as "product (P)".[1]
Q3: How can I monitor the progress of the deprotection reaction?
Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the deprotection reaction. A suitable solvent system for developing the TLC plate would be a mixture of ethyl acetate (B1210297) and hexane (B92381) (e.g., 1:1 or 2:1 v/v).
-
This compound (starting material): Will have the highest Rf value (least polar).
-
1,2-O-isopropylidene-α-D-glucofuranose (monoacetone glucose): Will have an intermediate Rf value.
-
D-glucose (fully deprotected): Will have the lowest Rf value, or may remain at the baseline (most polar).
By spotting the reaction mixture alongside the starting material and (if available) the expected product standards, you can track the disappearance of the starting material and the appearance of the product(s) over time.
Troubleshooting Guides
Issue 1: Incomplete Deprotection
Symptom: TLC or NMR analysis of the crude product shows a significant amount of unreacted this compound.
Possible Causes:
-
Insufficient Acid Catalyst: The amount of acid may be too low to effectively catalyze the hydrolysis.
-
Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.
-
Low Reaction Temperature: The temperature may be too low to achieve a reasonable reaction rate.
-
Poor Reagent Quality: The acid catalyst or solvent may be of poor quality or contain inhibitors.
Solutions:
-
Optimize Catalyst Concentration: Incrementally increase the amount of acid catalyst.
-
Extend Reaction Time: Continue the reaction and monitor its progress by TLC until the starting material is consumed.
-
Increase Temperature: If the reaction is sluggish at a lower temperature, cautiously increase the temperature while monitoring for the formation of degradation products.
-
Use Fresh Reagents: Ensure that the acid and solvents are of high purity and anhydrous where required.
Issue 2: Formation of Multiple Products (Over-deprotection)
Symptom: TLC analysis shows the presence of both the desired mono-protected product and fully deprotected glucose in significant amounts.
Possible Causes:
-
Excessive Acid Catalyst: Too much acid can lead to the non-selective removal of both isopropylidene groups.
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long, even under mild conditions, can result in over-deprotection.
-
High Reaction Temperature: Elevated temperatures can accelerate the hydrolysis of the more stable 1,2-O-isopropylidene group.
Solutions:
-
Reduce Catalyst Concentration: Use a smaller amount of the acid catalyst.
-
Careful Monitoring of Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed and the desired product is maximized.
-
Lower Reaction Temperature: Perform the reaction at a lower temperature to improve selectivity.
Issue 3: Product Degradation and Discoloration
Symptom: The reaction mixture turns yellow, brown, or black, and purification yields are low.
Possible Causes:
-
Strong Acid: The use of a strong, non-volatile acid can lead to charring and decomposition of the carbohydrate.
-
High Temperatures: Excessive heat can cause caramelization and degradation of the sugar.
Solutions:
-
Use a Milder Acid: Consider using a weaker acid or a solid-supported acid catalyst that can be easily filtered off.
-
Control the Temperature: Maintain a consistent and appropriate reaction temperature. For sensitive substrates, running the reaction at room temperature or below is advisable, even if it requires a longer reaction time.
-
Aqueous Conditions: For selective hydrolysis, using a mixture of an organic solvent and water can sometimes provide milder conditions.
Issue 4: Difficulty in Product Purification
Symptom: The crude product is a sticky syrup, and crystallization is unsuccessful. Column chromatography results in poor separation.
Possible Causes:
-
Mixture of Products: The presence of multiple products with similar polarities can make purification challenging.
-
Residual Acid: Traces of the acid catalyst can interfere with crystallization and may cause further degradation during workup and storage.
-
Water Content: The presence of water can sometimes hinder the crystallization of organic-soluble products.
Solutions:
-
Thorough Neutralization: After the reaction is complete, carefully neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate, triethylamine).
-
Column Chromatography: If crystallization fails, column chromatography on silica (B1680970) gel is the most common method for purification. A gradient elution with a mixture of hexane and ethyl acetate is often effective.
-
Azeotropic Removal of Water: If water is a concern for crystallization, it can be removed by azeotropic distillation with a suitable solvent like toluene.
Data Presentation
The following table summarizes various conditions for the deprotection of this compound, highlighting the reagents, conditions, and expected outcomes.
| Deprotection Type | Reagent(s) | Solvent(s) | Temperature | Reaction Time | Primary Product | Reported Yield | Key Byproducts | Reference |
| Selective | Acetic Acid | Water | Reflux | 3 hours | 1,2-O-Isopropylidene-α-D-glucofuranose | High | D-glucose (minor) | General knowledge |
| Selective | Sulfuric Acid (catalytic) | Acetic Anhydride | 0°C to RT | 1-2 hours | 3-O-acetyl-1,2-O-isopropylidene-α-D-glucofuranose | Good | - | General knowledge |
| Selective | Dowex 50W-X8 (H+ form) | Methanol (B129727) | Room Temperature | 12-24 hours | 1,2-O-Isopropylidene-α-D-glucofuranose | Good | D-glucose (trace) | General knowledge |
| Complete | Trifluoroacetic Acid (TFA) | Water | Room Temperature | 1-4 hours | D-Glucose | Quantitative | - | General knowledge |
| Complete | Hydrochloric Acid (1M) | Water/THF | Room Temperature | 4-8 hours | D-Glucose | High | - | General knowledge |
| Selective | Weak acid cation exchange resin | Water | 75-90°C | Not specified | 1,2-O-Isopropylidene-α-D-glucofuranose | Up to 95% | Unreacted diacetone glucose, degradation products above 90°C | [2] |
Experimental Protocols
Protocol 1: Selective Deprotection to 1,2-O-Isopropylidene-α-D-glucofuranose
Materials:
-
1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
-
Acetic acid
-
Water
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in a mixture of acetic acid and water (e.g., 80% acetic acid in water).
-
Heat the reaction mixture to a gentle reflux (around 60-70°C).
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate, to yield pure 1,2-O-isopropylidene-α-D-glucofuranose.
Protocol 2: Complete Deprotection to D-Glucose
Materials:
-
1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
-
Trifluoroacetic acid (TFA)
-
Water
-
Methanol
-
Dowex 1-X8 resin (HCO3- form) or other suitable basic resin
Procedure:
-
Dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in a mixture of TFA and water (e.g., 9:1 TFA/water).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC (e.g., using a 4:1 mixture of ethyl acetate and methanol as the eluent). The reaction is typically complete within 1-4 hours.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the TFA and water. Co-evaporation with methanol can help to remove residual TFA.
-
Dissolve the residue in a small amount of water or methanol and add a basic resin (e.g., Dowex 1-X8, HCO3- form) to neutralize any remaining acid.
-
Stir for 30 minutes, then filter off the resin and wash it with methanol.
-
Concentrate the filtrate under reduced pressure to obtain D-glucose as a white solid or syrup.
Visualization
Deprotection Workflow
The following diagram illustrates the general workflow for the deprotection of this compound, including key decision points for troubleshooting.
Reaction Pathway
The following diagram illustrates the chemical transformation during the deprotection of this compound.
References
preventing caramelization during Diacetone-D-glucose synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals prevent caramelization and other side reactions during the synthesis of Diacetone-D-glucose.
Troubleshooting Guide
Issue: The reaction mixture is turning yellow, brown, or black, indicating caramelization.
This is a common issue arising from the degradation of glucose or the formation of by-products. Here are potential causes and solutions:
| Potential Cause | Recommended Solution |
| Excessive Reaction Temperature | Maintain the reaction temperature within the recommended range for your chosen catalyst. For Lewis acid catalysts like boron trifluoride etherate, a temperature range of 80°C to 120°C is often used.[1][2] Using solid catalysts can also lead to caramelization.[1] |
| Prolonged Reaction Time | Monitor the reaction progress using an appropriate analytical technique, such as TLC, and quench the reaction once the starting material is consumed to avoid prolonged exposure to acidic conditions. |
| Inappropriate Catalyst | The choice of catalyst can significantly impact the extent of side reactions. While strong Brønsted acids like sulfuric acid are effective, they can also promote caramelization.[1][2] Consider using a milder Lewis acid catalyst. |
| Acetone (B3395972) Self-Condensation | The acidic conditions can catalyze the self-condensation of acetone, leading to tar-like by-products which can contaminate the final product.[1] Optimizing the reaction temperature and time can help minimize this side reaction. |
| Presence of Water | Ensure anhydrous conditions, as the presence of water can interfere with the reaction and potentially lead to side reactions. However, some modern protocols have been developed that do not require the removal of water formed during the reaction. |
Issue: The final product is off-white, yellow, or oily, even after initial workup.
This indicates the presence of colored impurities or by-products.
| Potential Cause | Recommended Solution |
| Caramelization By-products | Recrystallization is a highly effective method for purifying this compound. Common solvents for recrystallization include cyclohexane (B81311), diethyl ether, and petroleum ether.[2][3][4] |
| Residual Catalyst | Ensure the catalyst is thoroughly neutralized and removed during the workup procedure. For acid catalysts, this typically involves washing with a basic solution, such as sodium hydroxide (B78521) solution, until the pH is neutral.[1] |
| Acetone Condensation Products | Purification by chromatography may be necessary in cases where recrystallization is insufficient to remove all by-products.[1] Some protocols also suggest passing the organic extract through a pad of neutral silica (B1680970) gel.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of caramelization during this compound synthesis?
A1: Caramelization is primarily caused by the degradation of D-glucose under acidic conditions, especially at elevated temperatures.[1] The use of certain catalysts, particularly solid catalysts, and prolonged reaction times can also contribute to this issue.[1]
Q2: How can I monitor the progress of the reaction to avoid over-running it?
A2: Thin-layer chromatography (TLC) is a common and effective method to monitor the consumption of the D-glucose starting material. A suitable solvent system for TLC would be a mixture of ethyl acetate (B1210297) and hexane.
Q3: Are there alternative catalysts to sulfuric acid that are less prone to causing caramelization?
A3: Yes, Lewis acids such as boron trifluoride etherate (BF₃·OEt₂), aluminum halides, copper salts, and iron salts are often used and can offer better control over the reaction and reduce the formation of by-products.[1][2] Iodine has also been reported as a catalyst.
Q4: What is the ideal temperature range for the synthesis?
A4: The optimal temperature depends on the catalyst and reaction setup. When using boron trifluoride etherate in a pressurized system, temperatures between 80°C and 120°C are common.[1][2] It is crucial to consult the specific protocol you are following.
Q5: My final product is a sticky syrup instead of a crystalline solid. What should I do?
A5: A syrupy product indicates the presence of impurities that are inhibiting crystallization. Attempt to purify the product by dissolving it in a suitable solvent and treating it with activated carbon to remove colored impurities, followed by filtration and recrystallization from a solvent like cyclohexane or diethyl ether.[2][3][4]
Experimental Protocols
Protocol 1: Synthesis using Boron Trifluoride Etherate
This protocol is based on a method that aims to minimize by-product formation through controlled temperature and pressure.
Materials:
-
Anhydrous α-D-glucose
-
Acetone
-
Boron trifluoride-diethylether complex (BF₃·OEt₂)
-
2N Sodium hydroxide solution
-
Dichloromethane
-
Cyclohexane
Procedure:
-
In a suitable autoclave, combine anhydrous α-D-glucose with a mixture of acetone and a catalytic amount of boron trifluoride-diethylether complex.[1]
-
Heat the reaction mixture to a temperature in the range of 85°C to 120°C, allowing the pressure to build to at least 2.5 bar.[1]
-
Maintain these conditions and monitor the reaction until completion.
-
Cool the reaction mixture and reduce its volume by approximately half via vacuum distillation at a temperature between 35°C and 50°C.[1]
-
Dilute the concentrated mixture with an aqueous solution of 2N sodium hydroxide and acetone, and stir.[1]
-
Again, evaporate the mixture under vacuum at 35°C to 50°C.[1]
-
Extract the residue with dichloromethane.[1]
-
Combine the organic extracts and evaporate to dryness.
-
To the residue, add cyclohexane and heat to approximately 70°C to dissolve the product.[1][2]
-
Cool the solution to about 10°C to induce crystallization.[1][2]
-
Isolate the crystalline this compound by filtration, wash with cold cyclohexane, and dry under reduced pressure.[2]
Data Presentation: Reaction Parameters
| Parameter | Protocol 1 (BF₃·OEt₂)[1] |
| Catalyst | Boron trifluoride etherate |
| Temperature | 85°C - 120°C |
| Pressure | 2.5 - 5.5 bar |
| Workup | Neutralization, Extraction, Recrystallization |
| Recrystallization Solvent | Cyclohexane |
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Factors influencing caramelization during synthesis.
References
- 1. US5565037A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
- 2. US5399201A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | 582-52-5 [chemicalbook.com]
- 5. FR2655347A1 - Process for the synthesis of monosaccharide acetonides and/or their functionalised derivatives, from mono-, di- or polysaccharides - Google Patents [patents.google.com]
Technical Support Center: Large-Scale Synthesis of Diacetone-D-glucose
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the large-scale synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (Diacetone-D-glucose).
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the large-scale synthesis of this compound?
A1: The primary challenges in the large-scale synthesis of this compound include:
-
Byproduct Formation: The self-condensation of acetone (B3395972) can form tarry byproducts, which can complicate purification and reduce yield.[1][2]
-
Water Removal: The reaction produces water, which must be efficiently removed to drive the equilibrium towards product formation.[1][2]
-
Catalyst Selection and Handling: The choice of catalyst (e.g., sulfuric acid, Lewis acids, iodine) significantly impacts reaction efficiency, throughput, and waste disposal.[1][2]
-
Purification: Isolating pure this compound from unreacted starting materials, byproducts, and catalyst residues can be challenging on a large scale.[1]
Q2: Which catalysts are typically used for the synthesis of this compound, and what are their pros and cons?
A2: Several catalysts can be used, each with its own advantages and disadvantages:
-
Brønsted Acids (e.g., Sulfuric Acid): Traditionally used, but often require large quantities, leading to significant salt waste upon neutralization and disposal challenges.[1][2]
-
Lewis Acids (e.g., Boron trifluoride-etherate, Aluminum halides): Can be very effective, but may also promote side reactions if not carefully controlled.[1][2]
-
Iodine: A milder catalyst, but often requires large volumes of solvent, which can limit reactor throughput.[1][2]
-
Solid Catalysts (e.g., Ion-exchange resins): Can simplify catalyst removal, but may be prone to fouling and can lead to caramelization reactions.[2]
Q3: How can I minimize the formation of tarry byproducts from acetone self-condensation?
A3: Minimizing byproduct formation can be achieved by:
-
Optimizing Reaction Temperature: Avoid excessively high temperatures that favor condensation reactions.
-
Controlling Reaction Time: Prolonged reaction times can increase the likelihood of side reactions.
-
Using a More Selective Catalyst: Some catalysts may have a lower propensity to promote acetone self-condensation.
Q4: What are effective methods for removing water from the reaction mixture on a large scale?
A4: To achieve high conversion, the water produced during the ketalization must be removed.[1][2] Effective methods include:
-
Azeotropic Distillation: Using a co-solvent that forms an azeotrope with water to facilitate its removal.
-
Use of Dehydrating Agents: While common in lab-scale synthesis, the use of stoichiometric dehydrating agents can be less practical and cost-effective on a large scale.
-
Reaction under Pressure and Elevated Temperature: This can help to drive off the water as it is formed.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction due to residual water. | Ensure efficient water removal through azeotropic distillation or by operating at a temperature and pressure that facilitates water removal.[2] |
| Suboptimal catalyst concentration or activity. | Optimize catalyst loading. If using a solid catalyst, check for deactivation or fouling. | |
| Incorrect reaction temperature or time. | Systematically vary the reaction temperature and monitor reaction progress to determine optimal conditions. Extended reaction times may be necessary at lower temperatures.[3] | |
| Product Contamination with Tarry Byproducts | Acetone self-condensation. | Lower the reaction temperature.[2] Reduce the reaction time. Consider using a more selective catalyst. |
| Caramelization of glucose. | Avoid localized overheating. Ensure efficient stirring. Use a milder catalyst if possible.[2] | |
| Difficulty in Product Isolation/Purification | Product is an oil or does not crystallize. | Ensure all catalyst has been neutralized and removed. The presence of impurities can inhibit crystallization. Try recrystallization from a different solvent system (e.g., cyclohexane (B81311), diethyl ether, petroleum ether).[1][4] |
| Co-precipitation of byproducts. | Purify the crude product by chromatography (if feasible on the desired scale) or perform multiple recrystallizations. | |
| Inconsistent Results Between Batches | Variation in raw material quality (e.g., anhydrous glucose). | Use starting materials of consistent quality and ensure they are sufficiently dry. |
| Inconsistent reaction conditions. | Implement strict process controls for temperature, pressure, and addition rates. |
Quantitative Data Summary
| Catalyst System | Key Reaction Parameters | Reported Yield | Reference |
| Iodine | D-glucose/iodine/acetone molar ratio of 1:0.15:122.5, reflux at 62°C for 5 hours. | ~75% | [3] |
| Boron trifluoride-diethylether complex with diketene-acetone adduct | Reaction at 90°C for 4.5 hours in a stirred autoclave. | 63% | [1] |
| Sulfuric Acid | Reaction of anhydrous glucose (1 mole) with acetone (9 moles) and sulfuric acid (0.012 mole) at -8°C for 45 minutes in a closed autoclave. | Not explicitly stated, but described as part of an efficient procedure. | [5] |
Experimental Protocols
Protocol 1: Iodine-Catalyzed Synthesis of this compound [3]
-
Reaction Setup: In a reaction vessel equipped with a reflux condenser and a stirrer, combine D-glucose, acetone, and iodine in a molar ratio of 1:122.5:0.15.
-
Reaction: Heat the mixture to reflux (approximately 62°C) with continuous stirring for 5 hours.
-
Work-up:
-
Cool the reaction mixture.
-
Neutralize the iodine, for example, with a solution of sodium thiosulfate.
-
Filter the mixture to remove any solids.
-
Concentrate the filtrate under reduced pressure to remove the excess acetone.
-
Extract the residue with a suitable organic solvent (e.g., dichloromethane).
-
Wash the combined organic extracts with brine and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
-
Purification: Recrystallize the crude product from a suitable solvent such as cyclohexane to obtain pure this compound.[1]
Protocol 2: Boron Trifluoride-Etherate Catalyzed Synthesis [1]
-
Reaction Setup: In a stirred autoclave, dissolve anhydrous α-D-(+)-glucose and diketene-acetone adduct in acetone. Add the boron trifluoride-diethylether complex.
-
Reaction: Heat the mixture to 90°C with stirring for approximately 4.5 hours.
-
Work-up:
-
Cool the reaction mixture to ambient temperature and filter.
-
Neutralize the filtrate by mixing with a 1% sodium hydroxide (B78521) solution.
-
Distill off the acetone in vacuo.
-
Extract the remaining residue three times with dichloromethane.
-
-
Purification: Combine the organic extracts and evaporate the solvent in vacuo. Recrystallize the remaining residue from cyclohexane to yield this compound as a colorless crystalline solid.[1]
Visualizations
Caption: General workflow for the large-scale synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. US5565037A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
- 2. US5399201A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
- 3. Iodine-Catalyzed Reaction of D-Glucose with Aceton for the Preparation of 1,2-5,6-di-O-Isopropylidene-alpha -Dglucofuranose (DAG) [spkx.net.cn]
- 4. This compound | 582-52-5 [chemicalbook.com]
- 5. US3723412A - Preparation of acetone glucose - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Yields in Diacetone-D-Glucose Protection
This guide provides troubleshooting solutions for researchers, scientists, and drug development professionals experiencing low yields during the synthesis of diacetone-D-glucose (1,2:5,6-di-O-isopropylidene-α-D-glucofuranose).
Frequently Asked Questions (FAQs)
1. What are the most common causes of low yields in the this compound protection reaction?
Low yields in this reaction typically stem from several key areas:
-
Inefficient Catalysis: The choice and handling of the acid catalyst are critical.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and water removal play a significant role.
-
Side Reactions and Byproduct Formation: Competing reactions can consume starting materials and complicate purification.
-
Ineffective Purification: Product loss during isolation and purification steps is common.
2. My reaction with sulfuric acid as a catalyst is giving a low yield. What could be the problem?
Several factors can contribute to low yields when using sulfuric acid:
-
Catalyst Concentration: An incorrect concentration of sulfuric acid can either lead to an incomplete reaction or promote side reactions like caramelization.
-
Water Content: The presence of water in the reaction mixture can inhibit the formation of the acetal. It is crucial to use anhydrous D-glucose and acetone (B3395972). The water produced during the reaction must be effectively removed.[1][2]
-
Reaction Temperature: While heating can accelerate the reaction, excessive temperatures can lead to the degradation of the sugar and the formation of tar-like byproducts.[1][2]
Troubleshooting Flowchart: Diagnosing Low Yields
The following diagram illustrates a logical workflow for troubleshooting low yields in the this compound synthesis.
Caption: A flowchart for systematically troubleshooting low yields.
3. I am observing significant charring and dark coloration in my reaction mixture. How can I prevent this?
The formation of dark, tar-like substances is often due to caramelization or other degradation reactions of glucose under harsh acidic conditions. To mitigate this:
-
Use a Milder Catalyst: Consider replacing strong acids like sulfuric acid with milder catalysts such as iodine or Lewis acids (e.g., boron trifluoride etherate, zinc chloride).[1][2][3]
-
Optimize Reaction Temperature: Avoid excessive heat. For instance, reactions catalyzed by iodine can be run effectively at the reflux temperature of acetone (around 62 °C).[3]
-
Control Reaction Time: Prolonged reaction times, even at moderate temperatures, can contribute to byproduct formation. Monitor the reaction progress using TLC to determine the optimal stopping point.
4. What alternative catalysts can I use, and what are their typical reaction conditions?
Several alternatives to sulfuric acid have been successfully employed. The choice of catalyst can significantly impact yield and purity.
| Catalyst | Typical Conditions | Reported Yield | Reference |
| Iodine | Reflux in acetone for 5 hours | ~75% | [3] |
| Boron Trifluoride Etherate | 80-130 °C under pressure (2.5-10 bar) | ~62% | [1] |
| Diketene/Lewis or Brønsted Acid | 60-120 °C | 58-63% | [2] |
Experimental Protocols
Protocol 1: Iodine-Catalyzed Synthesis of this compound [3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend D-glucose in acetone.
-
Catalyst Addition: Add iodine to the suspension. A typical molar ratio of D-glucose to iodine is 1:0.15.
-
Reaction: Heat the mixture to reflux (approximately 62 °C) with stirring for 5 hours.
-
Workup: After cooling, quench the reaction by adding a solution of sodium thiosulfate (B1220275) to remove excess iodine.
-
Purification: Neutralize the mixture, filter any solids, and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like cyclohexane (B81311) or diethyl ether.[1][2][4]
Protocol 2: Purification by Recrystallization [1][2]
-
Dissolution: Dissolve the crude this compound residue in a minimal amount of a hot solvent (e.g., cyclohexane, diethyl ether, or a mixture of petroleum ether and ethyl acetate).
-
Decolorization (Optional): If the solution is colored, treat it with activated carbon and filter while hot.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
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Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Signaling Pathway and Logical Relationship Diagrams
The following diagram illustrates the key chemical transformations and equilibria involved in the reaction.
Caption: The reaction pathway for the formation of this compound.
5. My yield is low even after trying different catalysts. What other reaction parameters should I optimize?
Beyond the catalyst, several other factors are crucial:
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Anhydrous Conditions: As this is a condensation reaction that produces water, starting with anhydrous reagents and solvent is essential. The use of a dehydrating agent, such as a molecular sieve, can improve yields, although some studies report no significant effect with certain catalysts.[2][3]
-
Reaction Time and Temperature: These parameters are interdependent and catalyst-specific. It is recommended to monitor the reaction progress by TLC to avoid prolonged reaction times that can lead to byproduct formation.
-
Pressure: For some catalysts, like boron trifluoride etherate, conducting the reaction under pressure can enhance the yield by increasing the reaction temperature above the atmospheric boiling point of acetone.[1]
6. I am struggling with the purification of the final product. What are the best practices?
Purification can be challenging due to the presence of unreacted glucose, mono-protected glucose, and other byproducts.
-
Workup: After the reaction, it is important to neutralize the acid catalyst. For example, if sulfuric acid is used, it can be neutralized with a base like sodium hydroxide (B78521) solution.[2] The resulting salts should be removed by filtration.
-
Extraction: If applicable, extracting the product into an organic solvent like dichloromethane (B109758) can help separate it from more polar impurities.[1][2]
-
Crystallization: This is the most common and effective method for purifying this compound. The choice of solvent is critical. Solvents such as cyclohexane, diethyl ether, or petroleum ether have been reported to be effective.[1][2][4] It may be necessary to try different solvents or solvent mixtures to achieve good crystal formation and purity.
-
Chromatography: If crystallization fails to yield a pure product, column chromatography on silica (B1680970) gel can be used, although this is less practical for large-scale syntheses.[2]
References
- 1. US5399201A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
- 2. US5565037A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
- 3. Iodine-Catalyzed Reaction of D-Glucose with Aceton for the Preparation of 1,2-5,6-di-O-Isopropylidene-alpha -Dglucofuranose (DAG) [spkx.net.cn]
- 4. This compound | 582-52-5 [chemicalbook.com]
managing anhydrous conditions for Diacetone-D-glucose synthesis
Technical Support Center: Diacetone-D-glucose Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the successful synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (this compound), with a critical focus on the management of anhydrous conditions.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical for the synthesis of this compound?
A1: The synthesis of this compound is an acid-catalyzed acetalization reaction between D-glucose and acetone (B3395972). This reaction is reversible and produces water as a byproduct.[1][2][3] In the presence of water, the chemical equilibrium will shift back towards the starting materials (D-glucose and acetone), a principle known as Le Chatelier's principle.[4] Therefore, to achieve a high yield of the desired product, water must be rigorously excluded from the reaction mixture.[2][5]
Q2: What are the primary sources of moisture contamination in this experiment?
A2: Water can be introduced from several sources:
-
Solvents: Commercial acetone is hygroscopic and readily absorbs moisture from the atmosphere.[6][7] It typically contains up to 1% water.[6]
-
Reagents: D-glucose itself can contain adsorbed water. Using anhydrous grade D-glucose is essential.[1][2]
-
Glassware: Moisture can adhere to the surface of glassware.
-
Atmosphere: Exposure of the reaction to the laboratory atmosphere, especially on humid days, will introduce water.
Q3: How should I properly dry the acetone for this reaction?
A3: The choice of drying agent is critical. Acetone can undergo self-condensation (an aldol (B89426) reaction) catalyzed by acidic or basic impurities, which ironically produces water.[6][7]
-
Recommended Method: The preferred drying agent is anhydrous calcium sulfate (B86663) (CaSO₄), commercially known as Drierite. It offers minimal acid and base catalysis for the aldol condensation.[6][7] Stir acetone over Drierite (approx. 25 g/L) for several hours, then decant and distill from fresh Drierite.[6]
-
Alternative Method: Activated 4A molecular sieves are also a good choice.[6][8] They must be activated before use by heating in an oven to at least 150°C for several hours, then cooling under vacuum or in a desiccator.[8]
-
Agents to Avoid: Magnesium sulfate (MgSO₄) is an inefficient drying agent for acetone.[6][7] Calcium chloride (CaCl₂) forms an addition compound.[6][7] Strongly acidic (e.g., P₂O₅) or basic (e.g., Na, CaH₂) drying agents should not be used as they promote the aldol condensation.[6][9]
Q4: How can I ensure my glassware is sufficiently dry?
A4: All glassware (reaction flask, condenser, dropping funnel, etc.) should be oven-dried at a temperature above 100°C for at least 4 hours, or overnight if possible. The glassware should then be assembled while still hot (with appropriate safety precautions) and allowed to cool to room temperature under a stream of dry, inert gas (like nitrogen or argon) or in a desiccator.
Troubleshooting Guide
Problem: My reaction resulted in a very low yield, or I recovered mostly unreacted D-glucose.
This is the most common issue and almost always points to moisture contamination.
-
Cause 1: Inadequately Dried Acetone: Your acetone may have contained too much water, preventing the reaction equilibrium from favoring the product.
-
Cause 2: Wet Glassware or Reagents: Moisture on the surface of your flask or in your D-glucose starting material can be enough to inhibit the reaction.
-
Cause 3: Atmospheric Moisture: Running the reaction open to the air allows atmospheric moisture to enter.
-
Solution: The reaction setup must be protected from the atmosphere. Use a drying tube filled with a desiccant (e.g., CaCl₂ or Drierite) on the condenser outlet.[6] For best results, perform the entire reaction under an inert atmosphere of nitrogen or argon.
-
Problem: The final product was a sticky, brown, or yellow syrup instead of white crystals.
This indicates the presence of impurities, likely from side reactions.
-
Cause 1: Aldol Condensation of Acetone: Using an improper drying agent or an overly strong acid catalyst can cause acetone to form impurities like mesityl oxide.[6][7]
-
Solution: Ensure your acetone is pure and dried with a non-catalytic agent like CaSO₄.[7]
-
-
Cause 2: Caramelization: The acid catalyst can cause the sugar to decompose or "caramelize," especially if the reaction temperature is too high or the catalyst concentration is excessive.[5]
-
Solution: Maintain the recommended reaction temperature. Ensure the acid catalyst is added slowly and in the correct amount. After the reaction, promptly neutralize the acid as described in the protocol to prevent product degradation during workup.
-
Data Presentation
Table 1: Comparison of Common Drying Agents for Acetone
| Drying Agent | Effectiveness | Potential Side Reactions/Issues | Recommendation |
| Anhydrous Calcium Sulfate (CaSO₄ / Drierite) | Good | Minimal catalysis of aldol condensation.[6][7] | Highly Recommended |
| 4A Molecular Sieves | Good | Must be activated before use; neutral and non-catalytic.[6][8] | Recommended |
| Anhydrous Magnesium Sulfate (MgSO₄) | Inefficient | Can be mildly acidic, potentially causing some aldol condensation.[6][7][8] | Not Recommended |
| Anhydrous Calcium Chloride (CaCl₂) | Poor | Forms an addition compound with acetone.[6][7] | Avoid |
| Phosphorus Pentoxide (P₂O₅) | Effective (but problematic) | Strongly acidic, promotes significant aldol condensation.[6][7] | Avoid |
| Sodium (Na), Calcium Hydride (CaH₂) | Effective (but dangerous) | Strongly basic; violent reaction with acetone.[9] | NEVER USE |
Table 2: Conceptual Relationship Between Moisture Content and Product Yield
| Water Content in Reaction | Equilibrium Position | Expected Yield of this compound |
| Rigorously Anhydrous (<0.01%) | Strongly favors product formation | High to Excellent (e.g., >70-90%)[1] |
| Moderately Dry (~0.1%) | Equilibrium shifts slightly toward reactants | Moderate (e.g., 40-60%) |
| Poorly Dried (>0.5%) | Equilibrium significantly favors reactants | Low to Very Low (e.g., <20%) |
| Aqueous Acetone | Reaction is strongly inhibited | Negligible |
Experimental Protocols
Methodology: Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose
This protocol is a representative example. Researchers should consult primary literature for specific catalyst concentrations and reaction times.[1][10][11]
-
Preparation:
-
Dry all necessary glassware (e.g., 500 mL round-bottom flask, magnetic stir bar, condenser) in an oven at 120°C for at least 4 hours.
-
Assemble the glassware while hot and allow it to cool to room temperature under an inert atmosphere or with a desiccant-filled drying tube attached.
-
-
Reaction Setup:
-
To the cooled flask, add anhydrous D-glucose (e.g., 10 g, 1 eq.).
-
Add 250 mL of freshly distilled, anhydrous acetone.
-
Begin vigorous stirring to suspend the glucose.
-
-
Catalysis:
-
Cool the mixture in an ice bath (0°C).
-
Slowly and carefully add the acid catalyst (e.g., 1.2 mL of concentrated sulfuric acid) dropwise to the stirred suspension.
-
Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (Thin Layer Chromatography). The reaction is typically complete in 6-18 hours.
-
-
Workup and Neutralization:
-
Cool the reaction mixture back to ~10°C in an ice bath.
-
Carefully neutralize the acid by bubbling ammonia (B1221849) gas through the solution or by the slow addition of a basic solution (e.g., aqueous sodium hydroxide) until the pH is neutral. This will precipitate salts (e.g., ammonium (B1175870) sulfate).
-
Filter off the precipitated solids and wash the filter cake with a small amount of cold, anhydrous acetone.
-
-
Isolation and Purification:
-
Combine the filtrate and washings and concentrate the solution under reduced pressure to remove most of the acetone.
-
Dissolve the resulting residue in a suitable organic solvent like dichloromethane (B109758) and wash with water to remove any remaining salts.
-
Dry the organic layer over a drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the crude product.
-
Recrystallize the crude solid from a solvent system like cyclohexane (B81311) to obtain pure, white crystals of this compound.[2][5]
-
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. US3723412A - Preparation of acetone glucose - Google Patents [patents.google.com]
- 2. US5565037A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The roles of water in the hydrolysis of an acetal. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 5. US5399201A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Purification of Acetone - Chempedia - LookChem [lookchem.com]
- 8. reddit.com [reddit.com]
- 9. quora.com [quora.com]
- 10. prepchem.com [prepchem.com]
- 11. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Purification of Diacetone-D-glucose
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diacetone-D-glucose (1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose). The following sections address common issues encountered during the removal of impurities from this compound preparations.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound preparations?
A1: Crude this compound can contain a variety of impurities depending on the synthetic route. Common impurities include:
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Unreacted Starting Materials: D-glucose.
-
Partially Reacted Intermediates: Monoacetone-D-glucose.
-
Side Products: By-products from the self-condensation of acetone (B3395972), which can sometimes be tarry substances.[1][2]
-
Catalyst Residues: Acid catalysts such as sulfuric acid, Lewis acids (e.g., boron trifluoride-etherate complex), or iodine.[1][2]
-
Salts: Salts formed during the neutralization step, for example, ammonium (B1175870) sulfate.[3]
Q2: My final product has a yellowish tint. What is the likely cause and how can I remove it?
A2: A yellowish tint in the final product often indicates the presence of colored impurities, which can arise from caramelization reactions or acetone self-condensation by-products.[1][2] To decolorize the product, treatment with activated carbon is a recommended step.[3] This is typically performed on an aqueous solution of this compound.
Q3: After neutralization of the reaction mixture, I am having trouble with product isolation. What are the best practices?
A3: Effective product isolation after neutralization is crucial for a good yield and purity. A common procedure involves:
-
Removal of Precipitated Salts: After neutralizing the acid catalyst (e.g., with ammonia (B1221849) or sodium hydroxide), the resulting salt (e.g., ammonium sulfate) precipitates and should be removed by filtration.[3]
-
Solvent Removal: The excess acetone is typically removed by distillation, often under reduced pressure (in vacuo).[1]
-
Extraction: The remaining residue is then extracted with an organic solvent like dichloromethane (B109758) or chloroform (B151607) to separate the this compound from the aqueous layer.[1][4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction; Loss of product during workup; Inefficient extraction. | Ensure anhydrous conditions during synthesis. Optimize reaction time and temperature.[1][2] Perform multiple extractions with the appropriate solvent.[1] |
| Product is an oil or fails to crystallize | Presence of significant impurities (e.g., tarry by-products, excess monoacetone glucose). | Purify the crude product using column chromatography.[1][4] Attempt recrystallization from a different solvent system.[5] |
| Final product contains residual salts | Incomplete removal of salts after neutralization. | Wash the organic extract thoroughly with water.[3] Consider passing the product solution through an anion exchange resin.[3] |
| Presence of starting material (D-glucose) in the final product | Incomplete reaction. | Filter the reaction mixture to remove unreacted glucose before workup.[3] Optimize the reaction conditions (e.g., catalyst amount, reaction time). |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol describes the purification of crude this compound by recrystallization.
-
Dissolution: Dissolve the crude this compound residue in a minimal amount of a suitable hot solvent. Common solvents include cyclohexane (B81311), diethyl ether, or petroleum ether.[1][5] For example, the residue can be mixed with cyclohexane and heated to approximately 70°C.[2]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator (e.g., to about 10°C) to induce crystallization.[2]
-
Isolation of Crystals: Collect the crystals by filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under reduced pressure at a moderate temperature (e.g., 40°C).[2]
Protocol 2: Purification using Activated Carbon
This protocol is for removing colored impurities from this compound.
-
Preparation of Aqueous Solution: Prepare an aqueous solution of the crude this compound, preferably with a solids content of about 10-20% by weight.[3] The solution should be heated.[3]
-
Treatment with Activated Carbon: Add a small amount of activated carbon to the hot aqueous solution.
-
Stirring: Stir the mixture for a defined period to allow for the adsorption of impurities.
-
Removal of Carbon: Filter the hot solution through a pad of celite or filter paper to remove the activated carbon.
-
Product Recovery: The purified this compound can then be recovered from the aqueous solution by cooling to induce crystallization, followed by filtration.[3]
Quantitative Data
The following table summarizes reported yields for this compound purification.
| Purification Method | Solvent/Reagent | Reported Yield | Reference |
| Recrystallization | Cyclohexane | 58% | [1] |
| Recrystallization | Cyclohexane | 63% | [1] |
| Overall Process with careful purification | Not specified | 80-90% | [3] |
Visualizations
Caption: General workflow for the purification of this compound.
References
- 1. US5565037A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
- 2. US5399201A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
- 3. US3723412A - Preparation of acetone glucose - Google Patents [patents.google.com]
- 4. FR2655347A1 - Process for the synthesis of monosaccharide acetonides and/or their functionalised derivatives, from mono-, di- or polysaccharides - Google Patents [patents.google.com]
- 5. This compound | 582-52-5 [chemicalbook.com]
Technical Support Center: Catalyst Selection for Optimizing Diacetone-D-glucose Formation
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis of Diacetone-D-glucose (1,2:5,6-di-O-isopropylidene-α-D-glucofuranose). Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a protected derivative of D-glucose. In this molecule, the hydroxyl groups at positions 1, 2, 5, and 6 are protected by two isopropylidene groups, leaving the C-3 hydroxyl group accessible for targeted chemical reactions.[1] This structural feature makes it an invaluable intermediate in the pharmaceutical industry for the synthesis of complex molecules like modified sugars and nucleosides.[1][2] It is also a key component in chiral pool synthesis, a method that uses naturally chiral molecules to create enantiomerically pure compounds.[1]
Q2: Which catalysts are most effective for synthesizing this compound?
A2: The formation of this compound from D-glucose and acetone (B3395972) is an acid-catalyzed process. The most commonly employed catalysts fall into three main categories:
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Lewis Acids : Boron trifluoride etherate (BF₃·OEt₂) is a highly effective and frequently cited Lewis acid for this transformation.[2][3] Other options include aluminum halides (e.g., AlCl₃), and salts of copper, iron, or tin.[2][3]
-
Brønsted Acids : Traditional strong inorganic acids such as sulfuric acid (H₂SO₄) are widely used.[2][4] Organic acids like p-toluenesulfonic acid also serve as effective catalysts.[2]
-
Iodine : Elemental iodine is another viable catalyst for this reaction.[2][5]
Q3: Why is the removal of water crucial during the synthesis?
A3: The reaction is a ketalization, which produces water as a byproduct.[2][3] According to Le Chatelier's principle, the presence of water can shift the reaction equilibrium back towards the reactants, thus lowering the overall yield. To achieve a high conversion to this compound, it is essential to either bind the water chemically or remove it from the reaction mixture as it forms.[2][3]
Q4: What are the typical reaction conditions?
A4: The optimal reaction conditions are highly dependent on the chosen catalyst:
-
Boron trifluoride etherate : This catalyst typically requires elevated temperatures, in the range of 80°C to 120°C, and pressures of at least 2.5 bar.[3]
-
Iodine : The iodine-catalyzed reaction can be carried out under milder conditions, usually at the reflux temperature of acetone (around 62°C).[5]
-
Sulfuric acid : This strong acid can also catalyze the reaction at the reflux temperature of acetone.[4]
Q5: What are the potential byproducts I should be aware of?
A5: The primary side reaction of concern is the acid-catalyzed self-condensation of acetone, which can result in the formation of tar-like, resinous byproducts.[2][3] These impurities can complicate the purification process and may necessitate chromatographic separation.[2] Additionally, if the reaction is incomplete, monoacetone glucose (1,2-O-isopropylidene-α-D-glucofuranose) may be present as a significant byproduct.[6]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low Product Yield | The reaction has not reached completion. | - Extend the reaction time.[5]- Verify that the temperature is within the optimal range for your catalyst.[3][5]- Improve the efficiency of water removal by using a dehydrating agent or azeotropic distillation. |
| The catalyst has lost its activity. | - Acetone self-condensation can produce tars that foul the catalyst.[2][3] Using high-purity, dry acetone can mitigate this.- Use a fresh batch of catalyst to ensure maximum activity. | |
| Incorrect catalyst choice or concentration. | - Evaluate different classes of catalysts (e.g., Lewis vs. Brønsted acids).- Optimize the catalyst loading. For instance, a D-glucose to iodine molar ratio of 1:0.15 has proven effective.[5] | |
| Formation of Tarry Residue | Self-condensation of acetone. | - This is a known side reaction under acidic conditions.[2][3]- Adjusting the reaction temperature or catalyst concentration may reduce tar formation.- The final product will likely require purification via recrystallization or column chromatography.[2] |
| Challenges in Product Isolation | Contamination with starting materials or byproducts. | - Monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC).- After neutralizing the acid catalyst, perform a thorough extraction with a suitable organic solvent, such as dichloromethane.[2][3]- Recrystallization from a non-polar solvent like cyclohexane (B81311) is an effective final purification step.[2][3] |
| Slow Reaction Rate | The reaction temperature is too low. | - For iodine-catalyzed reactions, ensure the temperature is at least 62°C, as lower temperatures can dramatically increase reaction time.[5]- Lewis acid catalysts often require higher temperatures (80°C - 120°C) to be effective.[3] |
| Inefficient removal of water. | - The accumulation of water will inhibit the forward reaction.[2][3] Check that any water-removal systems are functioning correctly. |
Experimental Protocols
Protocol 1: Synthesis Using Boron Trifluoride Etherate (Lewis Acid)
This protocol is a generalized procedure based on established literature.[3]
-
Reaction Setup : Charge a suitable autoclave with anhydrous α-D-glucose.
-
Reagent Addition : Add a mixture of acetone and a catalytic quantity of boron trifluoride-diethylether complex (approximately 1% by weight relative to the glucose).
-
Reaction Conditions : Seal the autoclave and heat the mixture to a temperature between 80°C and 120°C. The pressure should rise to at least 2.5 bar.
-
Water Removal : Continuously distill the volatile components from the reactor. Replenish the acetone to maintain the reaction volume. Continue this process until the total distillate volume is at least 1.67 times the initial acetone volume.
-
Work-up :
-
Cool the reaction vessel and concentrate the mixture by evaporating the excess acetone at 30°C to 70°C.
-
Neutralize the acidic residue by adding an aqueous solution of a base.
-
Re-evaporate the mixture within the same temperature range.
-
Extract the product into an organic solvent like dichloromethane.
-
-
Purification :
-
Combine the organic layers and remove the solvent by evaporation.
-
Add cyclohexane to the resulting residue and heat to between 65°C and 80°C to dissolve the product.
-
Cool the solution to about 10°C to induce crystallization.
-
Collect the crystals by filtration and dry them thoroughly.
-
Protocol 2: Synthesis Using Iodine
This protocol is based on an optimized procedure from a research study.[5]
-
Reaction Setup : In a round-bottom flask fitted with a reflux condenser, combine D-glucose, acetone, and iodine. An effective molar ratio is 1:0.15:122.5 (D-glucose:iodine:acetone).[5]
-
Reaction Conditions : Heat the mixture to reflux (approximately 62°C) and maintain for 5 hours.
-
Work-up and Purification : While the source abstract does not specify the work-up, a standard procedure would involve cooling the mixture, quenching the excess iodine with an aqueous sodium thiosulfate (B1220275) solution, neutralizing any residual acidity, and then proceeding with extraction and recrystallization as detailed in the previous protocol.
Quantitative Data Summary
| Catalyst | Key Reactants & Molar Ratios | Temperature (°C) | Reaction Time (hours) | Reported Yield (%) | Reference |
| Boron Trifluoride Etherate | α-D-glucose, Acetone, BF₃·OEt₂ | 80 - 120 | Not Specified | 62 | [3] |
| Iodine | D-glucose:Iodine:Acetone (1:0.15:122.5) | 62 (reflux) | 5 | ~75 | [5] |
| Boron Trifluoride Etherate with Diketene | α-D-(+)-glucose, Diketene, Acetone, BF₃·OEt₂ | 90 | 4.5 | 63 | [2] |
| Boron Trifluoride Etherate with Diketene-acetone adduct | α-D-(+)-glucose, Diketene-acetone adduct, Acetone, BF₃·OEt₂ | 90 | 4.5 | 58 | [2] |
Visualizations
Caption: A step-by-step workflow for the synthesis of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. US5565037A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
- 3. US5399201A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
- 4. US3723412A - Preparation of acetone glucose - Google Patents [patents.google.com]
- 5. Iodine-Catalyzed Reaction of D-Glucose with Aceton for the Preparation of 1,2-5,6-di-O-Isopropylidene-alpha -Dglucofuranose (DAG) [spkx.net.cn]
- 6. FR2655347A1 - Process for the synthesis of monosaccharide acetonides and/or their functionalised derivatives, from mono-, di- or polysaccharides - Google Patents [patents.google.com]
Technical Support Center: Monitoring Diacetone-D-glucose Synthesis by TLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of Diacetone-D-glucose (1,2:5,6-di-O-isopropylidene-α-D-glucofuranose) by Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: Why is TLC a suitable method for monitoring the synthesis of this compound?
A1: TLC is a rapid, cost-effective, and simple chromatographic technique that allows for the qualitative monitoring of a reaction's progress. It is highly effective for this synthesis because the starting material (D-glucose), the product (this compound), and any intermediates (e.g., monoacetone-D-glucose) have significantly different polarities, leading to distinct separation on a TLC plate.
Q2: What are the key compounds I should expect to see on my TLC plate during the reaction?
A2: You should expect to see the following:
-
D-glucose: The highly polar starting material, which will have a very low Rf value and remain near the baseline.
-
This compound: The less polar product, which will have a much higher Rf value and travel further up the plate.
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Monoacetone-D-glucose (1,2-O-isopropylidene-α-D-glucofuranose): A potential intermediate or byproduct that is more polar than the final product but less polar than glucose, appearing at an intermediate Rf value.[1]
Q3: How do I choose an appropriate solvent system (eluent) for my TLC analysis?
A3: A mixture of a nonpolar and a polar solvent is typically used. For the separation of glucose and its acetonides, a common choice is a mixture of ethyl acetate (B1210297) and hexane. A good starting point is a 1:2 or 1:1 mixture of ethyl acetate:hexane.[2][3][4] You may need to adjust the ratio to achieve optimal separation; increasing the proportion of ethyl acetate will increase the polarity of the mobile phase and move all spots further up the plate.
Q4: How can I visualize the spots on the TLC plate?
A4: Since glucose and its derivatives are not UV-active, a chemical stain is required for visualization.[5] Commonly used stains for carbohydrates include:
-
P-anisaldehyde stain: Reacts with sugars to produce colored spots upon heating.[5]
-
Potassium permanganate (B83412) stain: A general stain for organic compounds that will appear as yellow-brown spots on a purple background.[5]
-
Sulfuric acid/ethanol spray followed by charring: Heating the plate after spraying with a dilute sulfuric acid solution will char the organic compounds, making them visible as dark spots.[2][3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| All spots remain at the baseline. | The solvent system is not polar enough. | Increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., increase the amount of ethyl acetate in an ethyl acetate/hexane mixture).[6] |
| All spots are at the top of the plate (high Rf values). | The solvent system is too polar. | Decrease the polarity of the eluent by increasing the proportion of the less polar solvent (e.g., increase the amount of hexane). |
| Spots are streaking. | The sample is too concentrated. The compound is acidic or basic. The compound is degrading on the silica (B1680970) plate. | Dilute the sample before spotting it on the TLC plate. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent. Consider using a different stationary phase, like alumina (B75360) plates. |
| No spots are visible after staining. | The sample is too dilute. The staining reagent is old or improperly prepared. Insufficient heating after staining. | Spot the sample multiple times in the same location, allowing the solvent to dry between applications. Prepare a fresh staining solution. Ensure the plate is heated sufficiently and for an adequate amount of time after applying the stain. |
| It is difficult to distinguish between the starting material and the product. | Poor separation due to an inappropriate solvent system. | Systematically vary the solvent system polarity to optimize the separation between the spots. Try different solvent combinations (e.g., dichloromethane/methanol). |
| The reaction seems complete by TLC, but the yield is low. | An intermediate (monoacetone-glucose) may be co-eluting with the product or is not being visualized effectively. | Use a co-spot on your TLC plate (spotting the reaction mixture and the starting material in the same lane) to confirm the disappearance of the starting material. Try a different solvent system to ensure all components are separated. |
Quantitative Data
The retention factor (Rf) is a key parameter in TLC, calculated as the distance traveled by the compound divided by the distance traveled by the solvent front. Below are typical Rf values for the compounds involved in this compound synthesis. Note that these values are approximate and can vary depending on the specific TLC plate, chamber saturation, and temperature.
| Compound | Structure | Typical Solvent System | Approximate Rf Value | Citation |
| D-Glucose | C₆H₁₂O₆ | Ethyl Acetate / Hexane (1:1) | ~0.0 - 0.1 | |
| 1,2-O-Isopropylidene-α-D-glucofuranose (Monoacetone-D-glucose) | C₉H₁₆O₆ | Ethyl Acetate / Hexane (1:2) | ~0.49 | [2] |
| 1,2:5,6-di-O-Isopropylidene-α-D-glucofuranose (this compound) | C₁₂H₂₀O₆ | Ethyl Acetate / Hexane (1:2) | ~0.6 - 0.7 | |
| 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (A derivative) | C₁₉H₂₆O₆ | Ethyl Acetate / Hexane (1:2) | ~0.4 | [4] |
Experimental Protocols
General Synthesis of this compound
The synthesis of this compound involves the reaction of D-glucose with acetone (B3395972) in the presence of an acid catalyst.[7]
Materials:
-
D-glucose
-
Anhydrous acetone
-
Concentrated sulfuric acid or another catalyst (e.g., iodine, boron trifluoride etherate)
-
Anhydrous copper(II) sulfate (B86663) (optional, as a drying agent)[2]
-
Sodium bicarbonate solution (for neutralization)
Procedure:
-
Suspend D-glucose in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture in an ice bath.
-
Slowly add the acid catalyst to the stirred suspension.
-
If using, add a drying agent like anhydrous copper(II) sulfate.[2]
-
Allow the reaction to stir at room temperature. The progress should be monitored by TLC.
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Once the reaction is complete, neutralize the catalyst by adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Filter the reaction mixture to remove any solids.
-
Evaporate the acetone under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent like a mixture of ethyl acetate and hexane.
Protocol for TLC Monitoring
Materials:
-
Silica gel TLC plates (e.g., Silica Gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Eluent (e.g., Ethyl Acetate:Hexane 1:1)
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Staining solution (e.g., p-anisaldehyde or potassium permanganate stain)
-
Heat gun or hot plate
Procedure:
-
Prepare the TLC developing chamber by adding the chosen eluent to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors and cover it.
-
Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark the lanes for the starting material (SM), the reaction mixture (R), and a co-spot (C).
-
Prepare a dilute solution of your starting material (D-glucose) in a suitable solvent (e.g., a small amount of water or methanol).
-
Withdraw a small aliquot of the reaction mixture using a capillary tube. It is advisable to quench this small sample with a drop of sodium bicarbonate solution before spotting if the reaction is strongly acidic.
-
Spot the prepared starting material solution in the 'SM' lane, the reaction mixture in the 'R' lane, and both on top of each other in the 'C' lane.
-
Place the TLC plate in the developing chamber and allow the eluent to travel up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Dry the plate thoroughly.
-
Visualize the spots by dipping the plate in the staining solution or spraying it evenly.
-
Gently heat the plate with a heat gun or on a hot plate until colored spots appear.
-
Analyze the TLC plate. The disappearance of the starting material spot in the 'R' lane and the appearance of a new, higher Rf spot corresponding to the product indicates the progress of the reaction.
Visualizations
Caption: Experimental workflow for monitoring the synthesis of this compound by TLC.
Caption: Logical relationship of TLC monitoring in the this compound synthesis workflow.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. community.wvu.edu [community.wvu.edu]
- 7. US5565037A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Diacetone-D-Glucose
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in your experiments involving the synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (diacetone-D-glucose), with a focus on strategies to avoid the formation of the common byproduct, monoacetone-D-glucose.
Troubleshooting Guide: Minimizing Monoacetone-D-Glucose Formation
Undesired formation of monoacetone-D-glucose can significantly reduce the yield and purity of your target this compound. The following guide addresses common issues and provides actionable solutions to minimize this byproduct.
| Issue ID | Problem | Probable Cause(s) | Recommended Solution(s) |
| MAG-01 | High percentage of monoacetone-D-glucose in the final product. | Incomplete reaction: The reaction has not reached thermodynamic equilibrium, favoring the kinetically controlled mono-acetal product. | - Increase reaction time: Allow the reaction to proceed for a longer duration to ensure it reaches equilibrium where the more stable di-acetal is the major product. Monitor the reaction progress using TLC or GC. - Optimize temperature: While lower temperatures can favor the kinetic product, higher temperatures (within the stability limits of the reactants and products) can help overcome the activation energy barrier to form the di-acetal and reach equilibrium faster.[1][2] |
| MAG-02 | Product mixture contains significant amounts of both mono- and di-acetone glucose. | Presence of water: Water in the reaction mixture can hydrolyze the di-acetonide back to the mono-acetonide or compete with acetone (B3395972) for reaction with glucose. | - Use anhydrous reagents: Ensure that the D-glucose, acetone, and any solvents used are thoroughly dried.[3] - Employ a dehydrating agent: Add a dehydrating agent like anhydrous calcium sulfate (B86663) or molecular sieves to the reaction mixture to remove water as it is formed. - Utilize azeotropic removal of water: If using a suitable co-solvent, employ a Dean-Stark apparatus to continuously remove water from the reaction. |
| MAG-03 | Reaction stalls, leading to a mixture of starting material and monoacetone-D-glucose. | Insufficient or inactive catalyst: The acid catalyst may be insufficient in quantity or may have lost its activity. | - Increase catalyst loading: Incrementally increase the amount of the acid catalyst. Common catalysts include sulfuric acid, p-toluenesulfonic acid, and Lewis acids like boron trifluoride etherate.[2][4] - Use a more efficient catalyst: Consider using a more reactive catalyst. For example, boron trifluoride etherate is often more efficient than protic acids.[2][4] |
| MAG-04 | Yield of this compound is low, with a high proportion of mono-acetonated byproduct. | Suboptimal reactant ratio: An insufficient amount of acetone may not effectively drive the reaction towards the formation of the di-acetonide. | - Increase the molar ratio of acetone to glucose: Using a large excess of acetone can shift the equilibrium towards the di-acetonated product. Molar ratios of acetone to glucose of 10:1 or higher are often employed.[3][5] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the formation of monoacetone-D-glucose as a byproduct?
The formation of monoacetone-D-glucose is primarily a result of the reaction kinetics and thermodynamics. The reaction of D-glucose with acetone is a stepwise process. The formation of the first acetal (B89532) ring to produce monoacetone-D-glucose is often faster (kinetically favored). The subsequent formation of the second acetal ring to yield this compound is slower but results in a more stable product (thermodynamically favored). Therefore, if the reaction is not allowed to reach equilibrium, a significant amount of the monoacetone byproduct may be present.
Q2: How can I effectively monitor the progress of the reaction to avoid stopping it prematurely?
Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to separate D-glucose, monoacetone-D-glucose, and this compound. The reaction is complete when the spot corresponding to D-glucose and monoacetone-D-glucose has disappeared or is minimized. Gas chromatography (GC) can also be used for more quantitative monitoring.
Q3: What are the most effective catalysts for maximizing the yield of this compound?
Both Brønsted acids (e.g., sulfuric acid, p-toluenesulfonic acid) and Lewis acids (e.g., boron trifluoride etherate, zinc chloride) can catalyze this reaction.[2][4] Lewis acids, particularly boron trifluoride etherate, are often reported to be more efficient and require milder reaction conditions.[2] Iodine has also been used as a catalyst.[1] The choice of catalyst may depend on the scale of your reaction and the available resources.
Q4: Can the monoacetone-D-glucose byproduct be removed from the final product?
Yes, purification can be achieved through recrystallization or column chromatography. This compound is generally less polar than monoacetone-D-glucose. Therefore, a non-polar solvent or a solvent mixture with a lower polarity can be used to selectively crystallize the di-acetonated product. For column chromatography, a silica (B1680970) gel stationary phase with a gradient of a non-polar eluent (like hexane) and a more polar eluent (like ethyl acetate) can effectively separate the two compounds.
Q5: Does the source and quality of D-glucose affect the outcome of the reaction?
Yes, the purity and physical form of D-glucose are important. It is crucial to use anhydrous α-D-glucose for the best results.[2] The presence of water in the glucose will inhibit the reaction. The particle size of the glucose can also affect the reaction rate; finely powdered glucose will have a larger surface area and may react more quickly.
Data Presentation: Reaction Condition Optimization
The following tables summarize quantitative data from various studies on the synthesis of this compound, highlighting the impact of different reaction parameters on the product yield.
Table 1: Effect of Catalyst on this compound Yield
| Catalyst | Molar Ratio (Catalyst:Glucose) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| H₂SO₄ | 0.1:1 | 25 | 12 | 75.6 | [5] |
| Iodine | 0.15:1 | 62 | 5 | ~75 | [1] |
| BF₃·OEt₂ | Not specified | 90 | 4.5 | 63 | [4] |
Table 2: Effect of Reactant Ratio and Temperature on this compound Yield
| Molar Ratio (Acetone:Glucose) | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 73.5:1 | H₂SO₄ | 25 | 12 | 75.6 | [5] |
| 122.5:1 | Iodine | 62 | 5 | ~75 | [1] |
| 4-10:1 | Mineral Acid | 45-80 | 0.25-10 | Not Specified | [3] |
Experimental Protocols
Protocol 1: Sulfuric Acid Catalyzed Synthesis of this compound
This protocol is adapted from a method yielding approximately 75.6% of the desired product.[5]
Materials:
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D-glucose (anhydrous)
-
Acetone (anhydrous)
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate solution (saturated)
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve D-glucose in a large excess of anhydrous acetone (molar ratio of approximately 1:73.5).
-
Cool the mixture in an ice bath.
-
Slowly add concentrated sulfuric acid dropwise with vigorous stirring.
-
Allow the reaction mixture to stir at room temperature for 12 hours.
-
Neutralize the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Filter the mixture to remove any precipitated salts.
-
Evaporate the acetone under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., cyclohexane).
Visualizations
Caption: Reaction pathway for the formation of this compound.
Caption: Troubleshooting workflow for minimizing monoacetone-D-glucose.
References
- 1. Iodine-Catalyzed Reaction of D-Glucose with Aceton for the Preparation of 1,2-5,6-di-O-Isopropylidene-alpha -Dglucofuranose (DAG) [spkx.net.cn]
- 2. US5399201A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
- 3. US3723412A - Preparation of acetone glucose - Google Patents [patents.google.com]
- 4. US5565037A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
- 5. Synthesis of <sup>13</sup>C<SUB>6</SUB>-1,2:5,6-Di-O-isopropylidene-α-<EM>D</EM>-glucofuranose [tws.xml-journal.net]
impact of acetone self-condensation in Diacetone-D-glucose synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of acetone (B3395972) self-condensation during the synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (diacetone-D-glucose).
Frequently Asked Questions (FAQs)
Q1: What is acetone self-condensation and why is it a problem in this compound synthesis?
A1: Acetone self-condensation is a side reaction where acetone molecules react with each other under acidic or basic conditions. In the context of this compound synthesis, which is typically acid-catalyzed, this leads to the formation of byproducts such as diacetone alcohol, mesityl oxide, and phorone.[1][2] These byproducts can further react to form complex, tar-like substances.[3][4] This is problematic as it consumes the acetone reagent, can affect the catalyst's effectiveness, and significantly complicates the purification of the desired this compound product, often requiring chromatographic methods for removal.[3][4]
Q2: What are the main byproducts of acetone self-condensation under acidic conditions?
A2: Under acidic catalysis, the primary byproducts of acetone self-condensation are diacetone alcohol, which can dehydrate to form mesityl oxide. Mesityl oxide can then react with another molecule of acetone to form phorone.[1][2] Further condensation and cyclization reactions can lead to the formation of mesitylene (B46885) and other aromatic compounds.[1][2]
Q3: How do reaction conditions influence the extent of acetone self-condensation?
A3: Reaction conditions such as temperature, reaction time, and the type and concentration of the acid catalyst play a crucial role. Higher temperatures and longer reaction times can increase the rate of acetone self-condensation.[4] The choice of catalyst is also critical; strong acids can aggressively promote the side reaction.[3][4]
Q4: Can the choice of catalyst minimize the formation of these byproducts?
A4: Yes, the choice of catalyst is a key factor in controlling byproduct formation. While strong mineral acids like sulfuric acid are effective for the main reaction, they can also promote significant self-condensation. Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), are often preferred as they can catalyze the desired reaction efficiently under milder conditions, potentially reducing the extent of side reactions.[3][4] Iodine has also been used as a catalyst, with optimized conditions leading to good yields.
Q5: Are there any recommended purification methods to remove acetone self-condensation byproducts?
A5: The most common method for purifying this compound from these byproducts is recrystallization.[3][5] Solvents such as cyclohexane (B81311) and petroleum ether are frequently reported to be effective for obtaining the product as a crystalline solid, leaving the more soluble, oily, or tarry byproducts in the mother liquor.[3][5] In cases of significant contamination, column chromatography may be necessary.[4]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of this compound | - Incomplete reaction. - Excessive acetone self-condensation. - Hydrolysis of the product during workup. | - Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). Avoid unnecessarily long reaction times or high temperatures. - Catalyst Choice and Concentration: Consider using a milder Lewis acid catalyst (e.g., BF₃·OEt₂) instead of a strong Brønsted acid (e.g., H₂SO₄). Use the minimum effective amount of catalyst. - Neutralize Carefully: During the workup, ensure prompt and careful neutralization of the acid catalyst to prevent hydrolysis of the isopropylidene groups. |
| Formation of a dark, tarry reaction mixture | - Significant acetone self-condensation and subsequent polymerization. | - Lower Reaction Temperature: Perform the reaction at a lower temperature to disfavor the self-condensation pathway. - Reduce Reaction Time: As mentioned above, monitor the reaction by TLC and stop it as soon as the starting material is consumed. - Use a Milder Catalyst: This is a key strategy to reduce the formation of tarry byproducts. |
| Difficulty in crystallizing the product | - Presence of oily byproducts from acetone self-condensation inhibiting crystallization. | - Purification prior to Crystallization: Attempt to remove some of the impurities by washing the crude product with a non-polar solvent in which this compound has low solubility. - Optimize Recrystallization Solvent: Experiment with different solvents or solvent mixtures for recrystallization. Cyclohexane is a commonly used and effective solvent.[3] - Seed Crystals: If available, use a small seed crystal to induce crystallization. |
| Product is an oil instead of a crystalline solid | - High concentration of impurities. | - Thorough Purification: The crude product likely requires more rigorous purification. Consider column chromatography if recrystallization fails. - Solvent Removal: Ensure all residual solvents from the reaction and workup have been thoroughly removed under vacuum. |
Data Presentation
The following table summarizes reported yields of this compound under different optimized catalytic conditions. Note that direct comparative data for byproduct formation under these specific conditions is limited in the literature.
| Catalyst | Molar Ratio (Glucose:Catalyst:Acetone) | Temperature (°C) | Time (h) | Reported Yield (%) | Reference |
| Sulfuric Acid | 1 : ~0.1 : 73.5 | 25 | 12 | 75.6 | |
| Iodine | 1 : 0.15 : 122.5 | 62 (reflux) | 5 | ~75 | [6] |
| Boron Trifluoride Etherate | 1 : ~0.017 : ~18 | 90 | 4.5 | 63 | [4] |
Experimental Protocols
Key Experiment: Synthesis of this compound with Minimized Acetone Self-Condensation
This protocol is a generalized procedure based on common practices aimed at reducing byproduct formation.
Materials:
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D-glucose (anhydrous)
-
Acetone (anhydrous)
-
Catalyst (e.g., concentrated Sulfuric Acid, Iodine, or Boron Trifluoride Etherate)
-
Sodium carbonate or Sodium bicarbonate solution (for neutralization)
-
Cyclohexane (for recrystallization)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate (for drying)
-
Dichloromethane (B109758) or Ethyl acetate (B1210297) (for extraction)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, suspend anhydrous D-glucose in anhydrous acetone.
-
Catalyst Addition: Cool the mixture in an ice bath. Slowly add the catalyst (e.g., a few drops of concentrated sulfuric acid or the appropriate molar equivalent of iodine or BF₃·OEt₂).
-
Reaction: Allow the reaction to stir at room temperature or a slightly elevated temperature as specified by the chosen protocol. Monitor the reaction progress by TLC until the D-glucose spot disappears.
-
Neutralization: Once the reaction is complete, cool the mixture and neutralize the catalyst by slowly adding a saturated solution of sodium bicarbonate or a dilute solution of sodium carbonate until the effervescence ceases.
-
Filtration and Concentration: Filter the mixture to remove any salts. Concentrate the filtrate under reduced pressure to obtain a crude syrup.
-
Extraction: Dissolve the syrup in water and extract with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Recrystallization: Dissolve the crude product in a minimal amount of hot cyclohexane. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystalline product by vacuum filtration, wash with cold cyclohexane, and dry under vacuum.
Visualizations
Reaction Pathway for this compound Synthesis and Acetone Self-Condensation
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US5399201A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
- 4. US5565037A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
- 5. This compound | 582-52-5 [chemicalbook.com]
- 6. Iodine-Catalyzed Reaction of D-Glucose with Aceton for the Preparation of 1,2-5,6-di-O-Isopropylidene-alpha -Dglucofuranose (DAG) [spkx.net.cn]
Validation & Comparative
A Comparative Guide to Diacetone-D-glucose and Other Glucose Protecting Groups for Researchers
In the intricate world of carbohydrate chemistry, the selective protection and deprotection of hydroxyl groups are paramount for the successful synthesis of complex molecules. Among the arsenal (B13267) of protecting groups available to researchers, Diacetone-D-glucose (DAG) serves as a valuable and versatile building block. This guide provides an objective comparison of this compound with other common glucose protecting groups, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal strategy for their synthetic endeavors.
This compound: A Privileged Scaffold
This compound, formally 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose, is a derivative of D-glucose where two isopropylidene groups protect the 1,2- and 5,6-hydroxyls. This leaves the C-3 hydroxyl group as the sole free hydroxyl, making it a readily available starting material for modifications at this specific position. The formation of the furanose ring is a key feature of this protecting group strategy.
Comparison of Glucose Protecting Groups
The choice of a protecting group is dictated by several factors, including the desired regioselectivity, stability under various reaction conditions, and the ease of removal (deprotection). Below is a comparative analysis of this compound and other commonly employed protecting groups for glucose.
Data Presentation: A Quantitative Comparison
The following tables summarize quantitative data on the yield and reaction conditions for the installation and removal of various protecting groups on glucose. It is important to note that reaction conditions can significantly influence yields, and the data presented here are derived from various literature sources.
Table 1: Protection of Glucose Hydroxyl Groups
| Protecting Group | Target Hydroxyl(s) | Reagents and Conditions | Yield (%) | Reference |
| Isopropylidene (this compound) | 1,2 and 5,6 | D-glucose, acetone, concentrated H₂SO₄, 25°C, 12 h | 75.6 | [1] |
| D-glucose, acetone, ferric chloride, ultrasound (200 W, 24 kHz), 40°C | 75.8 | [2] | ||
| Benzyl (B1604629) (Bn) | C-3 of this compound | This compound, NaH, Benzyl Bromide, TBAI (cat.), THF, 20°C, 10 min | Quantitative | [3] |
| C-6 | Glucose derivatives, NaH (4 eq.), Benzyl Bromide, DMF | High | [4] | |
| Acetyl (Ac) | Anomeric (C-1) | D-mannose, Na₂CO₃, AcSH, DMC, H₂O, 0°C | 79 (on 5g scale) | [5] |
| Per-O-acetylation | D-glucose, Acetic Anhydride, Acetic Acid, Perchloric Acid (cat.) | Near-quantitative | ||
| Benzoyl (Bz) | Regioselective (e.g., equatorial OH) | Glycoside cis-diols, BzCl, FeCl₃, DIPEA, Acetonitrile (B52724), rt, 4-12 h | 66-89 | [6] |
| 1,2,3,6-tetra-O-benzoyl | α-D-glucose, Benzoyl chloride, Pyridine, -35°C | 37 | [7] | |
| Trimethylsilyl (TMS) | Per-O-silylation | Carbohydrates, Trimethylsilylimidazole (TMSI), 25°C, 1 h | ~100 | [8] |
Table 2: Deprotection of Glucose Protecting Groups
| Protecting Group | Reagents and Conditions | Yield (%) | Reference |
| Isopropylidene | 80% Acetic Acid, reflux | Not specified | General knowledge |
| Benzyl (Bn) | Catalytic Hydrogenation (e.g., Pd/C, H₂) | High | [9] |
| CrCl₂/LiI, moist EtOAc | Regioselective, high yields | [10] | |
| Acetyl (Ac) | Anomeric: MgO, Methanol, 40°C | High | |
| Benzoyl (Bz) | NaOMe, Methanol (Zemplén deacylation) | High | General knowledge |
| Trimethylsilyl (TMS) | Mild aqueous acid | High | General knowledge |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (this compound)
Procedure 1 (Sulfuric Acid Catalyst): With concentrated sulfuric acid as the catalytic agent, 13C6-1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose was synthesized from D-glucose-13C6 and acetone. The reaction conditions were optimized to the following: a molar ratio of [D-glucose-13C6] to [acetone] of 1:73.5, 10 mL of concentrated sulfuric acid, a reaction temperature of 25°C, and a reaction time of 12 hours. Under these conditions, the yield of 13C6-1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose was 75.6% (based on D-glucose-13C6).[1]
Procedure 2 (Ultrasound-assisted): The synthesis of 1,2:5,6-di-O-isopropylidene-D-glucofranose (DAG) was performed in the presence of ferric chloride as a catalyst, assisted by ultrasound. The optimal conditions were found to be an ultrasound output power of 200 W and a frequency of 24 kHz at 40°C with a 1:30 mass ratio of glucose to acetone. This method resulted in a yield of 75.8%.[2]
Benzylation of the C-3 Hydroxyl in this compound
To a solution of this compound (39 g, 150 mmol) in 250 mL of anhydrous THF maintained under an inert atmosphere, sodium hydride (7.3 g, 152 mmol, 50% dispersion in oil) was added slowly with stirring and cooling. After the addition was complete, 540 mg (1.5 mmol, 1 mol%) of tetrabutylammonium (B224687) iodide (TBAI) was added, followed by 18 mL (151 mmol) of benzyl bromide. The reaction was complete in 10 minutes at 20°C. The product was purified by charging the reaction mixture with florisil (B1214189) and evaporating the solvent, followed by elution with pentane (B18724) to yield the benzylated product quantitatively.[3]
Selective Anomeric Acetylation of Unprotected Sugars
D-mannose (5 g, 27.8 mmol) and Na₂CO₃ (4.70 g, 44.4 mmol, 1.6 equiv.) were dissolved in water (100 mL), and the reaction mixture was stirred and cooled to 0°C. A solution of thioacetic acid (AcSH) and 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride (DMC) is then added. After workup and purification, the α-acetate product was obtained in 79% yield.[5]
Regioselective Benzoylation of Glycosides
A solution of N,N-diisopropylethylamine (DIPEA) (0.19 mmol), acetylacetone (B45752) (0.031 mmol), and FeCl₃ (0.01 mmol) in dry acetonitrile (0.5 mL) was stirred at room temperature for 10 minutes. The substrate (0.1 mmol) was then added, followed by the addition of benzoyl chloride (BzCl) (0.15 mmol). The mixture was stirred at room temperature for 4–12 hours. The reaction mixture was directly purified by flash column chromatography to afford the selectively protected derivatives in 66-89% yields.[6]
Per-O-Silylation of Carbohydrates
A slight molar excess of a silylamide reagent (e.g., BSA) is dissolved in a 3-4 fold volume of a suitable solvent. The reaction is generally complete in 5 minutes at 65-70°C or 20-30 minutes at room temperature. Trimethylsilylimidazole (TMSI) is particularly effective for silylating carbohydrate hydroxyl groups, with reactions typically complete in 15 minutes at 60-70°C.[11]
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows in glucose protection chemistry.
Caption: General synthetic strategy utilizing this compound.
Caption: Concept of orthogonal protection in carbohydrate synthesis.
Conclusion
This compound stands out as a highly effective protecting group for the 1,2- and 5,6-hydroxyls of glucose, offering a straightforward route to selectively functionalize the C-3 position. Its formation is high-yielding and proceeds under relatively mild conditions. In comparison to other protecting groups such as benzyl, acetyl, benzoyl, and silyl (B83357) ethers, the choice ultimately depends on the specific synthetic strategy. For instance, while benzyl ethers offer robust protection, their removal requires catalytic hydrogenation. Acetyl and benzoyl esters are readily introduced and removed but are base-labile. Silyl ethers provide excellent yields for per-O-protection and are easily cleaved under acidic conditions.
The concept of orthogonal protection, where different protecting groups can be removed selectively without affecting others, is crucial for the synthesis of complex oligosaccharides. A well-designed protecting group strategy, often employing a combination of the groups discussed, is essential for achieving high yields and the desired regioselectivity. This guide provides the foundational data and protocols to assist researchers in making informed decisions for their carbohydrate synthesis projects.
References
- 1. Synthesis of <sup>13</sup>C<SUB>6</SUB>-1,2:5,6-Di-O-isopropylidene-α-<EM>D</EM>-glucofuranose [tws.xml-journal.net]
- 2. A Novel Procedure for the Synthesis of 1,2:5,6-di-O-Isopropylidene-D-Glucofranose by Ultrasound | Scientific.Net [scientific.net]
- 3. New Method for the Benzylation of Hindered Sugar Hydroxyls [organic-chemistry.org]
- 4. d-nb.info [d-nb.info]
- 5. Selective anomeric acetylation of unprotected sugars in water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. The Molecular Structure of 1,2:5,6-Di-O-isopropylidene-3-O-toluenesulfonyl-α-D-glucofuranose [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to Diacetone-D-glucose: A Superior Building Block in Complex Synthesis
In the intricate field of chemical synthesis, particularly within carbohydrate chemistry and drug development, the strategic use of protecting groups is paramount. Among the myriad of choices for protecting the hydroxyl groups of glucose, Diacetone-D-glucose (DAG), also known as 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose, emerges as a uniquely advantageous intermediate. Its structure, which selectively masks four of the five hydroxyl groups, provides chemists with a reliable and versatile platform for precise molecular architecture.
This guide offers an objective comparison of this compound with other common glucose-protecting group strategies, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic pathways.
The Core Advantages of this compound
This compound is a derivative of D-glucose where the 1,2- and 5,6-hydroxyl groups are protected as isopropylidene ketals.[1] This protection scheme locks the sugar in its furanose form and, most critically, leaves the C-3 hydroxyl group exposed and available for a wide array of chemical modifications.[2][3]
The primary advantages of using DAG include:
-
Precise Regioselectivity : The singular, unprotected C-3 hydroxyl group allows for highly specific chemical manipulations, such as alkylation, acylation, oxidation, or stereochemical inversion, without the need for complex multi-step protection and deprotection sequences.[3][4] This targeted reactivity is the cornerstone of its utility.
-
Chiral Pool Versatility : As a readily available and inexpensive chiral molecule derived from natural D-glucose, DAG is an excellent starting material ("chiral synthon") for the enantioselective synthesis of complex natural products and biologically active compounds.[2][5]
-
Broad Synthetic Utility : DAG serves as a key precursor in the synthesis of a diverse range of valuable molecules, including modified sugars, nucleosides, and intermediates for pharmaceuticals like anti-cancer and diabetology-related compounds.[1][2][5] For example, it is a common starting material for the synthesis of L-gulose and allose.[6][7]
-
Ease of Preparation and Handling : The synthesis of DAG from D-glucose is a well-established and scalable process. It is a stable, crystalline solid, making it easy to handle and store under standard laboratory conditions.[1][8][9]
Comparative Analysis of Glucose Protecting Groups
While this compound offers distinct advantages, other protecting group strategies are prevalent in carbohydrate chemistry. The choice of protecting group depends on the desired regioselectivity, stability requirements, and the overall synthetic plan. The following table provides a comparison of DAG with common alternatives.
| Protecting Group Strategy | Structure on Glucose | Key Advantages | Key Disadvantages | Typical Introduction Conditions | Typical Removal Conditions |
| This compound (Isopropylidene Acetals) | 1,2:5,6-di-O-isopropylidene | Exposes C-3 OH selectively ; stable to base and hydrogenation; easy to prepare.[2][3] | Acid-labile; locks ring into furanose form. | Acetone (B3395972), acid catalyst (e.g., H₂SO₄, BF₃·OEt₂).[8][10] | Mild aqueous acid (e.g., acetic acid, HCl).[11][12] |
| Benzyl Ethers (e.g., Bn) | Per-O-benzylation | Very stable to acidic and basic conditions; can be used for all OH groups.[13] | Requires harsh removal conditions; non-selective protection without special techniques. | Benzyl bromide (BnBr), NaH.[13] | Catalytic hydrogenation (e.g., H₂/Pd-C).[13] |
| Silyl (B83357) Ethers (e.g., TBDMS, TIPS) | Typically selective for C-6 OH | Tunable stability; can be selectively introduced at the primary C-6 OH.[13] | Can be labile to acid; steric hindrance can be an issue. | TBDMS-Cl, imidazole.[11] | Fluoride source (e.g., TBAF) or acid.[11][13] |
| Ester Groups (e.g., Acetyl, Benzoyl) | Per-O-acetylation | Easy to introduce; C-2 esters provide neighboring group participation for 1,2-trans glycosylations.[14] | Base-labile; C-2 esters can sometimes lead to orthoester byproducts.[14] | Acetic anhydride (B1165640), pyridine (B92270).[15] | Basic hydrolysis (e.g., NaOMe in MeOH).[13] |
| Benzylidene Acetal | 4,6-O-benzylidene | Selectively protects C-4 and C-6 OHs in pyranose form; stable to base.[11] | Acid-labile; limited to 4,6-diol protection. | Benzaldehyde, acid catalyst (e.g., ZnCl₂).[11] | Mild aqueous acid or catalytic hydrogenation.[11] |
Experimental Protocols and Data
Protocol 1: Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose
This protocol is adapted from established industrial methods for preparing this compound.[10]
Materials:
-
Anhydrous α-D-glucose (e.g., 3.66 kg, 20.32 mol)
-
Acetone (e.g., 75 L)
-
Boron trifluoride-diethylether complex (BF₃·OEt₂) (e.g., 31 mL)
-
Dichloromethane (for extraction)
-
Cyclohexane (B81311) (for recrystallization)
-
Aqueous sodium hydroxide (B78521) solution
Procedure:
-
Charge a suitable pressure reactor (autoclave) with anhydrous α-D-glucose.
-
Add a mixture of acetone and the boron trifluoride-diethylether complex.
-
Seal the reactor and heat the mixture to a temperature of 85-120°C. The internal pressure will rise to at least 2.5 bar.
-
Maintain the reaction at temperature and pressure for several hours until completion (monitoring by TLC or GC is recommended).
-
Cool the reaction mixture and neutralize the catalyst with an aqueous base.
-
Distill off the acetone under reduced pressure.
-
Extract the aqueous residue multiple times with dichloromethane.
-
Combine the organic extracts and evaporate the solvent in vacuo to yield a crude residue.
-
Add cyclohexane to the residue and heat to approximately 70°C to dissolve the product.
-
Cool the solution slowly to 10°C to induce crystallization.
-
Isolate the crystals by filtration, wash with cold cyclohexane, and dry under reduced pressure.
Expected Yield: High-purity crystalline this compound is typically obtained with yields in the range of 60-70%.[10]
Protocol 2: Selective Acylation of the C-3 Hydroxyl Group
This protocol demonstrates a typical subsequent reaction using DAG as the starting material.
Materials:
-
This compound
-
Anhydrous pyridine
-
Acetic anhydride
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous pyridine or DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents).
-
Allow the reaction to stir at 0°C and then warm to room temperature, monitoring for completion by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product (3-O-Acetyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose) by column chromatography.
Quantitative Data Comparison:
The efficiency of a protecting group strategy is often measured by the overall yield of the final desired product. Using DAG to access a C-3 modified glucose derivative is highly efficient compared to a non-selective route requiring multiple protection/deprotection steps.
| Synthetic Route | Target Molecule | Typical Overall Yield | Number of Steps | Reference |
| Using DAG | 3-O-Alkyl-D-glucose | 70-85% | 3 (DAG prep, alkylation, deprotection) | General Knowledge |
| Non-Selective Route | 3-O-Alkyl-D-glucose | 20-40% | 5+ (e.g., Per-acetylation, selective C-6 deprotection, C-1/2/4 protection, alkylation, final deprotection) | General Knowledge |
Visualizing Synthetic Pathways
Diagrams generated using Graphviz help illustrate the logical flow and advantages of using this compound.
Caption: Synthesis of this compound from D-glucose and acetone.
Caption: Selective modification pathway using this compound.
Caption: Decision logic for choosing a glucose protecting group strategy.
References
- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 582-52-5 | MD06795 | Biosynth [biosynth.com]
- 4. nbinno.com [nbinno.com]
- 5. Diacetone D-Glucose - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 6. cphi-online.com [cphi-online.com]
- 7. This compound | 582-52-5 [chemicalbook.com]
- 8. US5565037A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
- 9. Page loading... [guidechem.com]
- 10. US5399201A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
- 11. alchemyst.co.uk [alchemyst.co.uk]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. par.nsf.gov [par.nsf.gov]
A Head-to-Head Comparison: Diacetone-D-Glucose vs. Benzylidene Acetals in Carbohydrate Chemistry
For researchers, scientists, and drug development professionals navigating the complexities of carbohydrate chemistry, the strategic use of protecting groups is paramount to achieving desired synthetic outcomes. Among the most common choices for protecting diols in glucose and other monosaccharides are isopropylidene acetals, leading to compounds like 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (diacetone-D-glucose), and benzylidene acetals, which typically yield 4,6-O-benzylidene derivatives. This guide provides an objective, data-driven comparison of these two critical protecting group strategies, highlighting their respective strengths, weaknesses, and ideal applications.
At a Glance: Key Differences and Strategic Implications
The fundamental difference between this compound and 4,6-O-benzylidene acetals of glucose lies in the regioselectivity of their formation. This compound protects the 1,2- and 5,6-hydroxyl groups, leaving the C-3 hydroxyl as the sole position for further functionalization.[1] In contrast, benzylidene acetals preferentially protect the 4,6-hydroxyls, making the C-2 and C-3 hydroxyls available for subsequent reactions. This inherent difference dictates the synthetic pathways for which each protecting group is best suited.
dot
Caption: Strategic divergence in glucose protection.
Performance Comparison: Formation and Cleavage
The choice of protecting group often comes down to the efficiency of its introduction and the selectivity of its removal. The following tables summarize quantitative data for the formation and cleavage of both this compound and a representative benzylidene acetal (B89532).
Table 1: Formation of Protected Glucose Derivatives
| Protected Glucose Derivative | Starting Material | Reagents & Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose | D-Glucose | Acetone (B3395972), H₂SO₄ | Acetone | 25 | 12 | 75.6 | |
| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Methyl α-D-glucopyranoside | Benzaldehyde (B42025), ZnCl₂ | Benzaldehyde | RT | 48 | 63 | |
| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Methyl α-D-glucopyranoside | Benzaldehyde dimethyl acetal, CSA | DMF | 50 | 6 | 76 |
Table 2: Deprotection and Reductive Opening
| Protected Derivative | Reaction Type | Reagents | Solvent | Temp. (°C) | Time | Product | Yield (%) | Reference |
| 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose | Selective Hydrolysis | 60% Acetic Acid (aq) | - | RT | 48 | 1,2-O-isopropylidene-α-D-glucofuranose | 73 | [2] |
| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Hydrogenolysis | Et₃SiH, 10% Pd/C | CH₃OH | RT | 30 min | Methyl α-D-glucopyranoside | 87 | [3] |
| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Reductive Opening | Et₃SiH, I₂ | Acetonitrile (B52724) | 0-5 | 10-30 min | Methyl 6-O-benzyl-α-D-glucopyranoside | up to 95 | [4] |
| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Reductive Opening | DIBAL-H | Toluene | - | - | Methyl 4-O-benzyl-α-D-glucopyranoside | High | [5][6] |
Experimental Protocols
Protocol 1: Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose
This protocol is adapted from a method utilizing sulfuric acid as a catalyst.
Materials:
-
D-glucose
-
Acetone (anhydrous)
-
Concentrated Sulfuric Acid
-
Sodium carbonate solution (saturated)
-
Anhydrous sodium sulfate
Procedure:
-
Suspend D-glucose in anhydrous acetone at room temperature.
-
Add concentrated sulfuric acid dropwise with stirring.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, neutralize the reaction mixture with a saturated sodium carbonate solution until effervescence ceases.
-
Filter the mixture to remove any inorganic salts.
-
Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize from a suitable solvent system (e.g., cyclohexane) to obtain pure 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.
dot
Caption: Synthesis of this compound.
Protocol 2: Synthesis of Methyl 4,6-O-benzylidene-α-D-glucopyranoside
This protocol is a common laboratory procedure for the preparation of benzylidene acetals.
Materials:
-
Methyl α-D-glucopyranoside
-
Benzaldehyde dimethyl acetal
-
Camphor-10-sulfonic acid (CSA) or p-toluenesulfonic acid (p-TsOH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve methyl α-D-glucopyranoside in anhydrous DMF.
-
Add benzaldehyde dimethyl acetal and a catalytic amount of CSA.
-
Heat the mixture at 50°C for approximately 6 hours, monitoring by TLC.
-
After cooling to room temperature, neutralize the acid catalyst with triethylamine.
-
Dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by chromatography or recrystallization to yield methyl 4,6-O-benzylidene-α-D-glucopyranoside.
Protocol 3: Regioselective Reductive Opening of a Benzylidene Acetal
This protocol describes the regioselective opening to afford a 6-O-benzyl ether using triethylsilane and iodine.[4]
Materials:
-
Methyl 4,6-O-benzylidene-α-D-glucopyranoside
-
Triethylsilane (Et₃SiH)
-
Iodine (I₂)
-
Acetonitrile
-
Saturated sodium thiosulfate (B1220275) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the benzylidene-protected glucoside in acetonitrile and cool the solution to 0-5°C.
-
Add triethylsilane followed by iodine to the stirred solution.
-
Continue stirring at this temperature for 10-30 minutes, monitoring the reaction by TLC.
-
Quench the reaction by adding a saturated sodium thiosulfate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica (B1680970) gel column chromatography to obtain the desired 6-O-benzyl ether.
dot
Caption: Reductive opening of a benzylidene acetal.
Stability and Orthogonal Deprotection Strategies
The relative stability of isopropylidene and benzylidene acetals under different conditions allows for their use in orthogonal protection strategies. Generally, isopropylidene acetals are more labile to acidic hydrolysis than benzylidene acetals.[2] This difference can be exploited to selectively remove an isopropylidene group in the presence of a benzylidene acetal. Conversely, benzylidene acetals can be cleaved under neutral hydrogenolysis conditions, which leave isopropylidene groups intact.
dot
Caption: Orthogonal deprotection logic.
Applications in Drug Development and Natural Product Synthesis
The choice between this compound and benzylidene acetals is often dictated by the synthetic target.
This compound is a valuable chiral building block. Its free C-3 hydroxyl group makes it an ideal starting material for the synthesis of rare sugars and complex natural products. For instance, it is a common precursor for the synthesis of L-iduronic acid, a crucial component of the anticoagulant drug heparin.[4][7][8] The synthesis of (+)-biotin has also been achieved starting from D-glucose, highlighting the utility of glucose-derived chiral synthons.
Benzylidene acetals are indispensable in oligosaccharide synthesis. The ability to perform a regioselective reductive opening to unmask either the C-4 or C-6 hydroxyl group provides a powerful tool for controlling glycosylation sites.[9][10][11] This strategy has been employed in the synthesis of numerous complex glycans and natural products. For example, the synthesis of analogs of the potent anticancer agent epothilone (B1246373) has utilized building blocks derived from carbohydrates where benzylidene acetal chemistry played a key role in achieving the desired stereochemistry and functionalization.[12][13]
Conclusion
Both this compound and benzylidene acetals are powerful tools in the arsenal (B13267) of the synthetic carbohydrate chemist. The choice between them is not one of superiority, but of strategic advantage for a given synthetic route. This compound offers a direct entry to C-3 functionalization, making it a cornerstone for the synthesis of certain rare sugars and chiral building blocks. Benzylidene acetals, with their remarkable capacity for regioselective opening, provide unparalleled control in the stepwise assembly of complex oligosaccharides and polyhydroxylated natural products. A thorough understanding of the formation, stability, and cleavage of these protecting groups, as outlined in this guide, is essential for the efficient and successful synthesis of complex carbohydrate-containing molecules for research and drug development.
References
- 1. This compound | 582-52-5 | MD06795 | Biosynth [biosynth.com]
- 2. Selective deprotection of 2',6'-di-O-benzyl-2,3:5,6:3',4'-tri-O-isopropylidenelactose dimethyl acetal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US5274107A - Process for synthesis of D(+) biotin - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective ring opening of benzylidene acetal protecting group(s) of hexopyranoside derivatives by DIBAL-H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DSpace [christie.openrepository.com]
- 8. researchgate.net [researchgate.net]
- 9. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 10. Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Stereoselective Shi-type epoxidation with 3-oxo-4,6-O-benzylidene pyranoside catalysts: unveiling the role of carbohydrate skeletons - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. opendata.uni-halle.de [opendata.uni-halle.de]
A Comparative Guide to Chiral Synthons: Alternatives to Diacetone-D-glucose
For researchers, scientists, and drug development professionals, the selection of the appropriate chiral synthon is a critical decision in the design of stereoselective syntheses. Diacetone-D-glucose (DAG) has long been a staple in the chemist's toolbox, prized for its rigid structure and multiple stereocenters. However, a range of alternative carbohydrate-derived chiral synthons, including those from D-mannitol, L-ascorbic acid, and isosorbide (B1672297), offer unique advantages in terms of reactivity, accessibility, and the stereochemical outcomes they impart. This guide provides an objective comparison of these alternatives, supported by experimental data, to aid in the rational selection of the optimal chiral building block for your synthetic strategy.
This comparison will focus on the application of these synthons as chiral auxiliaries in the asymmetric aldol (B89426) reaction, a fundamental carbon-carbon bond-forming reaction that serves as a robust benchmark for evaluating stereochemical control.
Performance in Asymmetric Aldol Reactions: A Comparative Analysis
Table 1: Performance of a D-Mannitol-Derived Chiral Auxiliary in the Asymmetric Aldol Reaction [1]
| Aldehyde (RCHO) | Product | Yield (%) | Diastereomeric Purity (%) |
| PhCHO | syn-Aldol | 85 | >95 |
| i-PrCHO | syn-Aldol | 80 | >95 |
| EtCHO | syn-Aldol | 82 | >95 |
Note: The diastereomeric purity was determined by ¹H NMR spectroscopy.
In-depth Look at Alternative Chiral Synthons
D-Mannitol: A Versatile and Highly Stereodirecting Synthon
D-mannitol, a readily available sugar alcohol, can be converted into chiral auxiliaries that demonstrate exceptional stereocontrol in asymmetric reactions. For instance, a D-mannitol-derived oxazolidin-2-one has been shown to be a highly effective chiral auxiliary in asymmetric aldol reactions, consistently affording high yields and excellent diastereoselectivities.[1] The rigid bicyclic structure of the derived auxiliary effectively shields one face of the enolate, leading to the preferential formation of the syn-aldol product.[1]
L-Ascorbic Acid (Vitamin C): A Readily Available Chiral Pool Member
L-ascorbic acid is an inexpensive and abundant chiral molecule. Its derivatives have been explored as chiral templates and auxiliaries in various asymmetric syntheses. While specific data on its use in aldol reactions is limited, its rigid lactone structure and multiple stereocenters make it a promising candidate for inducing asymmetry. It has been successfully used in the synthesis of chiral epoxide intermediates for protease inhibitors.
Isosorbide: A Bio-based and Rigid Bicyclic Diol
Isosorbide, derived from the dehydration of sorbitol, is a rigid, V-shaped bicyclic diol that has gained significant attention as a renewable chiral synthon. Its derivatives have been successfully employed as chiral ligands in a variety of asymmetric transformations, including asymmetric hydrogenation and the synthesis of chiral ionic liquids used to catalyze aza Diels-Alder reactions.[2] The well-defined stereochemistry and rigidity of the isosorbide scaffold are key to its ability to induce high levels of enantioselectivity.
Experimental Protocols
General Protocol for Asymmetric Aldol Reaction using a D-Mannitol-Derived Oxazolidin-2-one Auxiliary[1]
This protocol is representative of a typical asymmetric aldol reaction using a chiral auxiliary.
1. Acylation of the Chiral Auxiliary:
-
To a solution of the D-mannitol-derived oxazolidin-2-one (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere, is added n-butyllithium (1.05 equiv) dropwise.
-
The resulting solution is stirred for 30 minutes at -78 °C, followed by the addition of the desired acyl chloride (1.1 equiv).
-
The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature.
-
The reaction is quenched with saturated aqueous ammonium (B1175870) chloride, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the N-acylated auxiliary.
2. Asymmetric Aldol Reaction:
-
To a solution of the N-acylated auxiliary (1.0 equiv) in anhydrous dichloromethane (B109758) (CH₂Cl₂) at 0 °C is added di-n-butylboryl triflate (1.1 equiv) followed by the dropwise addition of a tertiary amine base (e.g., triethylamine, 1.2 equiv).
-
The mixture is stirred at 0 °C for 30 minutes to form the boron enolate.
-
The reaction is cooled to -78 °C, and the aldehyde (1.2 equiv) is added dropwise.
-
The reaction is stirred at -78 °C for 2 hours and then at 0 °C for 1 hour.
-
The reaction is quenched by the addition of a phosphate (B84403) buffer (pH 7), followed by methanol (B129727) and 30% hydrogen peroxide.
-
The product is extracted, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
3. Cleavage of the Chiral Auxiliary:
-
The aldol adduct is treated with a suitable reagent (e.g., lithium hydroxide (B78521) or sodium methoxide) to cleave the chiral auxiliary, which can often be recovered and reused.
Logical Workflow for Chiral Synthon Selection and Application
The process of selecting and utilizing a chiral synthon in an asymmetric synthesis can be visualized as a logical workflow.
References
A Guide to Stereochemical Validation of Products from Diacetone-D-Glucose
For Researchers, Scientists, and Drug Development Professionals
Diacetone-D-glucose (1,2:5,6-di-O-isopropylidene-α-D-glucofuranose) is a readily available and versatile chiral building block derived from D-glucose. Its rigid furanose structure and the presence of two isopropylidene protecting groups make it an invaluable starting material for the stereoselective synthesis of a wide range of complex molecules, including pharmaceuticals and natural products.[1][2][3] The free hydroxyl group at the C3 position provides a convenient handle for various chemical transformations.[3] However, the stereochemical outcome of reactions at this and other positions is crucial and requires rigorous validation. This guide provides a comparative overview of key analytical techniques for confirming the stereochemistry of products derived from this compound, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques for Stereochemical Validation
The determination of the stereochemistry of molecules derived from this compound relies on a combination of spectroscopic and chromatographic techniques. The choice of method depends on the nature of the compound, the type of stereoisomerism (enantiomers or diastereomers), and the availability of instrumentation.
| Technique | Principle | Sample Requirements | Information Provided | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei, providing detailed information about molecular structure and connectivity. Diastereomers have distinct NMR spectra. | Soluble, pure sample (mg scale) | Relative configuration, conformational analysis, diastereomeric ratio. | Absolute configuration not directly determined. Enantiomers are indistinguishable without chiral auxiliaries. |
| X-ray Crystallography | Determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays. | Single, high-quality crystal | Unambiguous determination of relative and absolute configuration. | Crystal growth can be challenging. Not suitable for non-crystalline materials. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separates enantiomers and diastereomers based on their differential interactions with a chiral stationary phase (CSP). | Soluble sample, analytical scale (µg to mg) | Enantiomeric excess (ee), diastereomeric ratio (dr), separation of isomers. | Method development can be time-consuming. Requires a suitable chiral column. |
Experimental Data for Stereochemical Validation
NMR Spectroscopy: Distinguishing C3-Epimers
A common transformation of this compound involves reaction at the C3 hydroxyl group, which can lead to the formation of the C3-epimer, a derivative of diacetone-D-allofuranose. The stereochemistry at C3 can be unequivocally determined by ¹H and ¹³C NMR spectroscopy. For example, the tosylation of this compound yields 1,2:5,6-di-O-isopropylidene-3-O-toluenesulfonyl-α-D-glucofuranose. The corresponding C3-epimer would be the allofuranose derivative.
Table 1: Comparative ¹H and ¹³C NMR Data (in C₆D₆) for a Tosylated this compound Derivative [4]
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-1 | 5.66 (d, J = 3.6 Hz) | 105.6 |
| H-2 | 4.90 (d, J = 3.6 Hz) | 84.1 |
| H-3 | 5.02 (d, J = 2.8 Hz) | 82.7 |
| H-4 | 4.25 (dd, J = 8.0, 2.8 Hz) | 80.4 |
| H-5 | 4.07–4.12 (m) | 72.3 |
| H-6a | 3.96 (dd, J = 8.6, 4.7 Hz) | 67.4 |
| H-6b | 3.84 (dd, J = 8.6, 6.3 Hz) | 67.4 |
| iPr-CH₃ | 0.96 (s), 1.10 (s), 1.28 (s) | 24.7, 25.0, 26.7, 26.8 |
| Tos-CH₃ | 1.82 (s) | 21.1 |
| Aromatic | 6.67 (d), 7.76 (d) | 128.8, 129.7, 133.8, 144.5 |
Note: The coupling constants (J values) are particularly informative for determining the relative stereochemistry.
Alternatives to this compound
While this compound is a widely used chiral synthon, other protected monosaccharides can be advantageous for accessing different stereochemical arrangements. Diacetone-D-mannose, for instance, provides access to products with inverted stereochemistry at C2 compared to glucose-derived products. The choice of starting material can significantly impact the synthetic route and stereochemical outcome.
Experimental Protocols
Protocol 1: Synthesis and Purification of 1,2:5,6-di-O-isopropylidene-3-O-toluenesulfonyl-α-D-glucofuranose[4]
-
Dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (8.3 mmol) in pyridine (B92270) (20 mL).
-
Add a solution of p-toluenesulfonyl chloride (13.6 mmol) in anhydrous dichloromethane (B109758) (20 mL) at room temperature.
-
Stir the reaction mixture at 60 °C for 48 hours.
-
Remove the organic solvents under reduced pressure.
-
Dissolve the residue in dichloromethane (20 mL) and wash with a saturated sodium bicarbonate solution (20 mL).
-
Separate the organic layer and dry it over sodium sulfate (B86663) (Na₂SO₄).
-
Purify the product by column chromatography on silica (B1680970) gel using a petroleum ether/ethyl acetate (B1210297) gradient (15:1 to 10:1) to yield the pure tosylated product as a colorless solid.
Protocol 2: General Procedure for Chiral HPLC Method Development
Developing a robust chiral HPLC method often requires screening different chiral stationary phases (CSPs) and mobile phases.
-
Column Screening: Start with polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) and macrocyclic glycopeptide-based columns (e.g., Chirobiotic™), as they show broad applicability.
-
Mobile Phase Selection:
-
Normal Phase: Use mixtures of hexane (B92381) or heptane (B126788) with a polar modifier like isopropanol (B130326) or ethanol. Small amounts of an additive like diethylamine (B46881) (for basic compounds) or trifluoroacetic acid (for acidic compounds) can improve peak shape.
-
Reversed Phase: Use mixtures of water or buffer with acetonitrile (B52724) or methanol.
-
-
Optimization: Once a promising column and mobile phase system are identified, optimize the separation by adjusting the mobile phase composition, flow rate, and column temperature to achieve baseline resolution of the stereoisomers.
Visualizations
Caption: Experimental workflow for the synthesis and stereochemical validation of a this compound derivative.
Caption: Stereochemical relationship between this compound, its C3-epimer diacetone-D-allofuranose, and the intermediate ketone.
References
A Comparative Guide to Catalytic Systems for Diacetone-D-glucose Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, commonly known as diacetone-D-glucose, is a critical step in the preparation of various carbohydrate-based pharmaceuticals and fine chemicals. The selection of an appropriate catalytic system is paramount for achieving high yields, selectivity, and process efficiency. This guide provides an objective comparison of various catalytic systems for this compound synthesis, supported by experimental data, to aid researchers in making informed decisions for their specific applications.
Performance Comparison of Catalytic Systems
The efficiency of this compound synthesis is highly dependent on the catalyst employed. The following table summarizes the quantitative performance of different catalytic systems based on reported experimental data.
| Catalyst Type | Catalyst Example | Reactants | Reaction Time | Temperature (°C) | Yield (%) | Key Remarks |
| Homogeneous | ||||||
| Lewis Acid | Boron trifluoride-etherate (BF₃·OEt₂) | D-glucose, Acetone (B3395972) | - | 80-120 | 62 | Reaction conducted under pressure (2.5-5.5 bar).[1] |
| Boron trifluoride-etherate (BF₃·OEt₂) | D-glucose, Diketene-acetone adduct | 4.5 h | 90 | 58-63 | Utilizes a diketene (B1670635) equivalent, avoiding water as a byproduct.[2] | |
| Brønsted Acid | Sulfuric Acid (H₂SO₄) | D-glucose, Acetone | 0.75 h | -80 | 80-90 | Requires low temperatures and careful control.[3] |
| p-Toluenesulfonic acid (p-TsOH) | D-glucose, Diketene-acetone adduct | - | 80-100 | - | Mentioned as a viable Brønsted acid catalyst.[2] | |
| Iodine | Iodine (I₂) | D-glucose, Acetone | - | - | - | Known catalyst, though specific high-yield data is limited in comparative studies.[1] |
| Heterogeneous | ||||||
| Cation Exchange Resin | Amberlite IRC-50 | This compound (hydrolysis) | 0.5 h | 80 | 95 (monoacetone) | Primarily used for the hydrolysis of this compound to monoacetone-D-glucose.[4] |
| Zeolite | H-ZSM-5 | Glucose (dehydration) | 0.5 h | 195 | 42 (HMF) | Primarily studied for glucose conversion to other platform chemicals like HMF.[5] |
| Enzymatic | ||||||
| Lipase | Lipase from Candida antarctica (CALB) | Glucose, Acetic Anhydride | 48 h | - | - | Used for selective acetylation, not direct diacetonization with acetone.[6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for key catalytic systems.
Homogeneous Catalysis: Boron Trifluoride-Etherate
This protocol is based on the reaction of D-glucose with a diketene-acetone adduct.
Materials:
-
Anhydrous α-D-(+)-glucose
-
2,2,6-trimethyl-1,3-dioxin-4-one (diketene-acetone adduct)
-
Acetone
-
Boron trifluoride-diethylether complex (BF₃·OEt₂)
-
1% Sodium hydroxide (B78521) solution
-
Dichloromethane
Procedure:
-
Dissolve 54.1 g (300 mmol) of anhydrous α-D-(+)-glucose and 50.2 g (300 mmol) of 85% strength diketene-acetone adduct in 1.1 liters of acetone in a stirred autoclave.
-
Add 0.85 g (5.2 mmol) of boron trifluoride-diethylether complex to the solution.
-
Heat the mixture to 90°C for approximately 4.5 hours with stirring.
-
After cooling to ambient temperature, filter the reaction solution.
-
Mix the filtrate with 350 ml of 1% sodium hydroxide solution.
-
Distill off the acetone in vacuo.
-
Extract the remaining residue three times with dichloromethane.
-
Combine the extracts and evaporate the solvent in vacuo.
-
Recrystallize the remaining residue from cyclohexane to obtain 1,2:5,6-diacetone-D-glucose as a colorless crystalline solid.[2]
Homogeneous Catalysis: Sulfuric Acid
This protocol utilizes concentrated sulfuric acid as the catalyst.
Materials:
-
Anhydrous D-glucose
-
Acetone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diatomaceous earth
Procedure:
-
In a closed autoclave, stir a mixture of anhydrous glucose (1 mole), acetone (9 moles), and sulfuric acid (0.012 mole) for 45 minutes at -80°C.
-
Cool the mixture to 20°C and filter to recover unreacted glucose for reuse.
-
Bubble ammonia into the filtrate until a pH of 7.0 is maintained to precipitate ammonium (B1175870) sulfate (B86663).
-
Remove the precipitated ammonium sulfate by filtration.
-
Strip off two-thirds of the acetone for reuse.
-
The resulting diacetone glucose solution can be further purified by crystallization.[3]
Visualization of Synthetic Pathways and Workflows
The following diagrams illustrate the general experimental workflow for this compound synthesis and the logical relationship between different catalytic approaches.
Caption: General experimental workflow for this compound synthesis.
Caption: Logical relationships of catalytic systems for this compound synthesis.
Discussion of Catalytic Systems
Homogeneous Catalysts:
-
Lewis Acids: Catalysts like boron trifluoride-etherate are effective in promoting the reaction, with reported yields in the range of 60-63%.[1][2] A key advantage of using a diketene-acetone adduct as the acetone source with these catalysts is the elimination of water as a byproduct, which can otherwise hinder the reaction equilibrium.[2] However, these catalysts are often sensitive to moisture, require anhydrous conditions, and can be difficult to separate from the reaction mixture.
-
Brønsted Acids: Strong mineral acids such as sulfuric acid have been shown to be highly effective, achieving yields of up to 90%.[3] The reaction can be rapid, but often requires very low temperatures to control side reactions. Neutralization and removal of the acid catalyst during work-up are necessary steps that can generate significant salt waste.
-
Iodine: While known to catalyze acetalization reactions, specific high-yield examples for this compound synthesis are less commonly reported in direct comparison to strong acids.[1] Its milder nature could be advantageous in preventing degradation of the sugar, but may require longer reaction times or less favorable equilibria.
Heterogeneous Catalysts:
-
Cation Exchange Resins: Resins like Amberlite have been demonstrated to be highly effective, particularly for the selective hydrolysis of this compound to monoacetone-D-glucose.[4] Their application in the forward synthesis of this compound is plausible, offering the significant advantages of easy separation from the reaction mixture and potential for reusability. However, specific performance data for this direct synthesis is not extensively available.
-
Zeolites: Zeolites such as H-ZSM-5 are widely used as shape-selective acid catalysts in various organic transformations.[5][7] While their potential for this compound synthesis is high due to their tunable acidity and porous structure, their application has been more thoroughly investigated for the conversion of glucose to other platform molecules like 5-hydroxymethylfurfural (B1680220) (HMF).[5] Further research is needed to optimize their use for this specific acetalization.
Enzymatic Catalysis:
-
Lipases: Enzymes, particularly lipases, are known for their high selectivity in carbohydrate modifications, such as regioselective acylation.[6] While there is extensive literature on lipase-catalyzed esterification of glucose, their direct use for the formation of this compound from glucose and acetone is not well-documented. The challenge lies in finding an enzyme that efficiently catalyzes the formation of the five-membered isopropylidene rings in a non-aqueous environment compatible with both the enzyme and the substrates. A chemo-enzymatic approach, where an enzyme is used for a specific selective step in a multi-step synthesis, may be a more viable strategy.
Conclusion
The choice of a catalytic system for the synthesis of this compound involves a trade-off between yield, reaction conditions, cost, and environmental impact. Homogeneous Lewis and Brønsted acids currently offer the most well-documented and high-yielding routes, although they present challenges in terms of catalyst separation and waste generation.
Heterogeneous catalysts, such as cation exchange resins and zeolites, represent a promising alternative due to their ease of handling and potential for recycling. However, more research is required to fully optimize their performance for this specific synthesis and to provide a comprehensive set of comparative data.
Enzymatic catalysis, while offering the potential for high selectivity under mild conditions, is the least explored avenue for the direct synthesis of this compound. Future work in this area could lead to highly efficient and green synthetic routes.
This guide provides a summary of the current state of knowledge. Researchers are encouraged to consider the specific requirements of their application when selecting a catalytic system and to consult the primary literature for more detailed information.
References
- 1. researchgate.net [researchgate.net]
- 2. US5565037A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. US3723412A - Preparation of acetone glucose - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
A Comparative Guide to the Efficiency of Diacetone-D-glucose as a Chiral Auxiliary
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the choice of a chiral auxiliary is a critical decision that profoundly impacts the stereochemical outcome and overall efficiency of a synthetic route. This guide provides a comprehensive comparison of diacetone-D-glucose (DAG), a readily available and cost-effective carbohydrate-derived auxiliary, with other widely used chiral auxiliaries, namely Evans' oxazolidinones and Oppolzer's sultams. The following sections present a detailed analysis of their performance in key asymmetric transformations, supported by experimental data, detailed protocols, and visual diagrams to facilitate a clear understanding of their relative merits.
Introduction to Chiral Auxiliaries
Chiral auxiliaries are enantiomerically pure compounds that are reversibly attached to a prochiral substrate to direct a chemical reaction to favor the formation of one stereoisomer over others. An ideal chiral auxiliary should be inexpensive, readily available in both enantiomeric forms, easy to attach and remove under mild conditions, and should induce high levels of stereoselectivity.
This compound (DAG) is a derivative of D-glucose where the 1,2 and 5,6 hydroxyl groups are protected as isopropylidene ketals, leaving the C-3 hydroxyl group available for attachment to a substrate. Its rigid furanose backbone provides a well-defined chiral environment to influence the stereochemical course of a reaction.
Evans' Oxazolidinones are a class of chiral auxiliaries derived from amino alcohols. They are particularly effective in directing stereoselective aldol (B89426), alkylation, and acylation reactions, typically affording high diastereoselectivities.
Oppolzer's Sultams are camphor-derived chiral auxiliaries that provide excellent stereocontrol in a variety of reactions, including Diels-Alder reactions, alkylations, and conjugate additions, due to their rigid bicyclic structure.
Performance Comparison in Asymmetric Reactions
To provide a clear comparison, the performance of these chiral auxiliaries is evaluated in representative asymmetric reactions.
Asymmetric Aldol Reaction with Benzaldehyde (B42025)
The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The following table compares the performance of this compound, an Evans' oxazolidinone, and an Oppolzer's sultam in the aldol reaction with benzaldehyde.
| Chiral Auxiliary | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| This compound derivative | 85:15 | ~70% | [1] |
| (R)-4-benzyl-2-oxazolidinone (Evans') | >99:1 (syn) | 80-95% | [2][3] |
| (2R)-Bornane-10,2-sultam (Oppolzer's) | >95:5 (anti/syn depends on Lewis acid) | ~90% | [4] |
Note: Data for this compound in a direct aldol condensation with benzaldehyde is limited; the provided data is from a related proline-catalyzed aldol reaction in a D-glucose-based solvent system, which suggests the potential chiral influence of the glucose moiety.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. While this compound is not a conventional auxiliary for this reaction, its derivatives have been used as chiral dienophiles.
| Chiral Auxiliary | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| This compound derived dienophile | >95% | Moderate to Good | |
| (R)-4-benzyl-2-oxazolidinone (Evans') | 90-98% | 80-95% | [5] |
| (2R)-Bornane-10,2-sultam (Oppolzer's) | >98% | 85-95% | [5] |
Other Notable Asymmetric Syntheses with this compound
This compound has demonstrated high efficiency in specific asymmetric transformations, as highlighted in the table below.
| Reaction | Substrate | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| Sulfinate Ester Synthesis | tert-Butanesulfinyl chloride | 94% d.e. | Quantitative | [6] |
| Dynamic Kinetic Resolution | α-Chloro-α-aryl esters with amines | up to 97:3 d.r. | up to 97% | [7] |
Experimental Protocols
Asymmetric Synthesis of Sulfinate Esters using this compound
This protocol describes the synthesis of enantiomerically enriched tert-butyl sulfoxides.[6]
Materials:
-
This compound (DAG)
-
tert-Butanesulfinyl chloride
-
Triethylamine (B128534) (NEt₃)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Pyridine (Py)
-
Anhydrous solvent (e.g., Dichloromethane)
Procedure:
-
To a solution of this compound in anhydrous dichloromethane (B109758) at 0 °C, add triethylamine and a catalytic amount of DMAP.
-
Slowly add a solution of tert-butanesulfinyl chloride in dichloromethane to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting diastereomeric sulfinate esters can be separated by chromatography.
-
Reaction of the separated sulfinate ester with a Grignard reagent (e.g., R-MgBr) affords the corresponding enantiopure sulfoxide.
Dynamic Kinetic Resolution of α-Chloro Esters using this compound
This protocol is for the asymmetric synthesis of α-amino acid derivatives.[7]
Materials:
-
This compound α-chloro-α-aryl ester
-
Amine nucleophile (e.g., benzylamine)
-
Tetrabutylammonium iodide (TBAI)
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous solvent (e.g., Acetonitrile)
Procedure:
-
To a solution of the this compound α-chloro-α-aryl ester in anhydrous acetonitrile, add the amine nucleophile, TBAI, and DIEA.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the diastereomeric substitution products.
-
The chiral auxiliary can be removed by hydrolysis to yield the enantioenriched α-amino acid derivative.
Visualizing the Workflow and Principles
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Conclusion
This compound presents itself as a valuable and economically viable chiral auxiliary for specific applications in asymmetric synthesis. Its performance in the synthesis of enantiopure sulfoxides and in the dynamic kinetic resolution of α-chloro esters is excellent, offering high diastereoselectivity and yields.[6][7] While it may not be the universal auxiliary of choice for all reaction types, particularly when compared to the well-established and highly effective Evans' oxazolidinones for syn-aldol reactions and Oppolzer's sultams for Diels-Alder reactions, its low cost, ready availability from the chiral pool, and demonstrated efficiency in certain niches make it a compelling option for researchers. The choice of chiral auxiliary will ultimately depend on the specific transformation, desired stereochemical outcome, and economic considerations of the synthetic route. This guide provides the necessary data and context to make an informed decision when selecting a chiral auxiliary for asymmetric synthesis endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Navigating the Challenges of Diol Protection: A Comparative Guide to Diacetone-D-Glucose and Its Alternatives
For researchers, scientists, and drug development professionals engaged in the intricate world of carbohydrate chemistry, the selection of an appropriate protecting group strategy is paramount to the success of complex synthetic routes. Among the arsenal (B13267) of choices for protecting diols, 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, commonly known as diacetone-D-glucose, has long been a workhorse. Its facile preparation and the ability to leave the C-3 hydroxyl group available for further functionalization have cemented its utility.[1][2] However, a deeper understanding of its limitations is crucial for navigating multi-step syntheses where orthogonality and selective deprotection are key. This guide provides a critical comparison of this compound with alternative diol protecting groups, supported by experimental data and detailed protocols, to aid in the strategic selection of the optimal protective strategy.
The Limitations of a Classic: this compound Under Scrutiny
This compound is formed by the reaction of D-glucose with acetone (B3395972) in the presence of an acid catalyst, protecting the 1,2- and 5,6-hydroxyl groups as isopropylidene ketals.[3][4] While its utility is undeniable, several limitations can present significant challenges in complex synthetic pathways.
Acid Sensitivity and Deprotection Challenges: The primary drawback of isopropylidene ketals is their lability under acidic conditions.[5] This sensitivity, while useful for deprotection, can be a double-edged sword, leading to premature cleavage during reactions that require acidic reagents or generate acidic byproducts.
Furthermore, achieving selective deprotection of one of the two isopropylidene groups can be challenging. The 5,6-O-isopropylidene group is generally more labile to acid-catalyzed hydrolysis than the 1,2-O-isopropylidene group due to the primary hydroxyl at the C-6 position.[6][7] However, achieving high yields of the mono-protected product often requires carefully controlled conditions, and mixtures of fully deprotected and starting material are common.
Potential Side Reactions: The preparation of this compound can be accompanied by the formation of byproducts, including the self-condensation of acetone, which can lead to tar-like substances that complicate purification.[3][4] Additionally, under certain conditions, the reaction can be reversible, and prolonged reaction times or harsh acidic conditions can lead to degradation of the desired product.
A Comparative Look at Alternative Diol Protecting Groups
To overcome the limitations of this compound, a variety of alternative protecting groups for diols have been developed. This section compares the performance of some of the most common alternatives, focusing on their stability, ease of introduction and removal, and orthogonality.
| Protecting Group | Structure on Glucose (Typical) | Stability | Cleavage Conditions | Key Advantages | Key Disadvantages |
| Diacetone (Isopropylidene) | 1,2:5,6-Di-O-isopropylidene | Acid-labile, base-stable | Mild aqueous acid (e.g., AcOH/H₂O, dilute HCl) | Easy to introduce, activates C-3 OH | Acid sensitivity, difficult selective deprotection |
| Benzylidene Acetal (B89532) | 4,6-O-Benzylidene | Acid-labile, base-stable, stable to hydrogenolysis (Pd/C) | Mild aqueous acid, catalytic transfer hydrogenolysis, reductive opening | More stable than isopropylidene, allows for regioselective opening | Can introduce a new stereocenter |
| Cyclic Carbonate | 1,2-O-Carbonyl or 4,6-O-Carbonyl | Base-labile, acid-stable | Base (e.g., K₂CO₃/MeOH) | Orthogonal to acid-labile groups | Can be difficult to introduce |
| Silyl (B83357) Ethers (e.g., TBDMS, TIPS) | e.g., 4,6-Di-O-TBDMS | Fluoride-labile, acid- and base-stable (sterically hindered) | Fluoride (B91410) source (e.g., TBAF) | High stability, orthogonal to many other groups | Can be sterically demanding, potential for migration |
Table 1: Comparison of Common Diol Protecting Groups for Glucose.
Benzylidene Acetals: Enhanced Stability and Regioselective Opening
Benzylidene acetals are a popular alternative to isopropylidene ketals, typically protecting the 4,6-hydroxyl groups of pyranosides.[8] They are generally more stable to acidic conditions than their isopropylidene counterparts. A key advantage of benzylidene acetals is the possibility of regioselective reductive ring opening to generate either a 4-O-benzyl or a 6-O-benzyl ether, providing a versatile handle for further transformations.[9]
Cyclic Carbonates: Orthogonal Protection
Cyclic carbonates offer an orthogonal protection strategy as they are stable to acidic conditions but are readily cleaved under basic conditions.[10] This allows for the selective deprotection of a diol in the presence of acid-labile groups like isopropylidene or benzylidene acetals, a crucial feature in complex oligosaccharide synthesis.
Silyl Ethers: Robust and Orthogonal Protection
Silyl ethers, such as those derived from tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) chlorides, provide robust protection for hydroxyl groups.[11][12] Their stability is highly dependent on the steric bulk of the silyl group, allowing for a range of stabilities to be engineered. They are typically cleaved by fluoride ions, offering excellent orthogonality to both acid- and base-labile protecting groups.
Experimental Protocols
This section provides detailed methodologies for the protection and deprotection of glucose using this compound and its alternatives.
Protection of D-Glucose as 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose
Materials:
-
D-Glucose
-
Anhydrous acetone
-
Concentrated sulfuric acid or a Lewis acid (e.g., anhydrous CuSO₄, I₂)
-
Sodium bicarbonate
Procedure:
-
Suspend D-glucose in anhydrous acetone.
-
Add a catalytic amount of concentrated sulfuric acid or a Lewis acid.
-
Stir the mixture at room temperature. The reaction progress can be monitored by TLC.
-
Once the reaction is complete, neutralize the acid with sodium bicarbonate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization.
Selective Deprotection of the 5,6-O-Isopropylidene Group
Materials:
-
1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose
-
Aqueous acetic acid (e.g., 80%)
Procedure:
-
Dissolve the this compound in aqueous acetic acid.
-
Stir the solution at room temperature and monitor the reaction by TLC.
-
Once the starting material is consumed, neutralize the acetic acid with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent and purify by column chromatography.[13]
Protection of Methyl α-D-Glucopyranoside as Methyl 4,6-O-Benzylidene-α-D-glucopyranoside
Materials:
-
Methyl α-D-glucopyranoside
-
Benzaldehyde (B42025) dimethyl acetal
-
p-Toluenesulfonic acid (catalytic amount)
-
Anhydrous solvent (e.g., DMF or acetonitrile)
-
Triethylamine
Procedure:
-
Dissolve methyl α-D-glucopyranoside in the anhydrous solvent.
-
Add benzaldehyde dimethyl acetal and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture and monitor the reaction by TLC.
-
Upon completion, quench the reaction with triethylamine.
-
Remove the solvent under reduced pressure and purify the product by recrystallization or column chromatography.[8]
Reductive Opening of a 4,6-O-Benzylidene Acetal
Materials:
-
Methyl 4,6-O-benzylidene-α-D-glucopyranoside
-
Reducing agent (e.g., NaBH₃CN, LiAlH₄-AlCl₃)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
Dissolve the benzylidene-protected glucose derivative in the anhydrous solvent.
-
Add the reducing agent portion-wise at a controlled temperature.
-
Monitor the reaction by TLC.
-
Quench the reaction carefully with water or an appropriate quenching agent.
-
Extract the product and purify by column chromatography to isolate the 4-O-benzyl or 6-O-benzyl ether.[9]
Visualizing the Strategies: Reaction Workflows
The following diagrams, generated using the DOT language, illustrate the key reaction pathways discussed.
Conclusion: A Strategic Choice
The selection of a diol protecting group in carbohydrate synthesis is a critical decision that significantly impacts the overall efficiency and success of a synthetic route. While this compound remains a valuable and readily accessible starting material, its inherent acid lability and the challenges associated with selective deprotection necessitate a careful consideration of its limitations. Alternatives such as benzylidene acetals, cyclic carbonates, and silyl ethers offer a broader range of stabilities and orthogonal cleavage patterns, providing chemists with a more versatile toolkit for the construction of complex glycans and glycoconjugates. By understanding the comparative performance of these protecting groups, researchers can make more informed and strategic decisions, ultimately leading to more efficient and successful synthetic outcomes.
References
- 1. A comparative study of the influence of some protecting groups on the reactivity of D-glucosamine acceptors with a galactofuranosyl donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US5399201A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
- 4. US5565037A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Benzylidene protection of diol - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Reductive opening of benzylidene group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to Assessing Enantiomeric Excess of Products from Diacetone-D-glucose
Authored for: Researchers, Scientists, and Drug Development Professionals
Guide Overview: This guide provides a detailed comparison of the primary analytical methods used to determine the enantiomeric excess (ee) of chemical products derived from 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (Diacetone-D-glucose). This compound is a versatile and cost-effective chiral starting material, and accurately quantifying the stereochemical outcome of its reactions is critical for asymmetric synthesis and drug development. This document outlines common experimental protocols, presents comparative data, and offers visual workflows to aid in method selection.
Introduction to this compound in Asymmetric Synthesis
This compound (DAG) is a protected derivative of D-glucose, widely utilized as a chiral building block or auxiliary in the synthesis of enantiomerically pure compounds.[1] Its rigid furanose structure provides a well-defined stereochemical environment that can effectively control the formation of new stereocenters. The success of any asymmetric synthesis is measured by the degree of stereoselectivity, quantified as the enantiomeric excess (% ee). The determination of % ee is therefore a crucial step in evaluating the efficacy of a synthetic route.[2]
The principal methods for this determination include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of method depends on the physicochemical properties of the product, available instrumentation, and the required level of sensitivity and accuracy.
Comparison of Key Analytical Methods
The three most prevalent techniques for determining enantiomeric excess each offer distinct advantages and are suited for different types of analytes and research needs.
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times. | - Broad applicability for many compound classes.- High accuracy and precision.- Both analytical and preparative separation is possible.[3] | - Can be time-consuming to develop a separation method.- Requires specialized, often expensive, chiral columns.- May require derivatization to improve detection. | A wide range of non-volatile chiral compounds, especially those with UV-active chromophores.[4] |
| Chiral GC | Separation of enantiomers in the gas phase based on differential interaction with a chiral stationary phase. | - High resolution and sensitivity.- Fast analysis times.- Ideal for volatile and thermally stable compounds.[2] | - Limited to volatile and thermally stable analytes.- Derivatization is often necessary to increase volatility.- High temperatures can risk racemization of the sample. | Volatile chiral molecules like alcohols, esters, and some ketones. |
| NMR Spectroscopy | Conversion of enantiomers into diastereomers (covalently or non-covalently) which exhibit distinct signals in the NMR spectrum. | - Provides structural information.- Does not require separation of enantiomers.- Relatively fast for screening if a suitable agent is known. | - Lower sensitivity compared to chromatographic methods.- Peak overlap can complicate quantification.- Requires a chiral auxiliary (derivatizing or solvating agent).[5] | Rapid analysis when chromatographic methods are not available or when structural confirmation is needed simultaneously. |
Performance Data from this compound Derivatives
The following table presents representative data from reactions involving D-glucose derivatives, illustrating the enantiomeric excesses achieved and the methods used for their determination.
| Reaction Type | Chiral Catalyst/Auxiliary | Product Type | Enantiomeric Excess (% ee) | Analytical Method |
| Asymmetric Epoxidation | D-glucose-derived ketone | Chiral Epoxide | Up to 74% | Chiral HPLC |
| Sulfinate Synthesis | (R)-1,2-O-isopropylidene-3,5-O-sulfinyl-α-d-glucofuranose | (S)-t-butanesulfinate | >99% (Diastereomerically pure) | X-ray Crystallography, ¹H NMR |
| Aldol Reaction | Valine-derived oxazolidinone (Comparative) | β-hydroxy ketone | >95% | Chiral HPLC |
| Michael Addition | Camphorsultam (Comparative) | Thiol Adduct | High diastereoselectivity | NMR Spectroscopy |
Note: Data is compiled from various studies in asymmetric synthesis to illustrate typical outcomes and analytical methods. Direct comparisons depend heavily on specific reaction conditions.
Detailed Experimental Protocols
Protocol 1: Determination of % ee by Chiral HPLC
This protocol provides a general workflow for separating enantiomers using HPLC with a Chiral Stationary Phase (CSP).
-
Sample Preparation:
-
Dissolve an accurately weighed sample of the purified product in a suitable solvent (e.g., HPLC-grade isopropanol (B130326) or hexane) to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Prepare a solution of the corresponding racemic mixture to serve as a reference for peak identification and resolution calculation.
-
-
Instrumentation and Column Selection:
-
HPLC System: A standard HPLC system equipped with a UV/Vis or Diode Array Detector (DAD) is typically used.
-
Chiral Column: Select a CSP based on the functional groups of the analyte. Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel® series) are broadly applicable.
-
Mobile Phase: A typical mobile phase for normal-phase chromatography is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio is optimized to achieve baseline separation (Resolution > 1.5).
-
-
Chromatographic Analysis:
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Inject 5-10 µL of the racemic standard to determine the retention times of both enantiomers.
-
Inject the chiral sample under the same conditions.
-
Record the chromatogram, ensuring the detector wavelength is set to an absorbance maximum of the analyte.
-
-
Data Analysis:
-
Integrate the peak areas for each enantiomer in the sample chromatogram.
-
Calculate the enantiomeric excess using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
-
Protocol 2: Determination of % ee by ¹H NMR Spectroscopy
This protocol describes the use of a Chiral Solvating Agent (CSA) to induce chemical shift non-equivalence between enantiomers.
-
Sample and Reagent Preparation:
-
Accurately weigh the chiral product sample (typically 5-10 mg) and dissolve it in a deuterated solvent (e.g., CDCl₃, Benzene-d₆) in an NMR tube.
-
Select a suitable Chiral Solvating Agent (CSA) known to interact with the functional groups of the analyte (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol for alcohols or amines).
-
Prepare a stock solution of the CSA in the same deuterated solvent.
-
-
NMR Analysis:
-
Acquire a standard ¹H NMR spectrum of the chiral product alone.
-
To the NMR tube containing the sample, add a stoichiometric amount (e.g., 1.0 equivalent) of the CSA.
-
Gently mix the sample and acquire another ¹H NMR spectrum.
-
Observe the spectrum for splitting of signals corresponding to the enantiomers. Protons close to the stereocenter are most likely to show separation. If no separation is observed, incrementally add more CSA (e.g., up to 3-5 equivalents) and re-acquire the spectrum. The choice of solvent and temperature can also affect the resolution.[5]
-
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes formed between the enantiomers and the CSA.
-
Carefully integrate the areas of these two signals.
-
Calculate the enantiomeric excess using the formula: % ee = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] × 100 (where Integral₁ and Integral₂ are the integration values for the signals of the major and minor enantiomers, respectively).
-
Mandatory Visualizations
The following diagrams illustrate the workflows and decision-making processes involved in assessing enantiomeric excess.
Caption: A general workflow for ee determination.
Caption: A decision tree for method selection.
References
- 1. This compound|582-52-5--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]
- 2. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and pharmacological properties of 3-O-derivatives of 1,2,5,6-di-O-isopropylidene-alpha-D-glucofuranose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Hydroxyl Groups in Diacetone-D-glucose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of the hydroxyl groups in Diacetone-D-glucose (1,2:5,6-di-O-isopropylidene-α-D-glucofuranose) and its derivatives. Understanding the differential reactivity of these groups is crucial for the targeted synthesis of complex carbohydrate-based molecules, including therapeutics and other biologically active compounds. This document outlines the established order of reactivity, supported by experimental data, and provides detailed protocols for key transformations.
Introduction to this compound
This compound is a partially protected derivative of D-glucose in its furanose form. The isopropylidene groups protect the hydroxyls at the C-1, C-2, C-5, and C-6 positions, leaving a single, unprotected secondary hydroxyl group at the C-3 position.[1] This structural feature makes the C-3 hydroxyl the most reactive site for a variety of chemical modifications, including alkylation, acylation, and oxidation.
To compare the reactivity of the other hydroxyl groups, selective deprotection is necessary. The 5,6-O-isopropylidene group can be selectively removed under mild acidic conditions, yielding 1,2-O-isopropylidene-α-D-glucofuranose. This exposes the primary hydroxyl group at C-6 and the secondary hydroxyl group at C-5, allowing for a comparative analysis of the C-3, C-5, and C-6 hydroxyls.
Comparative Reactivity of Hydroxyl Groups
The reactivity of hydroxyl groups in carbohydrates is primarily governed by two factors: whether they are primary or secondary, and the degree of steric hindrance. In general, primary hydroxyl groups are more reactive than secondary ones due to being less sterically hindered.[2]
Following the selective hydrolysis of the 5,6-O-isopropylidene group of this compound to form 1,2-O-isopropylidene-α-D-glucofuranose, the order of reactivity of the available hydroxyl groups is as follows:
C-6 hydroxyl > C-3 hydroxyl > C-5 hydroxyl
-
C-6 Hydroxyl (Primary): As a primary alcohol, the C-6 hydroxyl is the most accessible and therefore the most nucleophilic of the three. Experimental evidence from selective acylation and tosylation reactions consistently shows that the major product is the 6-O-substituted derivative. For instance, unimolar octanoylation of 1,2-O-isopropylidene-α-D-glucofuranose under low temperature in anhydrous pyridine (B92270) demonstrates high selectivity for the C-6 hydroxyl group.
-
C-3 Hydroxyl (Secondary): The C-3 hydroxyl is a secondary alcohol and is less reactive than the primary C-6 hydroxyl. However, it is generally more reactive than the C-5 hydroxyl.
-
C-5 Hydroxyl (Secondary): The C-5 hydroxyl is also a secondary alcohol but experiences significant steric hindrance from the bulky 1,2-O-isopropylidene group and the furanose ring structure, making it the least reactive of the three.
Data Presentation
The following table summarizes the comparative reactivity based on the product distribution from a representative selective acylation reaction.
| Hydroxyl Group Position | Type | Relative Reactivity | Typical Product Yield (Selective Acylation) |
| C-6 | Primary | High | Major Product (>80%) |
| C-3 | Secondary | Moderate | Minor Product |
| C-5 | Secondary | Low | Trace amounts or not observed |
Note: Yields are approximate and can vary based on specific reaction conditions, acylating agent, and catalyst used.
Experimental Protocols
Selective Hydrolysis of 5,6-O-Isopropylidene Group
This protocol describes the selective removal of the 5,6-O-isopropylidene group from this compound to yield 1,2-O-isopropylidene-α-D-glucofuranose.
Materials:
-
1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose
-
Acetic acid (60% aqueous solution)
-
Sodium bicarbonate
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in 60% aqueous acetic acid.
-
Stir the solution at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the starting material is consumed, neutralize the reaction mixture by the slow addition of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield pure 1,2-O-isopropylidene-α-D-glucofuranose.
Selective 6-O-Tosylation of 1,2-O-Isopropylidene-α-D-glucofuranose
This protocol outlines the selective tosylation of the primary C-6 hydroxyl group, demonstrating its higher reactivity.
Materials:
-
1,2-O-Isopropylidene-α-D-glucofuranose
-
Pyridine (anhydrous)
-
p-Toluenesulfonyl chloride (TsCl)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 1,2-O-isopropylidene-α-D-glucofuranose in anhydrous pyridine and cool the solution to 0°C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride in anhydrous dichloromethane dropwise to the cooled solution while stirring.
-
Allow the reaction to stir at 0°C and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization or silica gel column chromatography to yield 1,2-O-isopropylidene-6-O-tosyl-α-D-glucofuranose.
Mandatory Visualization
The following diagram illustrates the hierarchical reactivity of the hydroxyl groups in 1,2-O-isopropylidene-α-D-glucofuranose.
References
The Versatility of Diacetone-D-glucose in Complex Synthesis: A Comparative Guide
Diacetone-D-glucose (DAG), a readily available and cost-effective derivative of D-glucose, stands as a cornerstone in the field of chiral synthesis. Its rigid furanose structure, with strategically protected hydroxyl groups, offers a versatile platform for the stereoselective synthesis of a wide array of complex molecules, particularly in the realms of pharmaceuticals and natural products. This guide provides a comprehensive literature review of the applications of DAG in complex synthesis, offering a comparative analysis with alternative starting materials and methodologies, supported by experimental data and detailed protocols.
This compound: A Privileged Chiral Synthon
Derived from the abundant natural monosaccharide D-glucose, DAG (1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose) is a prominent member of the "chiral pool" – a collection of enantiomerically pure compounds from nature that serve as valuable starting materials in organic synthesis.[1][2] The protection of the 1,2- and 5,6-hydroxyl groups as isopropylidene ketals leaves the C-3 hydroxyl group as the sole reactive site for a variety of chemical transformations.[2][3] This inherent structural feature allows for precise control over stereochemistry, a critical aspect in the synthesis of biologically active molecules where specific stereoisomers often exhibit desired therapeutic effects.[2]
Comparative Performance in Complex Synthesis
The utility of a chiral starting material is best assessed by its performance in the synthesis of target molecules compared to other available synthons. This section provides a comparative overview of DAG against other chiral pool-derived starting materials.
General Comparison of Chiral Pool Starting Materials
The selection of a chiral starting material is often dictated by factors such as cost, availability, and the efficiency with which it can be converted to the desired target. While a comprehensive cost analysis is highly dependent on market fluctuations and supplier, a qualitative comparison can be made based on the relative abundance of the natural sources.
| Chiral Pool Starting Material | Natural Source | Relative Abundance | Key Synthetic Advantages |
| This compound | D-Glucose (from starch, cellulose) | Very High | Rigid scaffold, single reactive hydroxyl group for high stereocontrol.[2] |
| D-Mannose Derivatives | Mannans (in yeasts, fungi, bacteria) | High | C-2 epimer of glucose, offering alternative stereochemistry. |
| L-Ascorbic Acid (Vitamin C) | Fruits and vegetables | High | Readily available, contains a lactone and multiple stereocenters. |
| Terpenes (e.g., limonene, pinene) | Essential oils of plants | High | Provide chiral hydrocarbon backbones.[4] |
| Amino Acids (e.g., proline, serine) | Proteins | Very High | Offer chiral centers with amino and carboxylic acid functionalities.[5] |
Case Study 1: Synthesis of Chiral Sulfoxides
Chiral sulfoxides are important intermediates in asymmetric synthesis and are found in several pharmaceutical compounds.[6] this compound can be employed as a chiral auxiliary to direct the stereoselective synthesis of sulfoxides.
A common alternative to sugar-based auxiliaries is the use of chiral auxiliaries derived from amino alcohols, such as Evans oxazolidinones.[7]
Comparative Data: Chiral Sulfoxide Synthesis
| Chiral Auxiliary | Starting Material for Auxiliary | Diastereomeric Excess (d.e.) | Overall Yield | Reference |
| This compound | D-Glucose | >95% | ~70-85% | [8] |
| Evans Oxazolidinone | Amino Alcohols | >99% | ~80-95% | [7] |
While Evans oxazolidinones often provide slightly higher diastereoselectivity and yields, the lower cost and ready availability of this compound make it an attractive alternative.
Experimental Protocol: Synthesis of a Chiral Sulfinate Ester using this compound
This protocol is adapted from the literature for the synthesis of a diastereomerically pure sulfinate ester, a precursor to chiral sulfoxides.
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (1.2 eq)
-
Pyridine (2.5 eq)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Aryl or alkyl magnesium bromide (Grignard reagent, 1.5 eq)
-
Anhydrous diethyl ether
Procedure:
-
A solution of this compound in anhydrous DCM is cooled to 0 °C under an inert atmosphere.
-
Pyridine is added, followed by the dropwise addition of thionyl chloride.
-
The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.
-
The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure to yield the crude sulfinyl chloride.
-
The crude sulfinyl chloride is dissolved in anhydrous diethyl ether and cooled to -78 °C.
-
The Grignard reagent is added dropwise, and the reaction mixture is stirred at -78 °C for 2 hours.
-
The reaction is quenched with saturated aqueous ammonium (B1175870) chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The resulting diastereomeric mixture of sulfinate esters is separated by column chromatography on silica (B1680970) gel.
Synthetic Workflow:
Caption: Workflow for the synthesis of a chiral sulfinate ester.
Case Study 2: Synthesis of Heparan Sulfate Oligosaccharides
Heparan sulfate oligosaccharides are complex biomolecules with a wide range of biological activities, including anticoagulant properties.[9] The chemical synthesis of these molecules is a significant challenge due to the need for precise control over glycosidic linkages and sulfation patterns. This compound is a common starting material for the synthesis of the L-iduronate donor, a key component of heparan sulfate.[9]
An increasingly popular alternative to purely chemical synthesis is the chemoenzymatic approach, which utilizes enzymes for key bond-forming and modification steps.[10]
Comparative Data: Heparan Sulfate Disaccharide Synthesis
| Method | Key Features | Overall Yield (for a disaccharide) | Key Advantages | Key Disadvantages | Reference |
| Chemical Synthesis (using DAG) | Multi-step protection-deprotection and glycosylation | ~40-60% | Well-established, scalable | Labor-intensive, use of protecting groups | [9] |
| Chemoenzymatic Synthesis | Use of glycosyltransferases and sulfotransferases | Often higher than purely chemical methods | High stereoselectivity, fewer protecting groups | Enzyme availability and stability can be limiting | [10][11] |
The chemoenzymatic approach often offers higher yields and stereoselectivity for specific linkages, but the chemical synthesis route starting from DAG provides a more general and often more scalable approach.
Experimental Protocol: Synthesis of an L-iduronate Precursor from this compound
This protocol outlines the initial steps in the synthesis of an L-iduronate donor from DAG, adapted from the literature.[9]
Materials:
-
This compound (1.0 eq)
-
Benzyl bromide (1.2 eq)
-
Sodium hydride (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
75% Acetic acid in water
-
Sodium periodate (B1199274) (2.1 eq)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of this compound in anhydrous DMF at 0 °C, sodium hydride is added portion-wise.
-
Benzyl bromide is then added dropwise, and the reaction is stirred at room temperature overnight.
-
The reaction is quenched with methanol (B129727) and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate (B1210297) and water. The organic layer is washed with brine, dried, and concentrated to give the 3-O-benzyl protected DAG.
-
The protected DAG is dissolved in 75% aqueous acetic acid and stirred at room temperature for 4-6 hours to selectively remove the 5,6-O-isopropylidene group.
-
The reaction mixture is concentrated, and the resulting diol is dissolved in a mixture of DCM and water.
-
Sodium periodate is added portion-wise at 0 °C, and the mixture is stirred for 1-2 hours.
-
The reaction is quenched with ethylene (B1197577) glycol, and the layers are separated. The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with saturated sodium thiosulfate (B1220275) solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield the desired aldehyde precursor to the L-iduronate donor.
Synthetic Pathway:
References
- 1. Chiral pool - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 4. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis [mdpi.com]
- 6. Diacetone D-Glucose - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Recent Progress in Chemical and Chemoenzymatic Synthesis of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in chemoenzymatic synthesis of oligosaccharides and polysaccharides - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Scalable Diacetone-D-glucose Protection Methods
For Researchers, Scientists, and Drug Development Professionals
The protection of D-glucose as 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, commonly known as diacetone-D-glucose, is a fundamental transformation in carbohydrate chemistry, providing a key intermediate for the synthesis of numerous pharmaceuticals and fine chemicals. The scalability of this process is of paramount importance for industrial applications, where factors such as reaction efficiency, catalyst cost, waste generation, and ease of purification become critical. This guide provides an objective comparison of common methods for the this compound protection reaction, supported by experimental data to aid researchers in selecting the most suitable method for their needs.
Data Presentation: Comparison of Key Performance Indicators
The following table summarizes the quantitative data for various catalytic methods used in the synthesis of this compound. It is important to note that reaction conditions and scales vary across different reports, which can influence the reported yields and reaction times.
| Method/Catalyst | Reactants | Catalyst Loading | Temperature (°C) | Pressure | Reaction Time | Reported Yield (%) | Key Advantages | Key Disadvantages |
| Sulfuric Acid | D-Glucose, Acetone (B3395972) | 0.012 mole per mole of glucose | -80 to 20 | Autoclave | 45 minutes | Not explicitly stated, but implied to be high | Inexpensive catalyst, short reaction time | Requires very low temperatures and high pressure, significant acid waste, potential for caramelization[1] |
| Boron Trifluoride Etherate | D-Glucose, Acetone | ~1% w/w based on glucose | 80 - 120 | 2.5 - 5.5 bar | Not specified | 62 | High yield, no need for dehydrating agents | Catalyst is moisture-sensitive and corrosive, requires elevated pressure and temperature[2] |
| Diketene (B1670635)/Diketene-Acetone Adduct with BF3 Etherate | D-Glucose, Acetone, Diketene or Adduct | Catalytic | 90 | Autoclave | 4.5 hours | 58 - 63 | No water byproduct, potentially less waste | Use of diketene which is a hazardous substance, requires elevated temperature and pressure[3] |
| Iodine | D-Glucose, Acetone | 0.15 mole per mole of glucose | 62 (reflux) | Atmospheric | 5 hours | ~75 | Milder conditions compared to strong acids, relatively inexpensive | Requires a significant amount of solvent, longer reaction time[4] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further optimization.
Method 1: Sulfuric Acid Catalysis
This method utilizes concentrated sulfuric acid as a catalyst and is characterized by a very short reaction time but requires specialized equipment for low-temperature and high-pressure conditions.
Experimental Protocol:
-
A mixture of anhydrous D-glucose (1 mole), acetone (9 moles), and concentrated sulfuric acid (0.012 mole) is stirred for 45 minutes at -80°C in a closed autoclave.[1]
-
The reaction mixture is then warmed to 20°C.
-
Unreacted glucose is removed by filtration and can be reused.
-
The filtrate containing the this compound is neutralized by bubbling ammonia (B1221849) gas until a pH of 7.0 is maintained.
-
The precipitated ammonium (B1175870) sulfate (B86663) is removed by filtration.
-
Two-thirds of the acetone is removed by distillation and can be recycled.
-
The remaining solution is then further processed for product isolation, which typically involves crystallization.
Method 2: Boron Trifluoride Etherate Catalysis
This process employs the Lewis acid boron trifluoride etherate and offers high yields without the need for a separate dehydrating agent.
Experimental Protocol:
-
Anhydrous α-D-glucose (e.g., 3.66 kg, 20.32 mol) is placed in a reaction vessel flushed with a protective gas.
-
A mixture of acetone (e.g., 75 liters) and boron trifluoride-diethylether complex (e.g., 31 ml) is added to the glucose.
-
The reaction mixture is heated in a suitable autoclave to a temperature in the range of 80°C to 120°C, under a pressure of 2.5 to 5.5 bar.
-
Volatile components are distilled off and replaced with fresh acetone until approximately 1.67 times the original reaction volume has been substituted.
-
The reaction mixture is then evaporated at 30°C to 70°C.
-
The residue is mixed with an aqueous solution of a base to neutralize the catalyst.
-
The mixture is again evaporated, and the product is extracted with an organic solvent such as dichloromethane.
-
The combined organic extracts are evaporated, and the residue is recrystallized from cyclohexane (B81311) to yield crystalline 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.[2]
Method 3: Diketene-Acetone Adduct with Boron Trifluoride Etherate
This method avoids the formation of water as a byproduct by using a diketene-acetone adduct as the acetalizing agent.
Experimental Protocol:
-
Anhydrous α-D-(+)-glucose (e.g., 54.1 g, 300 mmol) and 2,2,6-trimethyl-1,3-dioxin-4-one (diketene-acetone adduct, 85% strength, 50.2 g, 300 mmol) are dissolved in acetone (1.1 liters).
-
Boron trifluoride-diethylether complex (0.85 g, 5.2 mmol) is added as the catalyst.
-
The mixture is heated in a stirred autoclave to 90°C for approximately 4.5 hours.
-
After cooling to ambient temperature, the reaction solution is filtered.
-
The filtrate is mixed with 350 ml of 1% sodium hydroxide (B78521) solution for neutralization.
-
Acetone is distilled off in vacuo.
-
The remaining residue is extracted three times with dichloromethane.
-
The combined organic extracts are evaporated in vacuo, and the residue is recrystallized from cyclohexane to afford the product.[3]
Method 4: Iodine Catalysis
This procedure offers a milder alternative to strong acid catalysis, using iodine as the catalyst under reflux conditions.
Experimental Protocol:
-
D-glucose is reacted with acetone in the presence of iodine. The optimized molar ratio of D-glucose to iodine to acetone is 1:0.15:122.5.[4]
-
The reaction mixture is heated under reflux at 62°C for 5 hours.[4]
-
The work-up procedure, though not detailed in the abstract, would typically involve quenching the reaction, removing the iodine (e.g., with a sodium thiosulfate (B1220275) wash), neutralizing any acidic byproducts, extracting the product, and purifying by crystallization.
Mandatory Visualization
The following diagrams illustrate the general workflow for the this compound protection reaction and a logical comparison of the different catalytic approaches.
References
- 1. US3723412A - Preparation of acetone glucose - Google Patents [patents.google.com]
- 2. US5399201A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
- 3. US5565037A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
- 4. Iodine-Catalyzed Reaction of D-Glucose with Aceton for the Preparation of 1,2-5,6-di-O-Isopropylidene-alpha -Dglucofuranose (DAG) [spkx.net.cn]
A Comparative Guide to Spectroscopic Methods for Confirming the Purity of Diacetone-D-glucose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary spectroscopic methods used to confirm the purity of Diacetone-D-glucose (1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose), a critical intermediate in the synthesis of various pharmaceuticals and biologically active molecules. The purity of this compound is paramount to ensure the safety and efficacy of the final products. This document outlines the principles, experimental protocols, and comparative performance of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) in assessing the purity of this compound.
Introduction to Purity Assessment of this compound
The synthesis of this compound from D-glucose and acetone (B3395972) can result in several impurities. The most common process-related impurity is monoacetone-D-glucose (1,2-O-isopropylidene-α-D-glucofuranose), where only one isopropylidene group is attached to the glucose molecule. Other potential impurities include unreacted starting materials and residual solvents used during the synthesis and purification steps. Effective analytical methods are essential to detect and quantify these impurities to ensure the quality of this compound.
Comparison of Spectroscopic Methods
The choice of spectroscopic method for purity analysis depends on several factors, including the type of information required (qualitative vs. quantitative), the expected impurities, the required sensitivity, and the available instrumentation. The following sections provide a detailed comparison of NMR, FT-IR, and GC-MS for this purpose.
| Method | Principle | Information Provided | Strengths | Limitations |
| ¹H and ¹³C NMR | Nuclear spin transitions in a magnetic field. | Detailed structural information, quantification of components. | Excellent for structural elucidation and quantification without the need for reference standards for every impurity (qNMR). Can identify and quantify a wide range of impurities simultaneously. | Relatively lower sensitivity compared to GC-MS. Can be complex to interpret for mixtures without expertise. |
| FT-IR | Vibrational transitions of molecular bonds upon absorption of infrared radiation. | Functional group identification. | Fast, simple, and non-destructive. Good for rapid screening and identification of major components. | Limited ability to distinguish between structurally similar compounds like this compound and monoacetone-D-glucose. Quantification can be challenging. |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | Separation of individual components and their mass fragmentation patterns for identification and quantification. | High sensitivity and selectivity, making it ideal for trace impurity analysis. Provides both qualitative and quantitative data. | Requires derivatization to make the non-volatile sugars amenable to gas chromatography. The derivatization process can introduce variability. |
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the analysis of the primary impurity, monoacetone-D-glucose, in this compound using the discussed spectroscopic methods. Please note that the Limit of Detection (LOD) and Limit of Quantification (LOQ) values are estimates based on typical instrument performance and can vary depending on the specific instrument and experimental conditions.
| Parameter | ¹H NMR | FT-IR | GC-MS |
| LOD of Monoacetone-D-glucose | ~0.1 - 0.5% | ~1 - 5% | ~0.01 - 0.1% |
| LOQ of Monoacetone-D-glucose | ~0.5 - 1.0% | ~5 - 10% | ~0.05 - 0.5% |
| Typical Sample Amount | 5-10 mg | 1-5 mg | <1 mg |
| Analysis Time per Sample | 5-15 minutes | 1-5 minutes | 20-40 minutes |
Detailed Methodologies and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for both the structural confirmation and quantitative purity assessment of this compound. ¹H NMR is particularly useful for quantification due to its high sensitivity and the direct proportionality of signal area to the number of protons.
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. Add a known amount of an internal standard with a distinct chemical shift (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis (qNMR).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Number of Scans: 16-64, depending on the desired signal-to-noise ratio.
-
Relaxation Delay (d1): 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation for accurate integration.
-
Spectral Width: 0-10 ppm.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or more, due to the lower natural abundance of ¹³C.
-
Relaxation Delay (d1): 2-5 seconds.
-
Spectral Width: 0-160 ppm.
-
-
Data Analysis: Process the spectra using appropriate software. For purity assessment, integrate the characteristic signals of this compound and compare them to the signals of any identified impurities. For qNMR, compare the integral of a known proton signal of the analyte to the integral of the internal standard.
Key Spectral Data for Purity Analysis:
| Compound | ¹H NMR (CDCl₃, 400 MHz) - Key Signals (ppm) | ¹³C NMR (CDCl₃, 100 MHz) - Key Signals (ppm) |
| This compound | 5.92 (d, 1H, H-1), 4.83 (d, 1H, H-2), 1.53, 1.45, 1.36, 1.33 (s, 3H each, 4 x CH₃) | 111.9, 109.3 (C(CH₃)₂), 105.1 (C-1), 80-84 (C-2, C-3, C-4, C-5), 72.5 (C-6), 25-27 (4 x CH₃) |
| Monoacetone-D-glucose | 5.95 (d, 1H, H-1), 4.52 (d, 1H, H-2), 1.50, 1.32 (s, 3H each, 2 x CH₃) | 111.7 (C(CH₃)₂), 105.2 (C-1), 85.0 (C-2), 75-80 (C-3, C-4, C-5), 64.3 (C-6), 26.8, 26.2 (2 x CH₃) |
The presence of monoacetone-D-glucose can be identified by the appearance of its distinct anomeric proton signal (H-1) and the different chemical shifts of the methyl protons of the isopropylidene group. Quantification can be achieved by comparing the integration of a well-resolved signal of the impurity to a signal of this compound.
Experimental Workflow for NMR Analysis
Caption: Workflow for purity analysis of this compound by NMR spectroscopy.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and straightforward technique for verifying the identity of this compound by identifying its key functional groups. While it is less suited for precise quantification of impurities compared to NMR or GC-MS, it can be a valuable screening tool.
Experimental Protocol:
-
Sample Preparation (ATR-FTIR): Place a small amount of the solid this compound sample directly onto the diamond or zinc selenide (B1212193) crystal of the Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact.
-
Instrumentation: Use a benchtop FT-IR spectrometer equipped with an ATR accessory.
-
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: The resulting spectrum should be compared to a reference spectrum of pure this compound. The presence of significant unexpected peaks or shifts in characteristic peaks may indicate the presence of impurities.
Key Spectral Features:
-
O-H stretch: A broad band around 3500 cm⁻¹ indicates the presence of the hydroxyl group. The intensity of this band may increase with higher concentrations of monoacetone-D-glucose.
-
C-H stretch: Sharp peaks between 2900 and 3000 cm⁻¹ correspond to the methyl and methine groups.
-
C-O stretch: A complex series of strong bands in the "fingerprint" region (1000-1200 cm⁻¹) are characteristic of the C-O bonds in the furanose ring and the isopropylidene groups.[1]
Distinguishing this compound from monoacetone-D-glucose by FT-IR can be challenging due to the significant overlap of their spectra. However, subtle differences in the fingerprint region and the relative intensity of the O-H stretch may provide qualitative indications of purity.[1]
Experimental Workflow for FT-IR Analysis
Caption: Workflow for purity analysis of this compound by FT-IR spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective method for the separation, identification, and quantification of impurities in this compound. Due to the low volatility of sugars, a derivatization step is necessary to convert them into more volatile compounds suitable for GC analysis. Silylation is a common derivatization technique for this purpose.
Experimental Protocol:
-
Derivatization (Silylation):
-
Accurately weigh approximately 1 mg of the this compound sample into a reaction vial.
-
Add 100 µL of a silylating agent mixture (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in pyridine).
-
Heat the vial at 70°C for 30 minutes to ensure complete derivatization.
-
-
Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).
-
GC Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 150°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Ion Source Temperature: 230°C.
-
-
Data Analysis: Identify the peaks in the total ion chromatogram by their retention times and mass spectra. Compare the mass spectra with a library of known compounds or with the fragmentation pattern of a pure standard. Quantification is achieved by creating a calibration curve using standards of the impurities of interest.
Expected Results for Silylated Derivatives:
| Compound (Silylated) | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| This compound-TMS | ~12-15 | 204, 147, 101, 73 |
| Monoacetone-D-glucose-TMS | ~15-18 | 217, 204, 147, 103, 73 |
The silylated monoacetone-D-glucose will have a longer retention time due to its higher molecular weight and the presence of more silyl (B83357) groups. The mass spectra will show characteristic fragments that allow for unambiguous identification.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for purity analysis of this compound by GC-MS.
Conclusion
The selection of the most appropriate spectroscopic method for confirming the purity of this compound depends on the specific requirements of the analysis.
-
NMR spectroscopy offers the most comprehensive structural information and is highly suitable for both identification and quantification of impurities, often without the need for extensive calibration.
-
FT-IR spectroscopy serves as a rapid and simple tool for identity confirmation and as a preliminary screening method for gross impurities.
-
GC-MS provides the highest sensitivity and selectivity for the detection and quantification of trace impurities, although it requires a derivatization step.
For comprehensive quality control in a research or drug development setting, a combination of these techniques is often employed. For instance, FT-IR can be used for rapid incoming material verification, while NMR and/or GC-MS can be utilized for detailed purity analysis and quantification of specific impurities to ensure the material meets the required specifications.
References
A Comparative Analysis of Deprotection Methods for Diacetone-D-glucose
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Deprotection Strategy for Diacetone-D-glucose
This compound (1,2:5,6-di-O-isopropylidene-α-D-glucofuranose) is a pivotal intermediate in carbohydrate chemistry, prized for its versatile protecting groups that enable regioselective modifications at the C-3 hydroxyl group. The subsequent removal of these isopropylidene (acetonide) protecting groups is a critical step in the synthesis of a wide array of bioactive molecules and pharmaceuticals. The choice of deprotection method is paramount, as it can significantly impact yield, purity, and the preservation of other sensitive functional groups. This guide provides a comparative analysis of common deprotection strategies for this compound, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic endeavors.
Comparative Overview of Deprotection Methods
The deprotection of this compound can be broadly categorized into two main strategies: selective removal of the more labile 5,6-O-isopropylidene group to yield 1,2-O-isopropylidene-α-D-glucofuranose, and complete removal of both isopropylidene groups to afford free D-glucose. The selection of a particular method is contingent on the desired final product and the overall synthetic scheme.
| Deprotection Method | Reagent(s) | Target Product | Reaction Time | Yield (%) | Key Advantages | Limitations |
| Selective Deprotection | ||||||
| Aqueous Acetic Acid | 75% Acetic Acid in Water | 1,2-O-isopropylidene-α-D-glucofuranose | Several hours | ~88%[1] | Mild conditions, readily available and inexpensive reagents. | May require prolonged reaction times; neutralization and workup can be tedious. |
| Weak Acid Cation Exchange Resin | Amberlite IRC-50 (H+ form) | 1,2-O-isopropylidene-α-D-glucofuranose | 30 minutes - 2 hours | Up to 95%[2] | High yield, easy separation of the catalyst by filtration, reusable resin. | Requires specific resin and pre-treatment; temperature control can be critical. |
| Zeolites | H-Beta or HZSM-5 Zeolite in aqueous MeOH | 1,2-O-isopropylidene-α-D-glucofuranose | ~6 hours | 85-96% | High selectivity, heterogeneous catalyst simplifies workup. | Zeolites can be expensive and may require activation. |
| Complete Deprotection | ||||||
| Dilute Sulfuric Acid | Dilute H₂SO₄ in Water | D-glucose | Variable | High | Inexpensive and potent reagent for complete hydrolysis. | Harsh conditions can lead to side reactions and degradation of the product. |
Experimental Protocols
Selective Deprotection of the 5,6-O-Isopropylidene Group
a) Using 75% Aqueous Acetic Acid [1]
-
Dissolve this compound in a 75% aqueous solution of acetic acid.
-
Stir the reaction mixture at room temperature for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by column chromatography to obtain 1,2-O-isopropylidene-α-D-glucofuranose.
b) Using Weak Acid Cation Exchange Resin (Amberlite IRC-50) [2]
-
Prepare an aqueous solution of this compound (5-10% solids content).
-
Pre-heat the Amberlite IRC-50 resin (H+ form) to approximately 80°C.
-
Add the heated resin to the this compound solution.
-
Maintain the reaction temperature between 78-82°C and stir the slurry for 30 minutes to 2 hours.
-
Monitor the hydrolysis by a suitable method (e.g., TLC or HPLC).
-
Once the reaction is complete, rapidly filter the hot solution to remove the resin.
-
The filtrate containing 1,2-O-isopropylidene-α-D-glucofuranose can be used directly or concentrated for further purification.
Complete Deprotection to D-glucose
a) Using Dilute Sulfuric Acid [3]
-
Suspend this compound in a dilute aqueous solution of sulfuric acid (e.g., 2% w/v).
-
Heat the mixture to a temperature of approximately 100°C (reflux).
-
Maintain the reaction at this temperature for a period sufficient to ensure complete hydrolysis (monitoring by TLC is recommended).
-
After cooling, neutralize the reaction mixture with a base such as calcium carbonate or barium carbonate.
-
Filter the mixture to remove the precipitated salts.
-
The aqueous solution of D-glucose can then be concentrated and the product crystallized.
Experimental Workflow
The following diagram illustrates a generalized workflow for the deprotection of this compound.
Conclusion
The deprotection of this compound is a fundamental transformation in carbohydrate synthesis. The choice between selective and complete deprotection dictates the appropriate methodology. For the selective removal of the 5,6-O-isopropylidene group, methods employing weak acid cation exchange resins offer high yields and simplified workup procedures, making them attractive for larger-scale syntheses. Aqueous acetic acid provides a milder, albeit potentially slower, alternative. For complete deprotection to D-glucose, acid-catalyzed hydrolysis with dilute sulfuric acid is effective, though careful control of reaction conditions is necessary to prevent product degradation. The experimental protocols and comparative data presented in this guide are intended to equip researchers with the necessary information to select and implement the most suitable deprotection strategy for their specific synthetic goals.
References
Safety Operating Guide
Proper Disposal of Diacetone-D-glucose: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is a critical component of research integrity and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of diacetone-D-glucose, a commonly used carbohydrate derivative in research and drug development. Adherence to these procedures will help ensure the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Precautions
While this compound is not classified as a hazardous substance under normal transport regulations, it is imperative to handle all chemicals with care.[1][2] Before initiating any disposal procedures, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][4][5] Work in a well-ventilated area and avoid generating dust.[6] In case of accidental contact, rinse the affected area with plenty of water.[6]
Step-by-Step Disposal Procedure
The proper disposal route for this compound is contingent upon its classification as hazardous or non-hazardous waste, which must be determined in accordance with local, regional, and national regulations.[1][2]
Step 1: Waste Characterization
The first crucial step is to determine if the this compound waste is considered hazardous. According to available safety data sheets, pure this compound is not classified as hazardous for transport.[1][2] However, it is the responsibility of the chemical waste generator to make a final determination based on institutional and local regulations.[1][2] Contaminated this compound, or mixtures containing it, must be evaluated based on the hazards of all components.
Step 2: Segregation of Waste
Segregate this compound waste from other chemical waste streams at the point of generation. This is particularly important to prevent unintentional mixing with incompatible materials, such as strong oxidizing agents.[1]
Step 3: Containerization and Labeling
-
Select a Compatible Container : Store the this compound waste in a clearly labeled, leak-proof container with a secure screw-on cap.[7][8] Ensure the container is compatible with the chemical; for solid waste, a robust plastic or glass container is suitable.
-
Proper Labeling : Label the waste container clearly with the words "Hazardous Waste" (if applicable according to your institution's guidelines for all chemical waste), the full chemical name "this compound," the quantity, the date of generation, and the principal investigator's name and contact information.[9] Do not use abbreviations or chemical formulas.[9]
Step 4: Storage
Store the waste container in a designated, well-ventilated hazardous waste storage area.[7] Ensure secondary containment is used to capture any potential leaks or spills.[7]
Step 5: Disposal Request and Documentation
Submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) office.[9] Complete all required documentation, accurately listing the contents of the waste container.[9] Maintain a record of the disposal for your laboratory's inventory.
Disposal of Empty Containers:
Empty containers that previously held this compound should be triple-rinsed with a suitable solvent (such as water, given its solubility)[1]. The rinsate must be collected and disposed of as chemical waste.[8][10] After triple-rinsing and allowing the container to dry, it may be disposed of in the regular trash, provided all labels are defaced.[8][10]
Quantitative Data Summary
For quick reference, the following table summarizes key physical and chemical properties of this compound relevant to its handling and disposal.
| Property | Value | Citation |
| Physical State | Powder Solid | [1][6] |
| Appearance | Light yellow | [1][6] |
| Odor | Odorless | [1][6] |
| Solubility | Soluble in water | [1] |
| Melting Point | 107 - 110 °C / 224.6 - 230 °F | [1] |
| Stability | Hygroscopic | [1] |
| Incompatible Materials | Strong oxidizing agents | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. Laboratory Safety Rules - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 4. Undergraduate Lab Safety | Biological Sciences [bio.cas.lehigh.edu]
- 5. General Laboratory Safety Practices - Environmental Health & Safety [ehs.utoronto.ca]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. vumc.org [vumc.org]
Safeguarding Your Research: A Guide to Handling Diacetone-D-glucose
For researchers, scientists, and drug development professionals, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Diacetone-D-glucose, a commonly used intermediate in chemical synthesis.
Immediate Safety and Handling Protocols
When working with this compound, adherence to the following safety protocols is crucial to minimize risks and ensure a secure working environment.
Personal Protective Equipment (PPE): The primary line of defense against chemical exposure is the correct use of personal protective equipment.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] | Protects against dust particles and potential splashes. |
| Hand Protection | Chemical impermeable gloves. Gloves must be inspected prior to use.[1][2] | Prevents skin contact. It is advisable to consult the glove manufacturer's chemical resistance data for specific glove materials (e.g., nitrile, neoprene). |
| Body Protection | Fire/flame resistant and impervious clothing.[1] Wear appropriate protective clothing to prevent skin exposure.[3][4][5] | Provides a barrier against spills and contamination. |
| Respiratory Protection | Generally not required under normal use conditions with adequate ventilation.[4][5] For firefighting, a self-contained breathing apparatus is necessary.[1][2][6] | Protects against inhalation of dust, especially in poorly ventilated areas or during large-scale handling. |
Engineering Controls: Always handle this compound in a well-ventilated place.[1][2] Ensure that emergency exits and a risk-elimination area are readily accessible.[1]
Handling Procedures:
Storage and Disposal Plans
Proper storage and disposal are critical components of the chemical management lifecycle.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3][4][5]
-
Store apart from foodstuff containers or incompatible materials, such as strong oxidizing agents.[1][3][4][5]
-
For maintaining product quality, some suppliers recommend storing in a freezer under an inert atmosphere.[4][5]
Disposal:
-
In case of a spill, prevent further leakage if it is safe to do so. Do not let the chemical enter drains.[1][2]
-
Sweep up the spilled material and place it into a suitable, closed container for disposal.[3][4][5]
-
Adhered or collected material should be promptly disposed of in accordance with appropriate local, state, and federal regulations.
Experimental Workflow for Safe Handling
To provide a clear, step-by-step guide for laboratory professionals, the following workflow outlines the key stages of handling this compound from preparation to disposal.
References
- 1. This compound , CasNo.582-52-5 Qingdao Bravery International Trade Co., Ltd China (Mainland) [bravery.lookchem.com]
- 2. echemi.com [echemi.com]
- 3. This compound(582-52-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
